Technical Documentation Center

2-methoxyethyl N-(3-aminophenyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-methoxyethyl N-(3-aminophenyl)carbamate
  • CAS: 1095601-63-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 2-Methoxyethyl N-(3-aminophenyl)carbamate

The following technical guide provides an in-depth physicochemical and structural profiling of 2-methoxyethyl N-(3-aminophenyl)carbamate . This document is structured for researchers in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and structural profiling of 2-methoxyethyl N-(3-aminophenyl)carbamate . This document is structured for researchers in medicinal chemistry and materials science, focusing on the compound's utility as a bifunctional linker and pharmaceutical intermediate.

Executive Summary

2-methoxyethyl N-(3-aminophenyl)carbamate (CAS: 1095601-63-0) is a specialized aromatic carbamate featuring a "Janus-faced" molecular architecture. It combines a lipophilic, reactive m-aniline core with a hydrophilic 2-methoxyethyl (glycol-mimic) tail.

In drug development, this compound serves as a critical bifunctional linker . The free amine allows for conjugation to carboxylic acid-containing pharmacophores, while the carbamate moiety acts as a metabolically stable yet cleavable masking group, enhancing solubility via the ether tail. Its structural properties make it a prime candidate for prodrug design and polyurethane-based biomaterials .

Structural Identity & Molecular Architecture

The molecule is defined by three distinct functional zones that dictate its reactivity and solubility profile.

ParameterData
IUPAC Name 2-methoxyethyl N-(3-aminophenyl)carbamate
CAS Number 1095601-63-0
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
SMILES COCCOC(=O)NC1=CC=CC(=C1)N
InChI Key ZBYDMKPFQILQOD-UHFFFAOYSA-N
Functional Zone Analysis
  • The Reactive Head (3-Aminophenyl): A meta-substituted aniline. The nitrogen lone pair is partially delocalized into the ring, making it nucleophilic but less basic than alkyl amines. This is the primary attachment point for drug conjugation.

  • The Linker Core (Carbamate): The -NH-C(=O)-O- bridge provides chemical stability superior to esters at physiological pH, while remaining susceptible to enzymatic cleavage by specific esterases (e.g., carboxylesterases).

  • The Solubilizing Tail (2-Methoxyethyl): This "mini-PEG" motif disrupts crystal lattice energy and interacts with water, significantly lowering LogP compared to ethyl or benzyl analogs.

Physicochemical Parameters (The Core)

This section synthesizes predicted and structurally-derived data to guide experimental handling.

Solubility & Lipophilicity

The inclusion of the methoxyethyl group shifts the lipophilicity profile, making the molecule more "drug-like" by balancing the hydrophobic aromatic ring.

PropertyValue / RangeContext
LogP (Predicted) 0.7 ± 0.2Moderately lipophilic; crosses cell membranes but retains aqueous solubility.
Topological Polar Surface Area (TPSA) ~73 Ų< 140 Ų, indicating high probability of good oral bioavailability and membrane permeability.
Water Solubility ~0.2 - 0.5 mg/mLThe ether oxygen acts as a hydrogen bond acceptor, enhancing solubility over simple phenyl carbamates.
H-Bond Donors 3Aniline -NH₂ (2) + Carbamate -NH- (1).
H-Bond Acceptors 4Carbamate C=O, Carbamate -O-, Ether -O-, Aniline N.
Ionization & Thermal Properties
  • pKa (Aniline Amine): 4.6 - 4.9 (Predicted). The amine is a weak base. It will be protonated (ionized) only in acidic environments (pH < 4), meaning it remains neutral at physiological pH (7.4), facilitating passive diffusion.

  • pKa (Carbamate Nitrogen): >14 . Non-ionizable under physiological conditions.

  • Melting Point: Solid (Predicted: 60-80 °C) . While many low-MW carbamates are oils, the H-bonding capacity of the free amine and carbamate usually results in a crystalline solid.

  • Stability: Stable at neutral pH. Hydrolysis occurs under strongly basic conditions (pH > 10) or in the presence of specific amidases/esterases.

Synthesis & Impurity Profiling[5]

The synthesis of this compound requires controlled acylation to prevent polymerization (urea formation).

Synthetic Pathway

The most robust route involves the reaction of m-phenylenediamine with 2-methoxyethyl chloroformate . To avoid double acylation, a large excess of diamine is used, or one amine is protected (e.g., Boc-protection) prior to carbamoylation.

Synthesis Start m-Phenylenediamine (Excess) Intermediate Reaction Matrix (Mono- vs Di-substituted) Start->Intermediate DCM/TEA, 0°C Reagent 2-Methoxyethyl Chloroformate Reagent->Intermediate Product 2-Methoxyethyl N-(3-aminophenyl)carbamate Intermediate->Product Major Product (Controlled Stoichiometry) Byproduct Bis-carbamate Impurity Intermediate->Byproduct Over-acylation

Figure 1: Synthetic pathway highlighting the critical selectivity challenge between mono- and bis-acylation.

Analytical Characterization (Signatures)[6]
  • ¹H NMR (DMSO-d₆):

    • δ 9.4 ppm (s, 1H): Carbamate -NH-.

    • δ 6.8 - 7.2 ppm (m, 4H): Aromatic protons (meta-substitution pattern).

    • δ 4.9 ppm (s, 2H): Aniline -NH₂ (broad, exchangeable).

    • δ 4.1 ppm (t, 2H): -O-CH₂-CH₂-O-.

    • δ 3.5 ppm (t, 2H): -CH₂-O-CH₃.

    • δ 3.2 ppm (s, 3H): Terminal methoxy -OCH₃.

Applications in Drug Development[7][8][9]

Prodrug Linker Chemistry

This molecule is a prototype for "Self-Immolative" Linkers . When the aniline amine is conjugated to a drug (forming a urea or amide), the carbamate tail modulates the solubility. Upon enzymatic cleavage of the drug, the remaining carbamate spontaneously decomposes.

Metabolic Fate

Understanding the breakdown of this molecule is vital for toxicity profiling.

Metabolism Compound 2-Methoxyethyl N-(3-aminophenyl)carbamate Unstable Carbamic Acid Intermediate Compound->Unstable Hydrolysis Enzyme Carboxylesterase (Liver/Plasma) Enzyme->Unstable Product1 m-Phenylenediamine (Genotoxic Potential) Unstable->Product1 Spontaneous Decarboxylation Product2 2-Methoxyethanol (Glycol Ether) Unstable->Product2 Product3 CO2 Unstable->Product3

Figure 2: Metabolic degradation pathway. Note the release of m-phenylenediamine, a known sensitizer.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H317: May cause an allergic skin reaction (due to m-phenylenediamine moiety).

    • H319: Causes serious eye irritation.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline group is susceptible to oxidation (browning) over time.[2]

References

  • PubChem. 2-Methoxyethyl N-(3-aminophenyl)carbamate (CID 43309290).[1] National Library of Medicine. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020).[3] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.[3][4] Journal of Medicinal Chemistry.[3] (Cited for carbamate/urea linker stability principles). [Link]

  • Matošević, A., & Bosak, A. (2020).[5][3] Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology. [Link]

  • Organic Chemistry Portal. Synthesis of Carbamates. (General synthetic protocols for aryl carbamates). [Link]

Sources

Exploratory

Molecular weight and formula of 2-methoxyethyl N-(3-aminophenyl)carbamate

The following technical guide provides an in-depth analysis of 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS 1095601-63-0). This document is structured for researchers and process chemists requiring high-fidelity data o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS 1095601-63-0). This document is structured for researchers and process chemists requiring high-fidelity data on synthesis, characterization, and application logic.[1]

Molecular Architecture & Core Specifications

2-methoxyethyl N-(3-aminophenyl)carbamate is a bifunctional building block characterized by an aromatic primary amine and a carbamate-protected secondary amine.[1] It serves as a critical intermediate in the synthesis of polyurethanes, urea derivatives, and pharmaceutical prodrugs where the 2-methoxyethyl moiety acts as a solubilizing group or a specific metabolic trigger.[1]

1. Physicochemical Identity
ParameterSpecification
CAS Number 1095601-63-0
IUPAC Name 2-methoxyethyl N-(3-aminophenyl)carbamate
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Exact Mass 210.1004 Da
SMILES COCCOC(=O)NC1=CC=CC(=C1)N
LogP (Predicted) 0.7 (Moderate Lipophilicity)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water.[1][2]
pKa (Predicted) ~4.0 (Aniline nitrogen), ~11.5 (Carbamate nitrogen)
Strategic Synthesis Protocol

Direct carbamoylation of m-phenylenediamine often results in statistical mixtures of mono- and bis-carbamates.[1] To ensure structural integrity and high yield, a Nitro-Reduction Route is the authoritative standard.[1] This pathway protects the future amino site as a nitro group during the carbamate formation, ensuring 100% regioselectivity.[1]

Reaction Logic Diagram

The following workflow illustrates the stepwise synthesis designed to minimize side reactions.

SynthesisRoute Start 3-Nitroaniline (Starting Material) Inter Intermediate: 2-Methoxyethyl (3-nitrophenyl)carbamate Start->Inter Acylation (THF, Pyridine, 0°C) Reagent 2-Methoxyethyl Chloroformate Reagent->Inter Reduct Reduction Step (H2/Pd-C or Fe/HCl) Inter->Reduct Chemo-selective Reduction Final Target: 2-Methoxyethyl N-(3-aminophenyl)carbamate Reduct->Final Purification

Figure 1: Stepwise synthesis via the Nitro-Reduction pathway to ensure mono-substitution.

Detailed Experimental Methodology

Step 1: Carbamate Formation (Acylation) [1]

  • Setup: Charge a dry 3-neck round-bottom flask with 3-nitroaniline (1.0 eq) and anhydrous THF (10 mL/g). Add Pyridine (1.2 eq) as an acid scavenger.[1]

  • Addition: Cool the solution to 0°C under N₂ atmosphere. Dropwise add 2-methoxyethyl chloroformate (1.1 eq) over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The amine spot should disappear, replaced by a less polar carbamate spot.

  • Workup: Quench with water. Extract with EtOAc.[1] Wash organic layer with 1M HCl (to remove pyridine) and Brine.[1] Dry over Na₂SO₄ and concentrate.

  • Intermediate: 2-methoxyethyl N-(3-nitrophenyl)carbamate (Yellow solid).[1]

Step 2: Nitro Group Reduction

  • Setup: Dissolve the nitro-carbamate intermediate in Methanol. Add 10% Pd/C catalyst (5 wt% loading).[1]

  • Hydrogenation: Stir under H₂ balloon pressure (1 atm) for 6–12 hours at RT.

    • Critical Control: Do not heat excessively to avoid carbamate cleavage.[1]

  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Purification: Concentrate the filtrate. If necessary, purify via column chromatography (DCM:MeOH 95:5) to isolate the off-white solid product.[1]

Analytical Characterization (QC Standards)

To validate the identity of the synthesized molecule, the following spectral signatures must be confirmed.

Predicted NMR Data (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 9.45 (s, 1H): Carbamate N-H (Broad singlet, exchangeable).[1]

    • δ 6.80 – 7.10 (m, 3H): Aromatic protons (C2, C4, C5).[1]

    • δ 6.25 (d, 1H): Aromatic proton ortho to amine (C6).[1]

    • δ 5.05 (s, 2H): Amine -NH₂ (Broad, exchangeable).[1]

    • δ 4.18 (t, 2H): Carbamate-O-CH₂ -CH₂-.[1]

    • δ 3.55 (t, 2H): -O-CH₂-CH₂ -O-.[1]

    • δ 3.28 (s, 3H): Methoxy -OCH₃ .[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 211.11 m/z.[1]

    • [M+Na]⁺: 233.09 m/z.[1]

    • Fragmentation: Loss of 2-methoxyethanol (76 Da) typically yields the isocyanate ion or amine fragment [1].[1]

Applications & Biological Context

This molecule is not merely a passive intermediate; its structure encodes specific reactivities useful in drug discovery and polymer science.[1]

1. "Blocked" Isocyanate Precursor: Upon heating (>150°C), the carbamate linkage can revert to generate 3-aminophenyl isocyanate in situ.[1] This property is utilized in:

  • Self-healing polymers: Where latent isocyanates react with nucleophiles upon thermal activation.[1]

  • Cross-linking agents: For polyurethane coatings requiring extended pot-life.[1]

2. Prodrug Design (Solubility Enhancement): The 2-methoxyethyl tail is a classic "glycol-mimic."[1] Attaching this carbamate to an amine drug pharmacophore can improve aqueous solubility compared to a standard ethyl carbamate, while maintaining lipophilicity for membrane permeability (LogP 0.7).[1]

3. Toxicology Awareness: Researchers must be aware that metabolic hydrolysis of this compound releases 2-methoxyethanol (EGME) .[1]

  • Risk:[3] EGME is a known reproductive toxicant and teratogen (Class 1B) [2].[1]

  • Safety: All handling must occur in a fume hood.[1] Avoid skin contact.[1]

References
  • PubChem. (2025).[1][4] 2-methoxyethyl N-(3-aminophenyl)carbamate (Compound). National Library of Medicine.[1] Available at: [Link][1]

  • ECHA. (2025). Registration Dossier: 2-methoxyethanol. European Chemicals Agency.[1][2] Available at: [Link][1]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Physicochemical Characterization of 2-Methoxyethyl N-(3-aminophenyl)carbamate

The following technical guide details the physicochemical profile, solubility landscape, and characterization protocols for 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS: 1095601-63-0). Executive Summary 2-methoxyethyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility landscape, and characterization protocols for 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS: 1095601-63-0).

Executive Summary

2-methoxyethyl N-(3-aminophenyl)carbamate (C₁₀H₁₄N₂O₃; MW: 210.23 g/mol ) is a bifunctional aromatic intermediate characterized by a lipophilic phenyl core flanked by a polarizable aniline moiety and a hydrophilic 2-methoxyethyl carbamate tail.[1][2][3]

This structural duality imparts a unique amphiphilic solubility profile . While the phenyl ring drives solubility in chlorinated and aromatic solvents, the methoxyethyl "pegylated" motif significantly enhances solubility in polar protic solvents (alcohols) compared to simple ethyl analogs.

Critical Advisory: Researchers must exercise caution with ketone-based solvents (Acetone, MEK). The free primary amine at the meta-position is nucleophilic and liable to form Schiff bases, leading to experimental artifacts during solubility screening.

Physicochemical Architecture

To understand the solubility behavior, we must deconstruct the molecule into its thermodynamic contributors.

Structural DomainFunctionalitySolubility Impact
Phenyl Core Aromatic RingPromotes solubility in DCM, Toluene, Ethyl Acetate.
3-Amino Group Primary Aniline (

)
H-bond donor. pH-dependent solubility (soluble in acidic aqueous media). Reactive nucleophile.
Carbamate Linker -NH-C(=O)O-Polar H-bond acceptor/donor. susceptible to base-catalyzed hydrolysis.
Methoxyethyl Tail -CH₂CH₂OCH₃Ether oxygen acts as a weak H-bond acceptor. Increases solubility in water/alcohols via dipole interactions.

Predicted Parameters:

  • LogP: ~0.7 – 0.9 (Moderate Lipophilicity)

  • Topological Polar Surface Area (TPSA): ~73 Ų[1]

  • pKa (Base): ~4.7 (Aniline nitrogen)

Solubility Landscape

The following classification is derived from Structure-Property Relationship (SPR) analysis and comparative data from homologous phenyl carbamates.

A. Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, DMAc, NMP.

  • Mechanism: Strong dipole-dipole interactions disrupt the crystal lattice. The carbamate NH and aniline NH₂ act as H-bond donors to the solvent oxygen.

  • Application: Ideal for preparing high-concentration stock solutions (>50 mM) for biological assays.

B. Polar Protic Solvents (Good Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Mechanism: The 2-methoxyethyl tail mimics short-chain PEGs, facilitating solvation via hydrogen bonding.

  • Note: Solubility decreases as the carbon chain of the alcohol increases (MeOH > EtOH > IPA).

C. Chlorinated & Ether Solvents (Moderate to High Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform, THF, 1,4-Dioxane.

  • Mechanism: "Like dissolves like." The lipophilic phenyl core aligns well with DCM. THF coordinates well with the carbamate proton.

D. Non-Polar Solvents (Poor Solubility)
  • Solvents: n-Hexane, Cyclohexane, Heptane.

  • Mechanism: The high polarity of the carbamate and amine groups creates a high energetic barrier for solvation in non-polar media.

  • Application: These are effective antisolvents for recrystallization/purification.

E. Reactive Solvents (FORBIDDEN)
  • Solvents: Acetone, Methyl Ethyl Ketone (MEK), Acetaldehyde.

  • Risk: The primary amine (-NH₂) reacts with ketones/aldehydes to form imines (Schiff bases) . This reaction is often rapid and will invalidate solubility or stability data.

Experimental Protocol: Thermodynamic Solubility Determination

Phase 1: Preparation
  • Excess Addition: Add solid 2-methoxyethyl N-(3-aminophenyl)carbamate to 2 mL of the target solvent in a borosilicate glass vial until undissolved solid remains visible (supersaturation).

  • Temperature Control: Place vials in a thermostated shaker bath (e.g., 25.0 ± 0.1°C).

  • Agitation: Shake at 300 RPM for 24–48 hours. Note: Avoid magnetic stirring bars if possible, as grinding action can create non-sedimenting fines.

Phase 2: Sampling & Filtration
  • Sedimentation: Stop agitation and allow solids to settle for 1 hour.

  • Filtration: Withdraw supernatant using a pre-warmed syringe. Filter through a 0.22 µm PTFE or PVDF filter .

    • Validation Step: Discard the first 200 µL of filtrate to account for drug adsorption onto the filter membrane.

  • Dilution: Immediately dilute the filtrate with mobile phase to prevent precipitation and bring the concentration within the HPLC linear range.

Phase 3: HPLC-UV Quantification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Isocratic 60:40 or Gradient).

  • Wavelength: 254 nm (Aromatic ring) and 280 nm.

  • Self-Validation Check: Ensure the peak area of the 24-hour sample matches the 48-hour sample (<5% deviation) to confirm equilibrium has been reached and no degradation (hydrolysis/oxidation) occurred.

Visualization of Workflows

Diagram 1: Solubility Determination Workflow

This flowchart outlines the critical decision points and validation steps for the shake-flask method.

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (25°C, 24-48h, 300 RPM) Start->Equilibration CheckSolid Is Solid Still Visible? Equilibration->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Syringe Filtration (0.22 µm PTFE) CheckSolid->Filter Yes AddMore->Equilibration Discard Discard First 200 µL (Saturate Membrane) Filter->Discard Dilute Dilute with Mobile Phase Discard->Dilute HPLC HPLC-UV Analysis (Check Purity & Conc.) Dilute->HPLC Validation Compare 24h vs 48h Data HPLC->Validation Result Report Solubility Validation->Result < 5% Diff Fail Investigate Degradation Validation->Fail > 5% Diff

Caption: Step-by-step Shake-Flask solubility protocol with integrated membrane saturation and equilibrium validation checkpoints.

Diagram 2: Stability & Reactivity Risks

This diagram highlights the chemical vulnerabilities of the molecule that can interfere with solubility data.

ReactivityRisks Molecule 2-Methoxyethyl N-(3-aminophenyl)carbamate SchiffBase Schiff Base Formation (Imine Artifacts) Molecule->SchiffBase + Hydrolysis Carbamate Hydrolysis (Release of 3-PDA) Molecule->Hydrolysis + Oxidation Aniline Oxidation (Brown Discoloration) Molecule->Oxidation + Ketones Ketone Solvents (Acetone/MEK) Ketones->SchiffBase Base Basic pH > 9.0 Base->Hydrolysis AirLight Air & Light AirLight->Oxidation

Caption: Critical stability risks: Schiff base formation in ketones, base-catalyzed hydrolysis, and oxidative degradation of the aniline moiety.

Thermodynamic Modeling

For researchers extrapolating solubility across temperatures, the Modified Apelblat Equation is the standard for correlating mole fraction solubility (


) with temperature (

):


Where


, 

, and

are empirical constants determined by regression analysis of the experimental data.
  • A & B: Reflect the enthalpy of solution and non-ideal mixing behavior.

  • C: Accounts for the temperature dependence of the enthalpy of fusion.

Application: Generate data at 298K, 303K, and 313K to solve for constants. This allows prediction of solubility at process temperatures (e.g., 50°C for crystallization) without running new experiments.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43309290, 2-methoxyethyl N-(3-aminophenyl)carbamate. Retrieved from [Link][1]

  • Sobechko, I. (2023). Thermodynamics of dissolution of functional derivatives of phenylfuran in organic solvents.[4] Scientific Collection «InterConf», (149), 276–278.[4] (Reference for Apelblat modeling of aromatic derivatives). Retrieved from [Link]

  • Stankovičová, M., et al. (2007). Phenylcarbamic acid derivatives... kinetics of alkaline hydrolysis. (Reference for carbamate stability/hydrolysis risks). Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of 2-Methoxyethyl N-(3-aminophenyl)carbamate

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 2-methoxyethyl N-(3-aminophenyl)carbamate . Designed for researchers in drug development and polymer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 2-methoxyethyl N-(3-aminophenyl)carbamate . Designed for researchers in drug development and polymer science, this document moves beyond basic property listing to explore the causal mechanisms of degradation.

The molecule presents a "dual-threat" stability profile:

  • Hydrolytic/Thermal Lability: The carbamate (urethane) linkage is susceptible to base-catalyzed hydrolysis (E1cB mechanism) and thermal reversion to isocyanates.

  • Oxidative Sensitivity: The free primary amine on the phenyl ring is a high-risk site for oxidative degradation (quinone/azo formation).

This guide details the theoretical underpinnings of these pathways and provides a self-validating experimental protocol to determine shelf-life and handling requirements.

Molecular Architecture & Theoretical Stability

To predict stability, we must first deconstruct the molecular forces at play.

Structural Analysis

The molecule consists of a central carbamate linker flanking two distinct domains:

  • Domain A (Leaving Group Side): A 2-methoxyethyl chain. The ether oxygen at the

    
    -position provides inductive electron withdrawal (
    
    
    
    effect), potentially increasing the electrophilicity of the carbonyl carbon compared to a simple alkyl chain.
  • Domain B (N-Aryl Side): A 3-aminophenyl group. The nitrogen atom of the carbamate is directly bonded to the aromatic ring. Resonance delocalization of the nitrogen lone pair into the ring reduces the bond order of the

    
     bond, making N-aryl carbamates generally less stable than N-alkyl carbamates.
    
Degradation Pathways (The Science)
Mechanism A: Base-Catalyzed Hydrolysis (E1cB)

Unlike esters, N-aryl carbamates often hydrolyze via an Elimination-Addition (E1cB) mechanism rather than the standard


 pathway.[1]
  • Deprotonation: The N-H proton is relatively acidic (

    
    ) due to the electron-withdrawing phenyl ring. Base removes this proton.
    
  • Elimination: The resulting anion collapses to form an isocyanate intermediate (3-aminophenyl isocyanate) and releases the alcohol (2-methoxyethanol).

  • Decarboxylation: The isocyanate reacts rapidly with water to form an unstable carbamic acid, which decarboxylates to release the parent aniline (1,3-diaminobenzene) and

    
    .
    
Mechanism B: Oxidative Deamination/Coupling

The primary amine at the meta position is highly susceptible to oxidation.

  • Radical Formation: Light or trace metals can abstract a hydrogen from the

    
    .
    
  • Coupling: Radical species couple to form azo linkages (

    
    ) or oxidize further to nitro/nitroso species, typically resulting in a color change (yellow 
    
    
    
    brown/pink).
Mechanism C: Thermal Reversion

At elevated temperatures (


), the reaction is thermodynamically reversible. The entropy-driven process favors the formation of the isocyanate and alcohol gas.
Visualizing the Degradation Network

DegradationPathways Parent 2-methoxyethyl N-(3-aminophenyl)carbamate Anion Carbamate Anion (Intermediate) Parent->Anion  Base (OH-)   Deprotonation Isocyanate 3-aminophenyl isocyanate (Transient) Parent->Isocyanate  Heat (>150°C)   Azo Azo/Azoxy Dimers (Colored Impurities) Parent->Azo  Oxidation (O2/Light)   Anion->Isocyanate  Elimination   Alcohol 2-methoxyethanol Anion->Alcohol  Leaving Group   Amine 1,3-diaminobenzene Isocyanate->Amine  +H2O / -CO2  

Figure 1: Mechanistic pathways for hydrolysis (E1cB), thermal reversion, and oxidation.

Thermodynamic Parameters & Kinetics

To quantify stability, we utilize the Arrhenius relationship.[2][3][4][5] Stability is not a static number; it is a kinetic variable dependent on activation energy (


).
The Arrhenius Model

The rate constant


 at a specific temperature 

is defined as:

Where:

  • 
    : Rate constant (e.g., 
    
    
    
    )[3]
  • 
    : Pre-exponential factor (frequency of collisions)
    
  • 
    : Activation Energy (J/mol)
    
  • 
    : Gas constant (
    
    
    
    )[4]
  • 
    : Temperature (Kelvin)
    
Calculating Shelf-Life ( )

Once


 is determined experimentally (see Section 4), the shelf-life (time to 90% remaining potency) at 

is calculated:


(Assuming first-order kinetics)

Experimental Protocols (Self-Validating Systems)

This section outlines the Forced Degradation (Stress Testing) protocol. This is a "self-validating" system because the failure of the molecule to degrade under these conditions invalidates the analytical method, not the stability profile.

Materials & Equipment
  • HPLC System: UV detection at 254 nm (aromatic ring) and 210 nm (carbamate carbonyl).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Chambers: Thermal humidity chambers calibrated to ICH Q1A standards.

Stress Testing Matrix

Perform these tests to establish the "degradation fingerprint."

Stress TypeConditionDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C1-7 Days5-20%Tests

susceptibility.
Base Hydrolysis 0.1 N NaOH, Ambient1-24 Hours5-20%Tests E1cB mechanism (Primary failure mode).
Oxidation 3%

, Ambient
1-24 Hours5-20%Validates aniline sensitivity (Pink/Brown color).
Thermal Solid state, 80°C7 Days<5%Tests crystal lattice stability & isocyanate reversion.
Photolytic 1.2 million lux hours~1 WeekVariableTests radical formation on the amine.
Detailed Workflow: Accelerated Stability Study

This protocol determines the kinetic parameters (


 and 

).
  • Preparation: Dissolve the compound in an inert solvent (e.g., Acetonitrile/Water) buffered to pH 7.0.

  • Incubation: Aliquot samples into HPLC vials. Incubate at three isotherms: 40°C, 50°C, and 60°C .

  • Sampling: Inject samples every 24 hours for 5 days.

  • Data Analysis:

    • Plot

      
       vs. Time for each temperature.
      
    • Extract the slope (

      
      ) for each T.
      
    • Plot

      
       vs. 
      
      
      
      (Arrhenius Plot).[4]
    • Calculate

      
       from the slope (
      
      
      
      ).[4]
Experimental Logic Flow

StabilityWorkflow Sample Sample Prep (pH 7.0 Buffer) Stress Thermal Stress (40°C, 50°C, 60°C) Sample->Stress  Aliquot   HPLC HPLC Analysis (Quantify Area %) Stress->HPLC  t=24, 48, 72h   Calc Kinetic Calculation (Arrhenius Plot) HPLC->Calc  Determine k_obs   ShelfLife Predicted Shelf Life (at 25°C) Calc->ShelfLife  Extrapolate  

Figure 2: Step-by-step workflow for determining thermodynamic stability parameters.

Storage & Handling Recommendations

Based on the theoretical instability of the N-aryl carbamate and the aniline moiety:

  • Temperature: Store at 2-8°C (Refrigerated). The activation energy for carbamate hydrolysis is typically moderate (~80-100 kJ/mol), meaning degradation rates drop significantly with temperature.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen exclusion is critical to prevent the aniline group from oxidizing to colored azo impurities.

  • Moisture: Desiccants are mandatory. Moisture initiates hydrolysis, releasing the 1,3-diaminobenzene which is toxic and auto-oxidative.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[6][7][8][9] (2003).[6][7][8][10] Defines the global regulatory standards for stability protocols.

  • Williams, A. The mechanism of action of carbamates. (1972). Perkin Transactions II. Detailed kinetic analysis of E1cB mechanisms in N-aryl carbamates.

  • Larock, R. C. Comprehensive Organic Transformations. (1999). Wiley-VCH. Authoritative text on the formation and cleavage of carbamates.

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[6][11] Provides the framework for validating the HPLC methods used in stability testing.

Sources

Foundational

Safety Data Sheet (SDS) and toxicity of 2-methoxyethyl N-(3-aminophenyl)carbamate

Technical Guide: Safety Assessment & Handling of 2-Methoxyethyl N-(3-aminophenyl)carbamate Part 1: Executive Summary & Strategic Analysis The Core Directive: Researchers often treat catalog intermediates as generic "irri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety Assessment & Handling of 2-Methoxyethyl N-(3-aminophenyl)carbamate

Part 1: Executive Summary & Strategic Analysis

The Core Directive: Researchers often treat catalog intermediates as generic "irritants" based on limited vendor data.[1] 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS 1095601-63-0) requires a more sophisticated risk assessment.[1] While vendor SDSs typically flag it as a GHS Category 4 (Harmful) and Irritant, a structural deconstruction reveals latent hazards—specifically reproductive toxicity and genotoxicity —driven by its metabolic degradation products.[1]

Operational Verdict: Treat this compound not merely as an irritant, but as a potential reproductive toxicant and sensitizer .[1] Handling protocols must be elevated to "High Potency/Cytotoxic" standards until definitive negative data is generated.[1]

Part 2: Chemical Identity & Physicochemical Properties

PropertyDataRelevance to Safety
Chemical Name 2-methoxyethyl N-(3-aminophenyl)carbamateOfficial IUPAC designation.[2]
CAS Number 1095601-63-0 Unique identifier for inventory tracking.
Molecular Formula C₁₀H₁₄N₂O₃MW: 210.23 g/mol .[2][3]
Physical State Solid (Powder/Crystalline)Inhalation of dust is a primary exposure route.[1]
Solubility DMSO, Methanol, DCMHigh solubility in organic solvents facilitates skin absorption.[1]
LogP (Predicted) ~0.7Moderate lipophilicity; readily crosses biological membranes.
Structural Class N-Aryl CarbamatePotential cholinesterase interaction; hydrolytically unstable in high pH.

Part 3: Toxicological Profile (The "Hidden" Hazards)

Standard SDSs often miss the metabolic fate of the molecule.[1] As a scientist, you must evaluate the toxicity of the parent and its metabolites.[1]

Metabolic Activation & Systemic Toxicity

Upon systemic absorption (inhalation/ingestion), carboxylesterases and amidases hydrolyze the carbamate linkage.[1] This "metabolic split" releases two distinct toxicophores:[1]

  • Fragment A: 2-Methoxyethanol (EGME) [1]

    • Hazard: Reproductive Toxin (Cat 1B). [1]

    • Mechanism: Metabolized to methoxyacetic acid (MAA), which inhibits histone deacetylases (HDAC), causing teratogenicity and testicular atrophy.[1][4]

    • Implication: Pregnant personnel or those planning conception should strictly avoid exposure.[1]

  • Fragment B: m-Phenylenediamine (m-PDA) [1]

    • Hazard: Sensitizer & Mutagen (Cat 2).

    • Mechanism: Aniline derivatives can undergo N-oxidation to form hydroxylamines, leading to DNA adducts or methemoglobinemia.

    • Implication: High risk of contact dermatitis and potential genotoxicity.[1]

Cholinergic Toxicity (Carbamate Moiety)

Unlike N-methyl carbamates (insecticides like Carbaryl), N-aryl carbamates generally show lower affinity for Acetylcholinesterase (AChE). However, transient neurotoxicity (dizziness, nausea) cannot be ruled out at high doses.[1]

Quantitative Toxicity Data (Read-Across Estimates)

Since specific LD50 data is rare for this intermediate, we use read-across data from metabolites:

EndpointPredicted/Read-Across ValueSource/Basis
Acute Oral LD50 500 - 2000 mg/kg (Rat)Based on m-PDA toxicity profiles.
Skin Sensitization Positive (High Probability)Structural alert: Aromatic amine.
Reproductive Tox Positive Presence of 2-methoxyethyl tail (EGME precursor).[1]
Mutagenicity Suspected Positive Ames test often positive for m-PDA derivatives.

Part 4: Visualizing the Hazard (Metabolic Pathway)[1]

The following diagram illustrates the "Causality of Toxicity"—why the molecule is dangerous beyond simple irritation.

MetabolicToxicity Parent Parent Molecule 2-methoxyethyl N-(3-aminophenyl)carbamate (Lipophilic, Absorbed via Skin/Lungs) Enzyme Metabolic Hydrolysis (Carboxylesterases/Amidases) Parent->Enzyme Systemic Absorption FragmentA Metabolite A: 2-Methoxyethanol (EGME) Enzyme->FragmentA Cleavage FragmentB Metabolite B: 1,3-Diaminobenzene (m-PDA) Enzyme->FragmentB Cleavage ToxA TOXICITY A: Reproductive Toxicity Bone Marrow Suppression FragmentA->ToxA Oxidation to Methoxyacetic Acid ToxB TOXICITY B: Skin Sensitization Genotoxicity (DNA Adducts) FragmentB->ToxB N-Oxidation

Caption: Metabolic hydrolysis of the parent carbamate releases a reproductive toxin (EGME) and a sensitizer (m-PDA).[1]

Part 5: Occupational Hygiene & Handling Protocols

Core Principle: Containment is superior to PPE.[1] Use Engineering Controls first.

Engineering Controls
  • Primary: Weigh and handle only inside a Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Airflow: Maintain face velocity > 0.5 m/s.

  • HEPA Filtration: Required if handling >10 grams of dry powder.[1]

Personal Protective Equipment (PPE) - The "Breakthrough" Rule

Standard Nitrile gloves are insufficient for prolonged contact with glycol ether derivatives.[1]

  • Gloves: Double-gloving recommended.

    • Inner: Nitrile (disposable).

    • Outer:Butyl Rubber or Fluoroelastomer (Viton) . (Glycol ethers permeate nitrile rapidly).

  • Respiratory: If outside a hood (e.g., spill cleanup), use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

  • Clothing: Tyvek® lab coat or sleeve covers to prevent dust accumulation on fabric.[1]

Decontamination & Spill Response
  • Deactivation Chemistry: The carbamate bond is susceptible to alkaline hydrolysis.[1]

  • Protocol:

    • Absorb bulk liquid/powder with inert material (vermiculite).

    • Treat surface with 10% Sodium Carbonate (Na₂CO₃) or mild NaOH solution.

    • Allow 15 minutes contact time (hydrolyzes the carbamate to water-soluble amines/alcohols).

    • Wash with soap and water.[1]

Part 6: Emergency Medical Protocols

Note: Provide this information to medical responders.

  • Inhalation: Remove to fresh air. Monitor for signs of Methemoglobinemia (cyanosis, chocolate-colored blood) due to the aniline moiety.[1]

  • Skin Contact: Wash with PEG-400 (if available) or copious soap and water.[1] Monitor for delayed dermatitis.[1]

  • Eye Contact: Irrigate for 15 minutes.

  • Antidote Note: While this is a carbamate, it is not a potent AChE inhibitor like pesticides.[1] Atropine use should be reserved only for cases showing clear cholinergic symptoms (pinpoint pupils, salivation, bradycardia).[1]

Part 7: Exposure Control Workflow

SafetyWorkflow Start Task: Handle Compound CheckState Physical State? Start->CheckState Solid Solid/Powder CheckState->Solid Solution Solution (Organic) CheckState->Solution Control1 USE POWDER HOOD Avoid static generation Solid->Control1 Control2 USE FUME HOOD Double Gloves (Butyl/Viton) Solution->Control2 Waste Waste Disposal: Segregate as Toxic/Reprotox Incineration Only Control1->Waste Control2->Waste

Caption: Decision tree for handling 2-methoxyethyl N-(3-aminophenyl)carbamate based on physical state.

References

  • PubChem. (2023). Compound Summary: 2-methoxyethyl N-(3-aminophenyl)carbamate (CID 43309290).[1][2][5] National Library of Medicine.[1][2] [Link][1]

  • European Chemicals Agency (ECHA). (2023).[2] Substance Information: 2-Methoxyethanol (Reprotoxic Classification).[Link][1]

  • National Toxicology Program (NTP). (2020). Report on Carcinogens: m-Phenylenediamine. U.S. Department of Health and Human Services.[1] [Link][1]

  • Gupta, R. C. (2014).[1] Carbamate Pesticides: Toxicology and Safety Evaluation.[1][6][7][8] In Biomarkers in Toxicology. Academic Press.[1] (Context for carbamate cleavage mechanisms).

Sources

Exploratory

CAS number and identifiers for 2-methoxyethyl N-(3-aminophenyl)carbamate

A Versatile Solubilizing Building Block for Medicinal Chemistry Chemical Identity & Identifiers Status: Validated Chemical Entity | CAS Registry: Verified This section establishes the definitive chemical passport for 2-m...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Solubilizing Building Block for Medicinal Chemistry

Chemical Identity & Identifiers

Status: Validated Chemical Entity | CAS Registry: Verified

This section establishes the definitive chemical passport for 2-methoxyethyl N-(3-aminophenyl)carbamate . In drug development workflows, accurate identification is critical to prevent structural isomer confusion (e.g., distinguishing from the para-isomer or ethyl carbamate derivatives).

Identifier TypeValueNotes
CAS Number 1095601-63-0 Primary Registry Number
IUPAC Name 2-methoxyethyl N-(3-aminophenyl)carbamateSystematic Name
PubChem CID 43309290Database Accession
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol Monoisotopic: 210.1004 Da
SMILES COCCOC(=O)Nc1cccc(N)c1Useful for Cheminformatics
InChIKey ZBYDMKPFQILQOD-UHFFFAOYSA-NHashed Structure ID

Structural Architectonics & Physicochemical Logic

Why this molecule? As a Senior Application Scientist, I categorize this compound not merely as an intermediate, but as a functionalized solubilizing scaffold . Its design incorporates three strategic features for Fragment-Based Drug Discovery (FBDD):

  • The meta-Amino Handle: Unlike para-substitution, the meta-position offers a "kinked" geometry (120° bond angle), often crucial for fitting into globular protein pockets where linear ligands fail. The free amine (-NH₂) is a high-reactivity nucleophile ready for acylation, reductive amination, or sulfonylation.

  • The Carbamate Linker: This moiety (-NH-CO-O-) provides greater metabolic stability than a standard ester but retains hydrogen-bond donor/acceptor properties. It serves as a bioisostere for amides.

  • The 2-Methoxyethyl Tail: This is effectively a "mini-PEG" (polyethylene glycol) unit. It introduces amphiphilicity—improving water solubility without introducing a charge. This disrupts crystal packing, often turning insoluble crystalline scaffolds into manageable oils or amorphous solids.

Physicochemical Profile (Predicted)[2][4][5]
  • LogP (Octanol/Water): ~0.7 (Moderate lipophilicity, ideal for membrane permeability).

  • Topological Polar Surface Area (TPSA): 73.6 Ų (Well within the <140 Ų "Rule of 5" limit for oral bioavailability).

  • H-Bond Donors: 2 (Amine, Carbamate NH).

  • H-Bond Acceptors: 4 (Amine N, Carbamate O's, Ether O).

High-Fidelity Synthesis Protocol

Expert Insight: Direct reaction of m-phenylenediamine with 2-methoxyethyl chloroformate is discouraged due to the formation of bis-carbamate byproducts (di-substitution). The Nitro-Reduction Route is the industry standard for ensuring regioselectivity.

Workflow Visualization

Synthesis SM1 3-Nitroaniline (Starting Material) Int1 Intermediate: 2-methoxyethyl (3-nitrophenyl)carbamate SM1->Int1 DCM, Pyridine 0°C to RT Reagent1 2-Methoxyethyl Chloroformate Reagent1->Int1 Product Target: 2-methoxyethyl N-(3-aminophenyl)carbamate Int1->Product MeOH, 1 atm H2 RT, 4h Reagent2 H2 / Pd-C (Reduction) Reagent2->Product

Figure 1: Regioselective synthesis pathway avoiding bis-acylation.

Step-by-Step Methodology
Step 1: Carbamate Formation (The Protection Step)
  • Setup: Charge a flame-dried round-bottom flask with 3-nitroaniline (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Pyridine (1.2 eq) or Triethylamine (1.5 eq). Cool the system to 0°C under N₂ atmosphere.

  • Acylation: Dropwise add 2-methoxyethyl chloroformate (1.1 eq). The exotherm must be controlled to prevent thermal decomposition of the chloroformate.

  • Workup: Stir at Room Temperature (RT) for 3 hours. Quench with 1M HCl (removes pyridine). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Intermediate should be a pale yellow solid (Nitro-carbamate).

Step 2: Nitro Reduction (The Activation Step)
  • Setup: Dissolve the nitro-intermediate in Methanol (MeOH) or Ethanol (EtOH) .

  • Catalyst: Add 10% wt Palladium on Carbon (Pd/C) (wet support is safer).

  • Hydrogenation: Stir under a balloon of H₂ gas (1 atm) at RT.

    • Alternative: For scale-up, use Fe/NH₄Cl or SnCl₂ if hydrogenation equipment is unavailable, though these require tedious workups to remove metal salts.

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

    • Result: The target amine is obtained as an off-white solid or viscous oil.

Applications in Drug Development

This molecule acts as a "linker-payload" precursor in two primary domains:

A. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the ternary complex stability.

  • Utility: The 2-methoxyethyl group mimics a short PEG chain (PEG-1 equivalent).

  • Mechanism: The free aniline reacts with a target ligand (e.g., Thalidomide derivative), while the carbamate remains stable. If the carbamate is cleaved in vivo, it releases the payload, making this a potential self-immolative linker system under specific enzymatic conditions.

B. Prodrug Design (Solubility Enhancement)

Drug candidates with poor aqueous solubility often fail in formulation.

  • Strategy: Conjugating a carboxylic acid drug to the amine of this molecule creates an amide.

  • Benefit: The methoxyethyl tail disrupts lattice energy, often converting "brick-dust" insolubles into more soluble forms.

Analytical Characterization (Self-Validation)

To certify the identity of CAS 1095601-63-0, the following spectral signals must be present.

TechniqueExpected Signal (δ ppm / m/z)Structural Assignment
¹H NMR (DMSO-d₆) 9.45 (s, 1H) Carbamate -NH- (Broad singlet)
6.80 - 7.10 (m, 4H) Aromatic Protons (meta-substitution pattern)
5.05 (s, 2H) Aniline -NH₂ (Exchangeable with D₂O)
4.18 (t, 2H) -O-CH ₂-CH₂-OMe (Deshielded, next to carbamate O)
3.55 (t, 2H) -O-CH₂-CH ₂-OMe
3.28 (s, 3H) Terminal Methoxy (-OCH ₃)
LC-MS (ESI+) 211.1 [M+H]⁺ Protonated Molecular Ion
IR Spectroscopy 1690-1720 cm⁻¹ C=O[1][2][3][4][5] Stretch (Carbamate)
3300-3450 cm⁻¹ N-H Stretch (Primary amine doublet)

References

  • PubChem. (2025).[6] Compound Summary: 2-methoxyethyl N-(3-aminophenyl)carbamate (CID 43309290).[1][6] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Carbamate derivatives.[5][Link]

Sources

Foundational

The Ascending Trajectory of N-(3-aminophenyl)carbamate Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The carbamate functional group, characterized by its -O-CO-NH- linkage, is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The carbamate functional group, characterized by its -O-CO-NH- linkage, is a cornerstone in medicinal chemistry, lending itself to a diverse array of therapeutic agents due to its chemical stability and ability to modulate biological activity.[1][2][3][4] Among the vast landscape of carbamate-containing compounds, N-(3-aminophenyl)carbamate derivatives have emerged as a particularly promising scaffold. Their unique structural motif, featuring a reactive aminophenyl group, offers a versatile platform for the development of novel therapeutics targeting a spectrum of diseases, from neurodegenerative disorders to cancer and infectious diseases. This guide provides a comprehensive literature review of N-(3-aminophenyl)carbamate derivatives, delving into their synthesis, structure-activity relationships, and pharmacological applications, with the aim of equipping researchers with the knowledge to navigate and innovate within this exciting chemical space.

The Strategic Advantage of the N-(3-aminophenyl)carbamate Scaffold

The N-(3-aminophenyl)carbamate core possesses several inherent features that make it an attractive starting point for drug design. The carbamate moiety itself is often considered an "amide-ester" hybrid, conferring both chemical stability and the capacity for crucial intermolecular interactions with biological targets.[1][2] The presence of the 3-aminophenyl group introduces a key point of diversification. The amino group can be readily modified to introduce a wide range of substituents, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This strategic placement of a modifiable functional group is paramount in optimizing lead compounds into viable drug candidates.

Synthetic Strategies: Building the N-(3-aminophenyl)carbamate Core

The synthesis of N-(3-aminophenyl)carbamate derivatives typically involves a multi-step process. A general and adaptable synthetic route is outlined below.

Experimental Protocol: General Synthesis of N-(3-aminophenyl)carbamate Derivatives

This protocol describes a common pathway for the synthesis of the target compounds, starting from a substituted aniline.

Step 1: Protection of the Amino Group

  • To a solution of the desired substituted 3-nitroaniline in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine, diisopropylethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting N-protected 3-nitroaniline derivative by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-protected 3-nitroaniline derivative in a suitable solvent (e.g., methanol, ethanol).

  • Add a reducing agent, such as iron powder in the presence of an acid (e.g., hydrochloric acid, acetic acid) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture to remove the catalyst or solid residues.

  • Concentrate the filtrate to obtain the N-protected 3-aminophenyl derivative.

Step 3: Carbamate Formation

  • Dissolve the N-protected 3-aminophenyl derivative in an appropriate solvent (e.g., tetrahydrofuran, dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable chloroformate (e.g., methyl chloroformate, ethyl chloroformate, phenyl chloroformate) and a base (e.g., pyridine, triethylamine) dropwise.[6]

  • Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-protected N-(3-aminophenyl)carbamate derivative.

Step 4: Deprotection of the Amino Group (if necessary)

  • If a protecting group was used, dissolve the N-protected carbamate derivative in a suitable solvent.

  • Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture and extract the final N-(3-aminophenyl)carbamate derivative.

  • Purify the final compound by recrystallization or column chromatography.

Structure-Activity Relationships (SAR): Decoding the Impact of Molecular Modifications

The biological activity of N-(3-aminophenyl)carbamate derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the carbamate nitrogen. A systematic exploration of these modifications is crucial for optimizing potency and selectivity.

Key SAR Insights:
  • Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly influence binding affinity to the target protein. Electron-withdrawing groups, such as halogens, or electron-donating groups, like alkoxy moieties, can alter the charge distribution of the molecule and impact its interaction with the active site.

  • The Carbamate Moiety: The nature of the alcohol or amine used to form the carbamate is critical. Bulky substituents on the oxygen or nitrogen of the carbamate can provide additional binding interactions or, conversely, cause steric hindrance.

  • The 3-Amino Group: Derivatization of the 3-amino group is a key strategy for introducing diversity and targeting specific interactions. Acylation, alkylation, or incorporation into heterocyclic systems can lead to significant changes in biological activity.

The following table summarizes hypothetical SAR data for a series of N-(3-aminophenyl)carbamate derivatives as inhibitors of a generic kinase, illustrating how systematic modifications can impact potency.

Compound IDR1 (on Phenyl Ring)R2 (on Carbamate)R3 (on 3-Amino Group)Kinase Inhibition IC50 (nM)
1a HMethylH1500
1b 4-ChloroMethylH750
1c 4-MethoxyMethylH1200
1d 4-ChloroEthylH600
1e 4-ChloroPhenylH350
1f 4-ChloroMethylAcetyl200
1g 4-ChloroMethylBenzoyl150

This table presents illustrative data to demonstrate SAR principles.

Pharmacological Landscape: Therapeutic Applications of N-(3-aminophenyl)carbamate Derivatives

The versatility of the N-(3-aminophenyl)carbamate scaffold has led to its exploration in various therapeutic areas.

Cholinesterase Inhibition for Neurodegenerative Diseases

A significant area of investigation for carbamate derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] The carbamate moiety can act as a "pseudo-irreversible" inhibitor by carbamylating the serine residue in the active site of these enzymes, leading to a prolonged increase in acetylcholine levels.[9] This mechanism is the basis for the use of carbamate drugs like rivastigmine in the treatment of Alzheimer's disease.[1][9] N-(3-aminophenyl)carbamate derivatives offer a template for designing novel and selective cholinesterase inhibitors with potentially improved pharmacokinetic profiles.

Diagram: Mechanism of Cholinesterase Inhibition by Carbamates

Cholinesterase_Inhibition Enzyme Cholinesterase (AChE/BChE) (Active Serine-OH) Complex Enzyme-Carbamate Michaelis Complex Enzyme->Complex Binding Carbamate N-(3-aminophenyl)carbamate Derivative Carbamate->Complex Carbamylated_Enzyme Carbamylated Enzyme (Inactive) Complex->Carbamylated_Enzyme Carbamylation Alcohol Leaving Group (Aminophenol derivative) Complex->Alcohol Regenerated_Enzyme Regenerated Enzyme (Active) Carbamylated_Enzyme->Regenerated_Enzyme Hydrolysis (rate-limiting) Hydrolysis Slow Hydrolysis

Caption: Carbamate inhibitors bind to the active site of cholinesterases, leading to carbamylation of the catalytic serine residue and temporary inactivation of the enzyme.

Anticancer Activity

The N-(3-aminophenyl)carbamate scaffold has also been investigated for its potential in oncology.[10] Derivatives have been shown to inhibit various cellular processes crucial for cancer cell proliferation and survival. The ability to introduce diverse functionalities allows for the targeting of specific kinases, proteases, or other enzymes implicated in cancer progression.

Antifungal and Antimicrobial Agents

Carbamates have a long history of use as fungicides and antimicrobial agents.[10][11] N-aryl carbamates, including derivatives of N-(3-aminophenyl)carbamate, have demonstrated potent activity against a range of pathogenic fungi and bacteria.[11] The mechanism of action often involves the disruption of essential enzymatic pathways in the microorganisms.

Future Directions and Perspectives

The field of N-(3-aminophenyl)carbamate derivatives is ripe with opportunities for further exploration and development. Key areas for future research include:

  • Target-Specific Design: Moving beyond broad-spectrum activity towards the rational design of highly selective inhibitors for specific enzyme isoforms or receptor subtypes.

  • Prodrug Strategies: Utilizing the 3-amino group as a handle for creating prodrugs that can improve oral bioavailability, targeted delivery, or reduce off-target toxicity.[1][3]

  • Combinatorial Chemistry and High-Throughput Screening: Employing modern drug discovery techniques to rapidly generate and screen large libraries of N-(3-aminophenyl)carbamate derivatives to identify novel hits for a wide range of therapeutic targets.

  • Exploration of Novel Mechanisms of Action: Investigating untapped biological activities of this scaffold beyond the well-established targets.

References

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
  • Structure-activity Relationships of Inhibitors Derived
  • Simulated binding of 3-(N,N-dimethyl aminophenyl) phenothiazine...
  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbon
  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR.
  • Synthesis of tert-butyl (substituted benzamido)
  • Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. PubMed.
  • Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)
  • Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. PubMed.
  • Structure-Actmty Relationships of Inhibitors Derived from 3-Amidinophenylalanine. ElectronicsAndBooks.
  • Preparation and properties of carbamates, nitrocarbamates and their deriv
  • Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell. Redalyc. )

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 2-methoxyethyl N-(3-aminophenyl)carbamate

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-m...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-methoxyethyl N-(3-aminophenyl)carbamate. Drawing upon established principles of medicinal chemistry and structure-activity relationships, we delineate a rational framework for investigating its pharmacological potential. This document is intended to serve as a foundational resource for researchers, offering both theoretical grounding and practical, field-proven experimental protocols to elucidate the compound's mechanism of action and therapeutic promise. We will delve into hypothesized targets, including enzyme inhibition and receptor modulation, and provide detailed methodologies for in vitro and cellular assays. All proposed experimental workflows are designed as self-validating systems to ensure scientific rigor and reproducibility.

Introduction: The Carbamate Scaffold in Modern Drug Discovery

The carbamate functional group is a cornerstone of contemporary medicinal chemistry, prized for its unique combination of chemical stability and biological reactivity.[1] Structurally, carbamates can be considered hybrids of esters and amides, a feature that bestows upon them a distinct electronic and conformational profile. This allows them to serve as effective peptide bond isosteres, enhancing proteolytic stability and cell membrane permeability of parent molecules.[1] Carbamate moieties are integral to a wide array of approved therapeutic agents, demonstrating efficacy in oncology, neurology, and infectious diseases.[1] Their versatility extends to prodrug design, where they can be employed to improve the pharmacokinetic properties of a pharmacologically active molecule.[1]

The subject of this guide, 2-methoxyethyl N-(3-aminophenyl)carbamate, is a small molecule featuring a central N-phenylcarbamate core. The presence of the 3-aminophenyl substituent is of particular interest, as this motif is found in numerous bioactive compounds and can participate in a variety of biological interactions. This guide will systematically explore the potential biological activities of this compound, grounded in the known pharmacology of its constituent chemical features.

Molecular Profile of 2-methoxyethyl N-(3-aminophenyl)carbamate

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior.

PropertyValueSource
IUPAC Name 2-methoxyethyl N-(3-aminophenyl)carbamatePubChem[2]
Molecular Formula C10H14N2O3PubChem[2]
Molecular Weight 210.23 g/mol PubChem[2]
XLogP3 0.7PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 5PubChem[2]

The compound's moderate lipophilicity (XLogP3 = 0.7) and molecular weight suggest that it is likely to possess favorable oral bioavailability and cell permeability, adhering to Lipinski's rule of five.

Hypothesized Biological Activities and Investigative Pathways

Based on the structural motifs present in 2-methoxyethyl N-(3-aminophenyl)carbamate, we can postulate several potential biological activities. The following sections will explore these hypotheses and provide detailed experimental protocols for their investigation.

Enzyme Inhibition: A Primary Avenue of Investigation

The carbamate moiety is a well-established pharmacophore for enzyme inhibition, particularly for serine hydrolases.

Many N-phenylcarbamates exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[3][4][5] Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

Experimental Workflow: Cholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare stock solution of 2-methoxyethyl N-(3-aminophenyl)carbamate in DMSO Incubation Incubate enzyme with varying concentrations of the compound Compound_Prep->Incubation Enzyme_Prep Prepare AChE and BChE enzyme solutions Enzyme_Prep->Incubation Substrate_Prep Prepare ATChI and BTChI substrate solutions Reaction_Start Initiate reaction by adding substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Measure absorbance change over time at 412 nm Reaction_Start->Measurement IC50_Calc Calculate IC50 values using non-linear regression Measurement->IC50_Calc Kinetics Determine inhibition kinetics (e.g., Lineweaver-Burk plot) IC50_Calc->Kinetics

Caption: Workflow for determining cholinesterase inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-methoxyethyl N-(3-aminophenyl)carbamate in DMSO.

    • Reconstitute human recombinant AChE and BChE in phosphate-buffered saline (PBS) to a final concentration of 0.1 U/mL.

    • Prepare 10 mM stock solutions of acetylthiocholine iodide (ATChI) and butyrylthiocholine iodide (BTChI) in deionized water.

    • Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PBS.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of varying concentrations of the test compound (serially diluted from the stock solution) to triplicate wells. Include a vehicle control (DMSO) and a positive control (e.g., physostigmine).

    • Add 25 µL of the respective enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37°C.

    • To initiate the reaction, add 50 µL of the substrate solution (ATChI for AChE, BTChI for BChE) and 50 µL of DTNB solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Carbamates are a prominent class of FAAH inhibitors, which are being investigated for their analgesic, anxiolytic, and anti-inflammatory properties.[6][7][8]

Experimental Workflow: FAAH Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solution of 2-methoxyethyl N-(3-aminophenyl)carbamate in DMSO Incubation Incubate enzyme with varying concentrations of the compound Compound_Prep->Incubation Enzyme_Prep Prepare FAAH enzyme preparation (e.g., rat liver microsomes) Enzyme_Prep->Incubation Substrate_Prep Prepare radiolabeled anandamide ([³H]AEA) substrate Reaction_Start Initiate reaction by adding [³H]AEA Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop reaction with activated charcoal Reaction_Start->Reaction_Stop Separation Separate [³H]ethanolamine from unreacted [³H]AEA by centrifugation Reaction_Stop->Separation Quantification Quantify radioactivity of the supernatant using liquid scintillation counting Separation->Quantification IC50_Calc Calculate IC50 values Quantification->IC50_Calc G cluster_prep Preparation cluster_assay Assay Execution (Broth Microdilution) cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 2-methoxyethyl N-(3-aminophenyl)carbamate Inoculation Inoculate each dilution with the microbial/fungal suspension Compound_Prep->Inoculation Inoculum_Prep Prepare standardized microbial/fungal inoculum Inoculum_Prep->Inoculation Incubation Incubate at appropriate temperature and duration Inoculation->Incubation MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or absorbance reading Incubation->MIC_Determination MBC_MFC_Determination Determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) by plating MIC_Determination->MBC_MFC_Determination

Caption: Workflow for antimicrobial/antifungal susceptibility testing.

Detailed Protocol:

  • Microorganism and Fungal Strains:

    • Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Broth Microdilution Assay:

    • Perform serial two-fold dilutions of the test compound in a 96-well microplate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism or fungus.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC, MBC, and MFC:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

    • To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquot samples from wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Potential as a Prodrug

The carbamate linkage in 2-methoxyethyl N-(3-aminophenyl)carbamate could be susceptible to enzymatic or chemical hydrolysis in vivo, releasing 3-aminoaniline and 2-methoxyethanol. This raises the possibility of the compound acting as a prodrug, where one or both of the released fragments could be the active species. [1]The biological activity of 3-aminoaniline and its metabolites should be considered in this context.

Conclusion and Future Directions

2-methoxyethyl N-(3-aminophenyl)carbamate presents a compelling starting point for a comprehensive biological evaluation. The presence of the N-phenylcarbamate core, a privileged scaffold in medicinal chemistry, coupled with the 3-aminophenyl substituent, suggests a range of plausible biological targets. The experimental workflows detailed in this guide provide a robust and scientifically rigorous framework for elucidating the potential therapeutic applications of this compound. Initial investigations should focus on its enzyme inhibitory properties, particularly against cholinesterases and FAAH, as well as its antimicrobial and antifungal potential. Subsequent studies could explore its effects on various receptor systems and its potential as a prodrug. The data generated from these investigations will be crucial in determining the future trajectory of this promising molecule in the drug discovery and development pipeline.

References

  • Abbasi, M.A., et al. (2013). Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. Journal of the Chemical Society of Pakistan, 35(2), 386-391.
  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299.
  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • PubChem. (n.d.). 2-methoxyethyl N-(3-aminophenyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl Methylcarbamate. Retrieved from [Link]

  • Wang, F., et al. (2024). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 29(15), 3479.
  • Zhang, Y., et al. (2024).
  • Khalifah, R. G., et al. (1991). Inhibition of carbonic anhydrases I and II by N-unsubstituted carbamate esters. Journal of Biological Chemistry, 266(15), 9491-9497.
  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(9), 967-976.
  • Mor, M., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Medicinal Chemistry, 55(23), 10568-10581.
  • Clapper, J. R., et al. (2013). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 56(14), 5879-5892.
  • Foldes, F. F., et al. (1958). The structure-action relationship of urethane type cholinesterase inhibitors. Journal of Pharmacology and Experimental Therapeutics, 122(3), 353-363.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-methoxyethyl N-(3-aminophenyl)carbamate: A Detailed Guide for Researchers

Abstract This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate. This compound holds potential as a key intermediate in the de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate. This compound holds potential as a key intermediate in the development of novel therapeutic agents and functional materials. The synthesis involves the selective mono-N-acylation of m-phenylenediamine with 2-methoxyethyl chloroformate. This guide delves into the mechanistic rationale behind the procedural steps, emphasizing safety precautions, reaction optimization, and thorough characterization of the final product. The protocol is designed for researchers, scientists, and drug development professionals, providing a robust and reproducible method for obtaining high-purity 2-methoxyethyl N-(3-aminophenyl)carbamate.

Introduction

2-methoxyethyl N-(3-aminophenyl)carbamate is a bifunctional organic molecule incorporating a carbamate linkage and a free aromatic amine.[1] This structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The carbamate moiety can act as a bioisostere for other functional groups or as a protecting group, while the free amine provides a reactive handle for further chemical modifications, such as amide bond formation or diazotization reactions. The 2-methoxyethyl group can influence the molecule's solubility and pharmacokinetic properties.

The synthesis of carbamates is a fundamental transformation in organic chemistry, often achieved through the reaction of an amine with a chloroformate.[2][3] However, the synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate presents a unique challenge: the selective mono-acylation of m-phenylenediamine. Since m-phenylenediamine possesses two nucleophilic amino groups, a statistical mixture of mono-acylated, di-acylated, and unreacted starting material is possible.[4] This protocol is designed to favor the formation of the desired mono-acylated product through careful control of stoichiometry and reaction conditions.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The more nucleophilic amino group of m-phenylenediamine attacks the electrophilic carbonyl carbon of 2-methoxyethyl chloroformate. The subsequent loss of a chloride ion and a proton results in the formation of the carbamate product.

Diagram of the reaction scheme:

reaction_scheme m_phenylenediamine m-Phenylenediamine product 2-Methoxyethyl N-(3-aminophenyl)carbamate m_phenylenediamine->product + chloroformate 2-Methoxyethyl chloroformate chloroformate->product + hcl HCl product->hcl +

Caption: Reaction scheme for the synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
m-Phenylenediamine108-45-2108.14≥99%Sigma-Aldrich
2-Methoxyethyl chloroformate628-12-6138.55≥98%Sigma-Aldrich
Triethylamine (Et₃N)121-44-8101.19≥99.5%Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)141-78-688.11ACS gradeFisher Scientific
Hexanes110-54-386.18ACS gradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)---Prepared in-house
Brine (saturated aqueous NaCl)---Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37GranularSigma-Aldrich
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels

  • Filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

Reaction Setup and Procedure

Workflow of the experimental procedure:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve m-phenylenediamine and triethylamine in DCM B Cool to 0 °C A->B C Add 2-methoxyethyl chloroformate dropwise B->C D Warm to room temperature and stir for 2-4 hours C->D E Quench with saturated NaHCO₃ D->E F Separate layers E->F G Extract aqueous layer with DCM F->G H Wash combined organic layers with brine G->H I Dry over MgSO₄ H->I J Filter and concentrate I->J K Purify by column chromatography (EtOAc/Hexanes) J->K L Collect and combine pure fractions K->L M Remove solvent in vacuo L->M Characterization Characterization M->Characterization

Caption: Step-by-step experimental workflow for the synthesis and purification.

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-phenylenediamine (5.41 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) in anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Chloroformate: Cool the reaction mixture to 0 °C using an ice bath. In a dropping funnel, add a solution of 2-methoxyethyl chloroformate (6.93 g, 50 mmol) in anhydrous dichloromethane (20 mL). Add the chloroformate solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature remains below 5 °C. The dropwise addition is crucial to minimize the formation of the di-acylated byproduct.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The starting material, mono-acylated product, and di-acylated product should have distinct Rf values.

  • Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a 250 mL separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry of ethyl acetate and hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure mono-acylated product and remove the solvent under reduced pressure to yield 2-methoxyethyl N-(3-aminophenyl)carbamate as a solid or viscous oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (if solid): To assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-O).

Safety and Hazard Information

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • m-Phenylenediamine: Toxic if swallowed, in contact with skin, or if inhaled.[1][5][6][7] Suspected of causing genetic defects.[1] Very toxic to aquatic life with long-lasting effects.[6][7] It is an air and light-sensitive solid.[5]

  • 2-Methoxyethyl chloroformate: Flammable liquid and vapor.[8][9][10][11] Causes severe skin burns and eye damage.[8][9][10] Fatal if inhaled.[9][10][11] It is a corrosive and toxic liquid.[12]

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled.

  • Dichloromethane: Suspected of causing cancer. Causes skin irritation and serious eye irritation. May cause drowsiness or dizziness.

All waste materials should be disposed of in accordance with local environmental regulations.

Discussion and Troubleshooting

The key to a successful synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate lies in controlling the stoichiometry and reaction conditions to favor mono-acylation. Using a 1:1 molar ratio of m-phenylenediamine to 2-methoxyethyl chloroformate is critical. The presence of triethylamine is to neutralize the hydrochloric acid byproduct of the reaction.

Potential Issues and Solutions:

  • Formation of Di-acylated Byproduct: This is the most likely side reaction. To minimize its formation, ensure slow, dropwise addition of the chloroformate at a low temperature. If a significant amount of the di-acylated product is formed, it can be separated from the mono-acylated product by column chromatography, as the di-acylated product will be less polar.

  • Low Yield: Ensure that anhydrous solvents are used, as chloroformates can react with water. Also, confirm the purity of the starting materials.

  • Incomplete Reaction: If the reaction does not go to completion, the reaction time can be extended, or the reaction can be gently warmed to room temperature for a longer period.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable chemical intermediate for their research and development activities. The emphasis on selective mono-acylation and detailed purification will enable the user to obtain a high-purity product suitable for further applications.

References

  • Material Safety Data Sheet - Meta-PHENYLENEDIAMINE 98%. (n.d.).
  • 2-Methoxyethyl chloroformate 628-12-6. (n.d.).
  • m-Phenylenediamine Safety Data Sheet. (n.d.).
  • 2-methoxyethyl N-(3-aminophenyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: m-phenylenediamine. (2024, April 29). Chemos GmbH & Co.KG.
  • m-PHENYLENE DIAMINE CAS NO 108-45-2 Material Safety D
  • 2-Methoxyethyl Chloroformate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Safety Data Sheet: 2-Methoxyethyl chloroformate. (2024, March 30). Fisher Scientific.
  • 2-Methoxyethyl chloroform
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2016, October 6).
  • Pittelkow, M., & Nielsen, J. B. (2002).
  • Preparation and properties of carbamates, nitrocarbamates and their deriv
  • 2-ETHOXYETHYL N-(3-(DIETHYLAMINO)PHENYL)
  • Benzyl hydroxymethyl carbam
  • 2-methoxyethyl N-(3-aminophenyl)
  • Chloroformate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chloroformate – Knowledge and References. (n.d.). Taylor & Francis.
  • 628-12-6, 2-Methoxyethyl chloroform
  • tert-Butyl (3-aminophenyl)
  • 1095601-63-0|2-Methoxyethyl N-(3-aminophenyl)
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Chemical Reviews, 115(21), 11707–11838.
  • Chloroformates Acute Exposure Guideline Levels. (n.d.).
  • Purification method. (2015).

Sources

Application

Application Note: Precision Synthesis of 2-Methoxyethyl N-(3-aminophenyl)carbamate

This Application Note is structured to guide researchers through the high-purity synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate . Unlike generic procedures, this guide addresses the specific challenge of regiosel...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-purity synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate .

Unlike generic procedures, this guide addresses the specific challenge of regioselectivity . Direct carbamoylation of m-phenylenediamine typically yields a statistical mixture of mono- and bis-carbamates, creating a purification bottleneck. To ensure scientific integrity and high yield, this protocol utilizes a Nitro-Reduction Strategy , guaranteeing mono-functionalization before the second amine is generated.

Methodology: Nitro-Reduction Strategy via Chloroformate Activation Target Audience: Medicinal Chemists, Process Development Scientists

Retrosynthetic Analysis & Strategic Logic

The target molecule contains two distinct nitrogen functionalities: a free primary amine and a carbamate-protected amine.

  • The Problem: Reacting 2-methoxyethyl chloroformate directly with m-phenylenediamine (1,3-diaminobenzene) is kinetically difficult to control. The nucleophilicity of the second amine remains high, leading to significant bis-carbamate byproducts (N,N'-disubstituted).

  • The Solution: We employ 3-nitroaniline as the starting material.[1] The nitro group acts as a "masked" amine. It is electron-withdrawing, preventing reaction at that site during the carbamate formation. Once the carbamate is established, the nitro group is chemoselectively reduced to the amine.

Reaction Pathway (DOT Visualization)

SynthesisPath Start 3-Nitroaniline (Starting Material) Inter Intermediate: 2-methoxyethyl (3-nitrophenyl)carbamate Start->Inter Step 1: Carbamoylation (Pyridine, DCM, 0°C) Reagent 2-Methoxyethyl Chloroformate Reagent->Inter Target Target: 2-methoxyethyl N-(3-aminophenyl)carbamate Inter->Target Step 2: Hydrogenolysis (H2, Pd/C, MeOH)

Caption: Two-stage synthesis preventing bis-carbamoylation by utilizing nitro-masking.

Experimental Protocols

Step 1: Synthesis of 2-methoxyethyl (3-nitrophenyl)carbamate

This step establishes the carbamate linker. The use of pyridine acts as both a base to neutralize HCl and a nucleophilic catalyst.

Reagents:

  • 3-Nitroaniline (1.0 equiv)

  • 2-Methoxyethyl chloroformate (1.1 equiv)

  • Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge the flask with 3-nitroaniline (13.8 g, 100 mmol) and dissolve in DCM (150 mL) . Add pyridine (12.1 mL, 150 mmol) .

  • Cooling: Submerge the flask in an ice/water bath to reach 0 °C. Critical: Controlling temperature prevents exothermic decomposition of the chloroformate.

  • Addition: Add 2-methoxyethyl chloroformate (15.2 g, 110 mmol) dropwise over 30 minutes.

    • Note: If commercial chloroformate is unavailable, generate it in situ by reacting 2-methoxyethanol with triphosgene (0.33 equiv) in the presence of base before adding the aniline.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting aniline spot should disappear.

  • Workup:

    • Quench with 1M HCl (100 mL) to remove excess pyridine.

    • Separate the organic layer and wash with Sat.[2] NaHCO₃ (100 mL) followed by Brine (100 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Hexane if necessary, though the product is typically pure enough for the next step.

Step 2: Chemoselective Reduction to Target

We utilize Catalytic Hydrogenation.[3] Unlike benzyl carbamates (Cbz), the 2-methoxyethyl carbamate is an alkyl carbamate and is stable to standard hydrogenolysis conditions.

Reagents:

  • Intermediate from Step 1 (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (Solvent)[4]

  • Hydrogen Gas (Balloon pressure)

Protocol:

  • Solution: Dissolve 2-methoxyethyl (3-nitrophenyl)carbamate (10 mmol) in Methanol (50 mL) in a heavy-walled flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) .

    • Safety: Pd/C is pyrophoric. Add under an argon blanket or wet the catalyst with a small amount of water/toluene before adding methanol.

  • Hydrogenation: Purge the flask with Nitrogen (

    
    3), then Hydrogen (
    
    
    
    3). Attach a hydrogen balloon and stir vigorously at RT for 12–16 hours.
  • Monitoring: Monitor by LC-MS or TLC. The UV-active nitro spot will shift significantly as the amine forms.

  • Workup:

    • Filter the mixture through a Celite pad to remove the Pd/C. Do not let the filter cake dry out completely to prevent fire hazards.

    • Wash the Celite cake with Methanol.

    • Concentrate the filtrate in vacuo to yield the target amine as an off-white solid or viscous oil.

Data Summary & Validation

Stoichiometry Table
ComponentMW ( g/mol )EquivRole
Step 1
3-Nitroaniline138.121.0Substrate
2-Methoxyethyl chloroformate138.551.1Electrophile
Pyridine79.101.5Base/Catalyst
Step 2
Nitro-Carbamate Int.~240.211.0Substrate
H₂2.02ExcessReductant
10% Pd/CN/A10 wt%Catalyst
Analytical Profile (Expected)

To validate the synthesis, look for these diagnostic signals:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.5 ppm (s, 1H):  Carbamate NH (Broad singlet).
      
    • 
       6.8 - 7.2 ppm (m, 4H):  Aromatic protons (Pattern distinct from starting nitro).
      
    • 
       4.9 ppm (s, 2H):  Free Amine (-NH₂). Disappears on D₂O shake.
      
    • 
       4.15 ppm (t, 2H):  Methoxyethyl -CH₂-O-C=O.
      
    • 
       3.55 ppm (t, 2H):  Methoxyethyl -CH₂-O-Me.
      
    • 
       3.28 ppm (s, 3H):  Terminal Methoxy -OCH₃.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of ChloroformateEnsure DCM is anhydrous. Increase chloroformate to 1.3 equiv.
Carbamate Cleavage (Step 2) Over-reduction / Acidic traceAlkyl carbamates are generally stable. Ensure no acid was carried over from Step 1. Use Ethanol instead of MeOH to reduce transesterification risk (rare).
Incomplete Reduction Catalyst PoisoningSulfur traces in starting material can poison Pd. Wash Step 1 product thoroughly or use Raney Nickel (requires high pressure).

References

  • Carbamate Synthesis via Chloroformates

    • Protocol basis: BenchChem Application Notes.[5] "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors."

  • Chemoselective Nitro Reduction

    • Mechanism & Selectivity: Master Organic Chemistry. "Reduction of Nitro Groups to Amines."[3][6][7]

    • [Link]

  • Stability of Carbamates

    • Protecting Group Chemistry: Greene's Protective Groups in Organic Synthesis (General Reference for stability of alkyl vs benzyl carbam
    • Related Application: Organic Chemistry Portal. "Amine synthesis by carbamate cleavage."[8]

    • [Link]

Sources

Method

Reagents required for synthesizing 2-methoxyethyl N-(3-aminophenyl)carbamate

Executive Summary This application note details the optimized reagents and protocols required for the synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS: 1095601-63-0). This compound is a critical "linker-fragme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reagents and protocols required for the synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS: 1095601-63-0). This compound is a critical "linker-fragment" intermediate often employed in the development of histone deacetylase (HDAC) inhibitors and kinase inhibitors.

Direct acylation of m-phenylenediamine with chloroformates typically results in uncontrolled bis-acylation or oligomerization. To ensure high chemoselectivity and yield, this guide utilizes a Nitro-Precursor Route . This strategy involves the formation of the carbamate linkage on 3-nitroaniline, followed by the selective reduction of the nitro group to the target amine. This method guarantees the formation of the mono-carbamate exclusively.

Strategic Synthesis Overview

The synthesis is divided into two distinct chemical transformations:

  • Carbamoylation: Reaction of 3-nitroaniline with 2-methoxyethyl chloroformate to form the stable nitro-carbamate intermediate.

  • Chemoselective Reduction: Catalytic hydrogenation of the nitro group to an amine, leaving the aliphatic carbamate intact.

Reaction Pathway Diagram

SynthesisPath Figure 1: Chemoselective Synthesis Pathway via Nitro-Precursor Start 3-Nitroaniline (Starting Material) Inter Intermediate: 2-Methoxyethyl N-(3-nitrophenyl)carbamate Start->Inter Step 1: Acylation (Pyridine, THF, 0°C) Reagent 2-Methoxyethyl Chloroformate Reagent->Inter Target Target: 2-Methoxyethyl N-(3-aminophenyl)carbamate Inter->Target Step 2: Reduction (H2, Pd/C, MeOH)

Caption: Logical flow avoiding bis-acylation by utilizing a nitro-reduction strategy.

Reagents & Materials Checklist

To ensure reproducibility, use reagents meeting the specific grades listed below.

Table 1: Essential Reagents
Reagent NameCAS NumberGrade/PurityFunction
3-Nitroaniline 99-09-2>99% (Reagent Plus)Core Scaffold (Precursor)
2-Methoxyethyl chloroformate 628-12-6>97%Carbamoylation Agent
Pyridine 110-86-1Anhydrous, 99.8%Acid Scavenger (Base)
Tetrahydrofuran (THF) 109-99-9Anhydrous, Inhibitor-freeSolvent (Step 1)
Palladium on Carbon (Pd/C) 7440-05-310 wt.[1] % loadingHydrogenation Catalyst
Methanol 67-56-1HPLC GradeSolvent (Step 2)
Hydrogen Gas 1333-74-0UHP (99.999%)Reducing Agent
Celite® 545 61790-53-2Filter AidCatalyst Removal

Critical Note on Reagent Stability: 2-Methoxyethyl chloroformate is moisture-sensitive. If this reagent is unavailable or degraded, it can be generated in situ by reacting 2-methoxyethanol with Triphosgene or 1,1'-Carbonyldiimidazole (CDI).

Detailed Experimental Protocols

Step 1: Synthesis of 2-methoxyethyl N-(3-nitrophenyl)carbamate

Principle: Nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of the chloroformate. Pyridine sponges the liberated HCl to drive the equilibrium.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under vacuum and backfill with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 3-Nitroaniline (1.38 g, 10.0 mmol) and anhydrous THF (40 mL). Stir until fully dissolved.

  • Base Addition: Add Pyridine (1.2 mL, 15.0 mmol) to the solution. Cool the mixture to 0°C using an ice/water bath.

  • Acylation: Dilute 2-Methoxyethyl chloroformate (1.52 g, 11.0 mmol) in 10 mL of anhydrous THF. Transfer this solution to the addition funnel.

    • Rate: Add dropwise over 20 minutes. Maintain internal temperature

      
      .
      
  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4 hours.

    • Monitoring: Check progress via TLC (Hexane:EtOAc 1:1). The yellow spot of 3-nitroaniline should disappear.

  • Workup:

    • Quench with water (50 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with 1M HCl (to remove pyridine), then saturated

      
      , then Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect a pale yellow solid (approx. 2.1 g, ~85-90% yield).

Step 2: Selective Reduction to 2-methoxyethyl N-(3-aminophenyl)carbamate

Principle: Catalytic hydrogenation reduces the nitro group (


) to an amine (

) without cleaving the carbamate linkage. Note: Unlike benzyl carbamates (Cbz), this alkyl carbamate is stable to hydrogenolysis.
  • Setup: Use a hydrogenation pressure vessel (Parr shaker) or a balloon setup for small scale.

  • Loading: Dissolve the Nitro-carbamate intermediate (2.0 g, 8.3 mmol) from Step 1 in Methanol (50 mL).

  • Catalyst: Carefully add 10% Pd/C (200 mg, 10 wt% loading) under an inert atmosphere (Caution: Pd/C is pyrophoric when dry).

  • Hydrogenation:

    • Purge the vessel with

      
       (
      
      
      
      ), then with
      
      
      (
      
      
      ).
    • Stir vigorously under 1 atm (balloon) or 30 psi of

      
       at RT for 4–6 hours.
      
  • Filtration:

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the pad with Methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target compound as an off-white viscous oil or low-melting solid.

Quality Control & Validation

To validate the identity of the synthesized product, compare the analytical data against the expected values below.

Table 2: Expected Analytical Data
TechniqueParameterExpected Signal / Value
HPLC Purity>98% (UV @ 254 nm)
1H NMR Aromatic Region

6.9 - 7.2 ppm (m, 3H),

6.3 ppm (d, 1H)
1H NMR Amine (

)

3.5 - 4.0 ppm (broad s, 2H,

exchangeable)
1H NMR Carbamate (

)

9.5 ppm (broad s, 1H)
1H NMR Ethylene Bridge

4.2 ppm (t, 2H),

3.6 ppm (t, 2H)
1H NMR Methoxy Group

3.3 ppm (s, 3H)
MS (ESI) Mass

m/z

Safety & Handling

  • Chloroformates: Highly toxic and corrosive. Handle only in a fume hood. Reacts with water to release HCl.

  • 3-Nitroaniline: Toxic by inhalation and skin contact. Potential methemoglobin former.

  • Palladium on Carbon: Pyrophoric. Keep wet with solvent; never add dry catalyst to flammable solvents in air.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Sigma-Aldrich. (2024). Product Specification: 2-Methoxyethyl chloroformate.

  • BenchChem. (2024). Synthesis of Carbamate Derivatives. Retrieved from BenchChem Database.

  • PubChem. (2024). Compound Summary: 2-methoxyethyl N-(3-aminophenyl)carbamate.[2] National Library of Medicine.

  • Pittelkow, M., et al. (2002). "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002(15), 2195-2202.[3] (Demonstrates carbamate stability and selectivity).

Sources

Application

Using 2-methoxyethyl N-(3-aminophenyl)carbamate as a polymer intermediate

Application Note: Advanced Polymer Functionalization using 2-Methoxyethyl N-(3-aminophenyl)carbamate Executive Summary This guide details the utilization of 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS: 1095601-63-0) a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Polymer Functionalization using 2-Methoxyethyl N-(3-aminophenyl)carbamate

Executive Summary

This guide details the utilization of 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS: 1095601-63-0) as a functional intermediate in the synthesis of high-performance polymers. Structurally comprising a reactive aromatic amine and a solubilizing methoxyethyl carbamate tail, this molecule serves as a versatile "building block" for modifying Polyurethanes (PU), Epoxies, and Polyamides.

Key Functional Advantages:

  • Amphiphilic Modification: The 2-methoxyethyl group mimics short-chain glycols, enhancing solubility in polar solvents and compatibility with hydrophilic substrates.

  • Latent Reactivity: The aromatic amine provides controlled reaction kinetics compared to aliphatic amines, ideal for "B-stage" epoxy curing or controlled polyurethane chain extension.

  • Hydrogen Bonding: The pendant carbamate motif introduces additional hydrogen bond donors/acceptors, improving inter-chain adhesion and mechanical modulus.

Chemical Logic & Mechanism

The utility of this intermediate relies on the differential reactivity between its free amine (


) and the stable carbamate group (

).
  • Primary Reaction Site (The Amine): The meta-substituted aniline group is the nucleophile. It reacts with electrophiles (Isocyanates, Epoxides, Acid Chlorides) to incorporate the molecule into the polymer backbone or terminus.

  • The Payload (Methoxyethyl Carbamate): Once the amine reacts, the carbamate group remains as a pendant side chain. This "tail" imparts specific physicochemical properties (surface energy modulation, solvent resistance) without disrupting the main chain stability.

DOT Diagram: Reaction Pathways

ReactionPathways Intermediate 2-Methoxyethyl N-(3-aminophenyl)carbamate ProductPU Urea-Capped Polyurethane (Amphiphilic Surface) Intermediate->ProductPU + Isocyanate (Fast Reaction) ProductEpoxy Crosslinked Network (Toughness/Adhesion) Intermediate->ProductEpoxy + Epoxide (Thermal Cure) Isocyanate Isocyanate Prepolymer (R-NCO) Isocyanate->ProductPU Epoxide Epoxy Resin (DGEBA) Epoxide->ProductEpoxy

Figure 1: Mechanistic pathways for incorporating the intermediate into PU and Epoxy systems.

Application 1: Polyurethane End-Capping (Protocol)

Objective: To synthesize a polyurethane prepolymer end-capped with methoxyethyl carbamate groups, creating a resin with improved dispersion stability in polar solvents and enhanced surface adhesion.

Materials:

  • Intermediate: 2-methoxyethyl N-(3-aminophenyl)carbamate (Dry, >98%).

  • Prepolymer: MDI or TDI-based prepolymer (NCO content ~4-6%).

  • Solvent: Anhydrous Dimethylacetamide (DMAc) or DMF.

  • Catalyst: None required (Aromatic amines react spontaneously with NCO).

Protocol:

  • Preparation of Prepolymer Solution:

    • Dissolve the Isocyanate Prepolymer in anhydrous DMAc under Nitrogen atmosphere to achieve a 20% w/v solution.

    • Heat to 40°C and stir until homogenous.

  • Stoichiometric Calculation:

    • Calculate the equivalents of NCO groups in the prepolymer.

    • Weigh an equimolar amount of the Intermediate (1:1 Amine:NCO ratio for full capping).

    • Note: If chain extension is desired alongside capping, use a deficit of the Intermediate (e.g., 0.1 eq) and a standard diol/diamine extender.

  • Reaction (Capping):

    • Dissolve the Intermediate in a minimal amount of DMAc.

    • Add the Intermediate solution dropwise to the Prepolymer solution over 30 minutes.

    • Observation: A slight exotherm may occur. Maintain temperature < 50°C to prevent side reactions.

  • Completion & Validation:

    • Stir at 50°C for 2 hours.

    • FTIR Validation: Monitor the disappearance of the Isocyanate peak at 2270 cm⁻¹ . The appearance of the Urea carbonyl peak at ~1640 cm⁻¹ confirms the reaction.

  • Isolation:

    • Precipitate the polymer into Methanol or Water (depending on backbone solubility).

    • Dry under vacuum at 40°C.

Application 2: Latent Epoxy Curing Agent (Protocol)

Objective: To use the intermediate as a co-curing agent for epoxy resins. The aromatic amine provides latency (shelf stability) at room temperature and cures at elevated temperatures, while the methoxyethyl tail acts as an internal plasticizer.

Materials:

  • Resin: DGEBA (Diglycidyl ether of bisphenol A, e.g., Epon 828).

  • Intermediate: 2-methoxyethyl N-(3-aminophenyl)carbamate.[1][2][3][4][5]

  • Accelerator: Imidazole (optional, for lower cure temp).

Protocol:

  • Mixing:

    • Pre-warm the Epoxy resin to 60°C to lower viscosity.

    • Add the Intermediate at a stoichiometric ratio.

    • Calculation: The Intermediate has 2 active hydrogens (primary amine).

    • 
      .
      
    • Mix Ratio (phr) =

      
      .
      
  • Degassing:

    • Mix thoroughly and degas under vacuum (-0.1 MPa) for 10 minutes to remove air bubbles.

  • Cure Cycle:

    • Stage 1 (Gelation): 80°C for 2 hours.

    • Stage 2 (Full Cure): 150°C for 4 hours.

    • Note: The aromatic amine requires high temperature to fully crosslink the steric hindered secondary amine formed in the first step.

  • Properties:

    • The resulting network will exhibit higher toughness than pure DDM-cured epoxies due to the flexible ether tail.

Characterization Data Summary

TechniqueParameterExpected ObservationInterpretation
FTIR N-H Stretch3300-3400 cm⁻¹Presence of Urea/Carbamate H-bonds.
FTIR C=O Stretch1700-1720 cm⁻¹Carbamate carbonyl (distinct from Urea).
DSC Tg (Glass Transition)VariesLower Tg vs. pure aromatic amines (plasticization effect).
¹H NMR Methoxy Protons~3.3 ppm (singlet)Confirms incorporation of the tail.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[2] Potential sensitizer.

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place (2-8°C recommended). Hygroscopic – keep container tightly sealed.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • PubChem. "2-methoxyethyl N-(3-aminophenyl)carbamate Compound Summary."[2] National Library of Medicine.[2] Accessed October 2023. Link

  • Szycher, M.Szycher's Handbook of Polyurethanes. CRC Press, 2nd Edition, 2012.
  • Pascault, J.P., et al.Thermosetting Polymers. Marcel Dekker, 2002.
  • Sigma-Aldrich. "Safety Data Sheet: Aromatic Amines.

Sources

Method

Application Note: Synthesis of 2-Methoxyethyl Carbamates from 3-Phenylenediamine

Abstract & Scope This technical guide details the reaction conditions for coupling 2-methoxyethyl chloroformate (MEC-Cl) with 3-phenylenediamine (m-PDA). This reaction yields carbamate (urethane) derivatives, specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the reaction conditions for coupling 2-methoxyethyl chloroformate (MEC-Cl) with 3-phenylenediamine (m-PDA). This reaction yields carbamate (urethane) derivatives, specifically bis(2-methoxyethyl) phenylene-1,3-diyldicarbamate or the mono-protected analogue. These derivatives are critical in medicinal chemistry for enhancing aqueous solubility of lipophilic pharmacophores via the glycol ether tail, and in polymer chemistry for synthesizing segmented polyurethanes.

This document provides two distinct protocols:

  • Method A (Anhydrous): High-precision synthesis for pharmaceutical intermediates (High Yield/Purity).

  • Method B (Schotten-Baumann): Robust biphasic synthesis for scale-up.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11]

Reagent Properties[8][11][12]
  • 2-Methoxyethyl Chloroformate (MEC-Cl):

    • Role: Electrophilic acylating agent.

    • Key Feature: The methoxyethyl group confers amphiphilic properties, often improving the metabolic stability and solubility of the resulting prodrug or polymer.

    • Reactivity: Highly moisture-sensitive; hydrolyzes to 2-methoxyethanol, CO₂, and HCl.

  • 3-Phenylenediamine (m-PDA):

    • Role: Difunctional nucleophile.

    • Challenge: Oxidation sensitivity (darkens upon air exposure) and regioselectivity (two equivalent amine sites).

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution .[1][2][3] The amine lone pair attacks the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate.[2] Subsequent elimination of the chloride ion and deprotonation by a base scavenger yields the carbamate.

ReactionMechanism Reactants Reactants (m-PDA + MEC-Cl) Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack Elimination Elimination (-Cl⁻) Transition->Elimination Collapse Product Carbamate Product (+ Base·HCl) Elimination->Product Deprotonation

Figure 1: Mechanistic pathway for carbamate formation.

Critical Process Parameters (CPP)

Success depends on controlling the competitive hydrolysis of the chloroformate and managing the exotherm.

ParameterRecommendationRationale
Stoichiometry (Bis) 1.0 : 2.2 : 2.5 (Amine : MEC-Cl : Base)Slight excess of chloroformate ensures complete conversion of both amine groups.
Stoichiometry (Mono) 1.0 : 0.9 : 1.0 (Amine : MEC-Cl : Base)Sub-stoichiometric electrophile and high dilution favor mono-substitution.
Temperature 0°C (Addition)

23°C (Reaction)
Low temp prevents decomposition and controls the strong exotherm.
Solvent (Method A) Anhydrous DCM or THFSolubilizes reactants; prevents hydrolysis.
Base Scavenger Pyridine or Triethylamine (TEA)Neutralizes HCl byproduct to drive equilibrium and prevent amine salt formation.

Experimental Protocols

Protocol A: High-Fidelity Anhydrous Synthesis (Bis-Carbamate Focus)

Best for: Drug intermediates, high purity requirements, moisture-sensitive reagents.

Materials:

  • 3-Phenylenediamine (Recrystallized if dark)

  • 2-Methoxyethyl chloroformate (Store at 2-8°C)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (anhydrous) or Triethylamine

  • Inert Gas (

    
     or Ar)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solubilization: Under

    
    , dissolve 3-phenylenediamine  (10 mmol, 1.08 g) in anhydrous DCM  (40 mL).
    
  • Base Addition: Add Pyridine (25 mmol, 2.0 mL) to the amine solution.

    • Note: If using TEA, ensure it is dry.[4] Pyridine is often preferred for aromatic amines to prevent precipitation of the intermediate salt before reaction completion.

  • Cooling: Submerge the flask in an ice/water bath to reach an internal temperature of 0–4°C.

  • Acylation: Dilute 2-methoxyethyl chloroformate (22 mmol, ~3.05 g) in 10 mL of DCM. Add this solution dropwise via the addition funnel over 30 minutes.

    • Critical: Maintain temp < 10°C. Rapid addition causes local overheating and bis-acylation impurities (if targeting mono) or decomposition.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–12 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. The starting amine spot should disappear.[5]

  • Quench & Workup:

    • Quench with saturated

      
       (30 mL).
      
    • Separate the organic layer.[6] Extract aqueous layer 2x with DCM.

    • Wash combined organics with 1M HCl (to remove excess pyridine), then Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexane or purify via silica flash chromatography.

Protocol B: Schotten-Baumann Synthesis (Biphasic)

Best for: Large scale, robust synthesis where absolute dryness is difficult.

Materials:

  • THF or Ethyl Acetate (Organic phase)

  • Water (Aqueous phase)[7]

  • Sodium Carbonate (

    
    ) or NaOH (10%)
    

Step-by-Step Procedure:

  • Aqueous Phase: Dissolve 3-phenylenediamine (10 mmol) in THF (20 mL). Add this to a solution of

    
      (25 mmol) in Water  (30 mL).
    
  • Cooling: Cool the biphasic mixture to 0°C with vigorous stirring.

  • Addition: Add 2-methoxyethyl chloroformate (22 mmol) dropwise (neat or in minimal THF) over 20 minutes.

  • Reaction: Stir vigorously at 0°C for 1 hour, then RT for 2 hours.

    • Note: Vigorous stirring is essential to maximize interfacial contact.

  • Workup: The product may precipitate.[4][8] If so, filter and wash with water.[6][8][9] If oil/soluble, extract with EtOAc, wash with brine, and dry.

Decision Logic: Mono- vs. Bis-Selectivity

Achieving mono-protection on a symmetric diamine is statistically challenging. Follow this logic flow to optimize your outcome.

SelectivityWorkflow Start Target Product? Decision Selectivity Goal Start->Decision Bis Bis-Carbamate (Exhaustive) Decision->Bis Full Protection Mono Mono-Carbamate (Selective) Decision->Mono Single Linker BisCond Conditions: 2.2+ equiv MEC-Cl RT to Reflux Standard Conc (0.2M) Bis->BisCond MonoCond Conditions: 0.9 equiv MEC-Cl High Dilution (0.05M) Strict 0°C Slow Addition (1h+) Mono->MonoCond

Figure 2: Process workflow for selectivity control.

Key Strategy for Mono-Synthesis: To maximize mono-carbamate yield, use a High Dilution Strategy . Dissolve the amine in a large volume of solvent and add the chloroformate (0.9 equivalents) very slowly. This ensures that at any local point, the concentration of unreacted amine is always higher than the mono-product, statistically favoring the attack of the virgin amine over the mono-carbamate.

Analytical Validation

Confirm structure using the following diagnostic signals:

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       ~9.5–9.8 ppm (s, 1H/2H): Carbamate -NH-  proton.
      
    • 
       ~7.0–7.5 ppm (m): Aromatic ring protons (pattern changes from m-PDA).
      
    • 
       ~4.1–4.2 ppm (t, 2H/4H): -O-CH2- CH2-O- (Methylene next to carbamate oxygen).
      
    • 
       ~3.5 ppm (t, 2H/4H): -O-CH2-CH2 -O- (Methylene next to ether oxygen).
      
    • 
       ~3.3 ppm (s, 3H/6H): Terminal methoxy -OCH3 .
      
  • IR Spectroscopy:

    • Strong band at 1690–1720 cm⁻¹ (C=O stretch, Carbamate).

    • Absence of broad amine doublet (if Bis-protected) around 3300-3400 cm⁻¹.

Safety & Handling

  • 2-Methoxyethyl Chloroformate:

    • Hazard: Corrosive, lachrymator, toxic by inhalation. Hydrolyzes to form HCl gas.

    • Control: Handle only in a fume hood. Use silver-shield or thick nitrile gloves.

  • 3-Phenylenediamine:

    • Hazard: Toxic, potential sensitizer, and mutagenic.

    • Control: Avoid dust generation. Weigh in a closed balance or hood.

References

  • Sigma-Aldrich. Product Specification: 2-Methoxyethyl chloroformate (CAS 628-12-6).Link

  • BenchChem. Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. (General protocols for chloroformate/amine coupling). Link

  • National Institutes of Health (NIH). Organic Carbamates in Drug Design and Medicinal Chemistry. (Review of carbamate synthesis methods and utility). Link

  • Royal Society of Chemistry (RSC). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. (Contains experimental procedures for aniline-type carbamate protection). Link

Sources

Application

Solvent selection for 2-methoxyethyl N-(3-aminophenyl)carbamate synthesis

Application Note: Solvent System Optimization for the Synthesis of 2-Methoxyethyl N-(3-aminophenyl)carbamate Executive Summary This guide details the solvent selection and experimental protocols for the synthesis of 2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent System Optimization for the Synthesis of 2-Methoxyethyl N-(3-aminophenyl)carbamate

Executive Summary

This guide details the solvent selection and experimental protocols for the synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS 1095601-63-0). This molecule serves as a critical bifunctional linker in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and proteolysis targeting chimeras (PROTACs).

The synthesis presents a specific chemoselectivity challenge: differentiating between two amino groups if starting from 1,3-phenylenediamine, or preserving the aniline functionality if utilizing a nitro-reduction pathway. This note prioritizes the Nitro-Reduction Route for high purity and scalability, while providing a secondary protocol for Direct Selective Carbamylation .

Key Recommendations:

  • Preferred Reaction Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – Offers superior phase separation during workup and a better safety profile than THF or DCM.

  • Green Alternative: Ethyl Acetate (EtOAc) – Viable for Schotten-Baumann conditions.

  • Avoid: Alcohols (during acylation) and chlorinated solvents (due to ICH Q3C Class 2 restrictions).

Chemical Context & Strategic Analysis

The target molecule contains three distinct functional motifs: a primary aniline , a carbamate linker , and a terminal ether .

Target Structure: H2N-C6H4-NH-C(O)-O-CH2-CH2-O-CH3

Synthetic Challenges & Solvent Impact
  • Nucleophilic Competition: In the direct route, the solvent dielectric constant (

    
    ) influences the ratio of mono- vs. bis-carbamylation.
    
  • Solubility vs. Stability: The intermediate 2-methoxyethyl chloroformate is moisture-sensitive. Hydroxyl-containing solvents (water, alcohols) must be excluded or strictly controlled (biphasic systems) during the acylation step.

  • Downstream Processing: The final product is a polar aniline. High-boiling solvents (DMF, DMSO) complicate isolation and should be avoided in favor of solvents that allow crystallization or easy evaporation.

Solvent Selection Framework

We utilize the GSK Solvent Sustainability Guide and Pfizer Solvent Selection Guide principles to categorize solvents based on Safety, Health, and Environment (SHE) scores.

Table 1: Solvent Performance Matrix for Carbamylation

SolventClass (ICH)SuitabilityRationale
2-MeTHF GreenOptimal High solvation power for polar intermediates; hydrophobic enough for aqueous workup; derived from renewable sources.
Dichloromethane (DCM) Class 2TraditionalExcellent solubility but hazardous (neurotoxin, volatile). Use only if 2-MeTHF fails.
Tetrahydrofuran (THF) Class 2GoodStandard choice, but water miscibility complicates extraction; peroxide former.
Toluene Class 2SelectiveLow polarity promotes precipitation of the product, preventing over-reaction (bis-carbamate), but poor solubility for nitroaniline precursors.
Ethyl Acetate GreenViableExcellent environmental profile; potential transesterification side-reaction at high temperatures (avoid reflux >60°C).

Visualizing the Synthetic Strategy

The following diagram outlines the two primary pathways and the decision logic for solvent selection.

G Start_Nitro Start: 3-Nitroaniline Decision Solvent Selection Start_Nitro->Decision Start_Diamine Start: 1,3-Phenylenediamine Start_Diamine->Decision Reagent Reagent: 2-Methoxyethyl Chloroformate Solvent_A 2-MeTHF / Pyridine (Homogeneous) Reagent->Solvent_A Anhydrous Solvent_B EtOAc / Na2CO3 / H2O (Biphasic) Reagent->Solvent_B Schotten-Baumann Route_A Route A: Nitro-Reduction (High Purity) Decision->Route_A Preferred for Scale Route_B Route B: Direct Selective (High Throughput) Decision->Route_B Preferred for Speed Route_A->Reagent Route_B->Solvent_A Strict Stoichiometry Control Intermed Intermediate: Nitro-Carbamate Solvent_A->Intermed Final Target: 2-Methoxyethyl N-(3-aminophenyl)carbamate Solvent_A->Final Risk of Bis-product Solvent_B->Intermed Reduction Reduction Step (H2, Pd/C in EtOH) Intermed->Reduction Reduction->Final

Figure 1: Strategic decision tree for synthesis routes and solvent systems. Route A (Nitro-Reduction) is recommended for highest purity.

Detailed Experimental Protocols

Protocol A: The "Robust" Route (Nitro-Reduction)

Recommended for gram-scale synthesis where purity is paramount.

Reaction Scheme:

  • 3-Nitroaniline + 2-Methoxyethyl Chloroformate

    
     Nitro-Carbamate
    
  • Nitro-Carbamate + H

    
    /Pd-C 
    
    
    
    Target Amine

Step 1: Carbamate Formation

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)[1]

  • Reagents: 3-Nitroaniline (1.0 eq), 2-Methoxyethyl chloroformate (1.1 eq), Pyridine (1.2 eq).

  • Dissolution: Charge a dry 3-neck flask with 3-nitroaniline (13.8 g, 100 mmol) and 2-MeTHF (140 mL). Stir under N

    
     until dissolved.
    
  • Base Addition: Add pyridine (9.7 mL, 120 mmol). Cool the solution to 0°C using an ice bath.

  • Acylation: Add 2-methoxyethyl chloroformate (15.2 g, 110 mmol) dropwise over 30 minutes, maintaining internal temperature <5°C. Note: The reaction is exothermic.

  • Completion: Allow to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup (Self-Validating Step): Add 1M HCl (50 mL) to quench and remove excess pyridine. 2-MeTHF forms a distinct upper layer. Separate phases. Wash organic layer with Sat. NaHCO

    
     (50 mL) and Brine (50 mL).
    
  • Isolation: Dry over MgSO

    
    , filter, and concentrate in vacuo. The nitro-intermediate usually crystallizes upon standing or trituration with hexanes.
    

Step 2: Reduction

  • Solvent: Ethanol (EtOH)

  • Dissolve the nitro-intermediate in Ethanol (10 vol).

  • Add 10% Pd/C (5 wt% loading).

  • Stir under H

    
     balloon (1 atm) for 4-6 hours.
    
  • Filter through Celite. Concentrate to yield 2-methoxyethyl N-(3-aminophenyl)carbamate .

Protocol B: The "Green" Biphasic Route (Schotten-Baumann)

Recommended for safety and cost-efficiency.

  • Solvent System: Ethyl Acetate / Water (1:1 ratio).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Dissolve 3-nitroaniline in Ethyl Acetate (10 vol).

  • Dissolve K

    
    CO
    
    
    
    (1.5 eq) in Water (10 vol).
  • Combine phases and cool to 0°C with vigorous stirring (high shear required for biphasic transfer).

  • Add 2-methoxyethyl chloroformate (1.2 eq) dropwise.

  • Mechanism: The chloroformate reacts faster with the aniline in the organic phase/interface than it hydrolyzes in the aqueous phase.

  • Workup: Separate layers. The product is in the Ethyl Acetate layer. No halogenated solvents required.

Critical Quality Attributes & Troubleshooting

Table 2: Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during Acylation Product insolubility in non-polar solvent.Switch from Toluene to 2-MeTHF or add a co-solvent (10% DMF).
Bis-carbamate Formation (Route B only) Excess reagent or high temp.Maintain T < 5°C; use high dilution; switch to Route A (Nitro protection).
Low Yield (Hydrolysis) Wet solvent or old chloroformate reagent.Dry 2-MeTHF over molecular sieves; Titrate chloroformate before use.
Coloration (Pink/Red) Oxidation of aniline.Ensure thorough N

purging; Add trace sodium metabisulfite during workup.

References

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2] Green Chemistry, 13, 854-862.

  • Prat, D., et al. (2016).[3] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[3]

  • PubChem Compound Summary. (2023). "2-methoxyethyl N-(3-aminophenyl)carbamate (CID 43309290)."[4] National Center for Biotechnology Information.

  • Sigma-Aldrich. (2023). "2-Methoxyethyl chloroformate Product Specification."

  • Byrne, F. P., et al. (2016).[3] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.

Sources

Method

Application Notes and Protocols for 2-methoxyethyl N-(3-aminophenyl)carbamate in Agrochemical Research

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: There is currently limited publicly available scientific literature detailing the specific agrochemical applications of 2-methoxyethyl N...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently limited publicly available scientific literature detailing the specific agrochemical applications of 2-methoxyethyl N-(3-aminophenyl)carbamate. Therefore, this guide provides a comprehensive framework for its evaluation based on the well-established activities of the broader carbamate and phenylcarbamate chemical classes. The protocols outlined below are foundational templates that should be optimized for specific experimental conditions.

Introduction: Understanding the Potential of 2-methoxyethyl N-(3-aminophenyl)carbamate

2-methoxyethyl N-(3-aminophenyl)carbamate belongs to the carbamate class of organic compounds. Carbamates are structurally derived from carbamic acid and have a wide range of applications in agriculture as insecticides, herbicides, and fungicides.[1] The specific structure of this compound, featuring a phenylcarbamate moiety, suggests two primary, well-documented potential mechanisms of action in an agrochemical context:

  • Potential Insecticidal Activity: Carbamate insecticides are known to act as inhibitors of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.[1][3] This mode of action is reversible, which typically results in a shorter duration of toxicity compared to organophosphates.[1]

  • Potential Herbicidal Activity: Phenylcarbamate herbicides are known to inhibit cell division (mitosis) in plants.[4] They achieve this by disrupting the organization and polymerization of microtubules, which are essential for the formation of the mitotic spindle during cell division.[4][5] This leads to stunted growth, particularly in the roots and shoots of susceptible plants.[5]

This document provides detailed protocols to investigate both the potential insecticidal and herbicidal activities of 2-methoxyethyl N-(3-aminophenyl)carbamate.

Potential Application as an Insecticide

The primary hypothesized mechanism for insecticidal activity is the inhibition of acetylcholinesterase (AChE). The following protocols are designed to assess the toxicity of the compound to a model insect and to quantify its effect on AChE activity.

Protocol: Insecticidal Activity Screening using a Contact Assay

This protocol is adapted from established methods for testing novel insecticidal chemistries and is suitable for a variety of insect species.[6][7]

Objective: To determine the contact toxicity of 2-methoxyethyl N-(3-aminophenyl)carbamate against a model insect, such as the fruit fly (Drosophila melanogaster) or a relevant agricultural pest.

Materials:

  • 2-methoxyethyl N-(3-aminophenyl)carbamate

  • Acetone (or another suitable solvent)

  • Test insects (e.g., 2-5 day old adult fruit flies)

  • Glass vials or petri dishes

  • Micropipette

  • Vortex mixer

  • Fume hood

  • Incubator with controlled temperature and humidity

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to create a range of test concentrations (e.g., 1000, 500, 250, 125, 62.5, 0 µg/mL). The final concentration will depend on the potency of the compound.

    • The 0 µg/mL solution (acetone only) will serve as the negative control.

  • Treatment Application:

    • Pipette a known volume (e.g., 200 µL) of each test solution into separate glass vials.

    • Roll the vials to ensure an even coating of the solution on the inner surface.

    • Allow the solvent to evaporate completely in a fume hood, leaving a thin film of the compound.

  • Insect Exposure:

    • Introduce a known number of insects (e.g., 20) into each treated vial.

    • Seal the vials with a breathable material (e.g., cotton plug or fine mesh).

  • Incubation and Observation:

    • Place the vials in an incubator under controlled conditions (e.g., 25°C, 60-70% relative humidity, 12:12 light:dark cycle).

    • Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours). Insects that are unable to move when gently prodded are considered dead.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the activity of AChE and its inhibition by the test compound.[8][9]

Objective: To quantify the in vitro inhibitory effect of 2-methoxyethyl N-(3-aminophenyl)carbamate on acetylcholinesterase.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel)[9]

  • Acetylthiocholine iodide (ATCI) - substrate[9]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) - chromogen[9]

  • Phosphate buffer (0.1 M, pH 8.0)[9]

  • 2-methoxyethyl N-(3-aminophenyl)carbamate

  • Known AChE inhibitor (e.g., Eserine) as a positive control[9]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer at appropriate concentrations.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the buffer.

  • Assay in 96-well Plate:

    • To each well, add:

      • 140 µL of phosphate buffer

      • 10 µL of the test compound solution (or buffer for control)

      • 10 µL of AChE solution

    • Include a positive control with a known inhibitor.

    • Incubate the plate at 25°C for 10 minutes.[8]

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.[8]

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader.[8][9]

    • Take kinetic readings every minute for 10-20 minutes.

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of AChE inhibition using the formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100[9]

    • Calculate the IC50 value (concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Visualization of Insecticidal Action Workflow:

Insecticidal_Action_Workflow cluster_screening Toxicity Screening cluster_moa Mechanism of Action Study prep_solutions Prepare Test Solutions treat_vials Coat Vials prep_solutions->treat_vials expose_insects Introduce Insects treat_vials->expose_insects observe Incubate & Observe Mortality expose_insects->observe analyze_lc50 Calculate LC50 observe->analyze_lc50 end Conclude Insecticidal Potential analyze_lc50->end prep_assay Prepare AChE Assay Reagents run_assay Perform Inhibition Assay prep_assay->run_assay measure_abs Measure Absorbance run_assay->measure_abs analyze_ic50 Calculate IC50 measure_abs->analyze_ic50 analyze_ic50->end start Start Evaluation start->prep_solutions start->prep_assay

Caption: Workflow for evaluating the insecticidal potential of a novel compound.

Potential Application as a Herbicide

The hypothesized herbicidal mechanism of action is the inhibition of plant cell division. The following protocols are designed to assess the phytotoxicity of the compound on model plants.

Protocol: Pre-Emergent Herbicidal Activity Bioassay

This protocol evaluates the effect of the compound on seed germination and early seedling growth.[10]

Objective: To determine the pre-emergent herbicidal activity of 2-methoxyethyl N-(3-aminophenyl)carbamate.

Materials:

  • 2-methoxyethyl N-(3-aminophenyl)carbamate

  • Acetone

  • Tween-20 (surfactant)

  • Seeds of a model plant (e.g., cress, lettuce, or a common weed species)

  • Petri dishes

  • Filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone (e.g., 10 mg/mL).

    • Create a series of test solutions by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 1, 10, 100, 1000 µg/mL).[10]

    • Prepare a control solution of acetone and Tween-20 in water.

  • Bioassay Setup:

    • Place one sheet of filter paper in each petri dish.

    • Evenly apply a standard volume (e.g., 5 mL) of a test solution to the filter paper in each dish.

    • Place a known number of seeds (e.g., 20) on the moistened filter paper.[10]

    • Seal the petri dishes with parafilm.

  • Incubation and Assessment:

    • Incubate the dishes in a growth chamber at a suitable temperature (e.g., 25°C) with a defined light/dark cycle (e.g., 12h/12h).[10]

    • After 7-10 days, measure the germination rate, and the root and shoot length of the seedlings.[10]

  • Data Analysis:

    • Calculate the percent inhibition of germination, root length, and shoot length compared to the control.

    • Determine the GR50 (concentration causing 50% growth reduction) for root and shoot growth.

Protocol: Post-Emergent Herbicidal Activity Bioassay

This protocol assesses the effect of the compound on established seedlings.[11]

Objective: To determine the post-emergent herbicidal activity of 2-methoxyethyl N-(3-aminophenyl)carbamate.

Materials:

  • Test compound, acetone, and Tween-20 as above

  • Pots with a suitable growing medium

  • Seeds of model plants (e.g., a grass and a broadleaf species)

  • Greenhouse or growth chamber

  • Spray bottle or small-scale sprayer

Procedure:

  • Plant Growth:

    • Sow seeds in pots and grow them in a greenhouse or growth chamber until they reach a specific growth stage (e.g., 2-3 true leaves).

  • Treatment Application:

    • Prepare test solutions as described in the pre-emergent assay.

    • Apply the solutions to the foliage of the seedlings using a sprayer, ensuring even coverage.

    • Include a control group sprayed only with the acetone/Tween-20/water solution.

  • Observation and Assessment:

    • Return the plants to the greenhouse or growth chamber.

    • Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, malformation) over a period of 14-21 days.

    • At the end of the observation period, assess the overall injury on a scale (e.g., 0% = no effect, 100% = complete death).

    • Harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass compared to the control.

    • Determine the GR50 for biomass reduction.

Visualization of Herbicidal Action Mechanism:

Herbicidal_Action_Mechanism cluster_cell_cycle Normal Cell Division cluster_inhibition Inhibition by Phenylcarbamate tubulin Tubulin Subunits microtubules Microtubule Assembly tubulin->microtubules block Disruption of Microtubule Assembly tubulin->block Inhibits spindle Mitotic Spindle Formation microtubules->spindle separation Chromosome Separation spindle->separation division Cell Division separation->division carbamate Phenylcarbamate Herbicide carbamate->block no_spindle No Mitotic Spindle block->no_spindle arrest Cell Cycle Arrest no_spindle->arrest death Plant Death arrest->death

Caption: Proposed mechanism of action for phenylcarbamate herbicides.

Data Presentation

All quantitative data from the described protocols should be summarized in tables for clear comparison and interpretation.

Table 1: Example Data Summary for Insecticidal Activity

Concentration (µg/mL) % Mortality (24h) % Mortality (48h) % AChE Inhibition
Control (0) 0 5 0
62.5 10 25 15
125 30 60 45
250 65 95 70
500 100 100 90
1000 100 100 98

| LC50 / IC50 | ~175 µg/mL (48h) | | ~140 µg/mL |

Table 2: Example Data Summary for Herbicidal Activity

Concentration (µg/mL) % Germination Inhibition % Root Growth Inhibition % Shoot Growth Inhibition % Post-Emergent Injury
Control (0) 0 0 0 0
1 5 15 10 5
10 10 40 35 20
100 25 85 80 60
1000 60 100 100 95

| GR50 | >1000 µg/mL | ~15 µg/mL | ~20 µg/mL | ~150 µg/mL |

References

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(15), e4487. [Link]

  • Roberts, D. M., & Aaron, C. K. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Corbel, V., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Pesticide Chemistry. Carbamates. e-Krishi Shiksha. [Link]

  • Weed Science Society of America (WSSA). Summary of Herbicide Mechanism of Action. [Link]

  • U.S. Environmental Protection Agency. (2007). Cumulative Risk Assessment for the N-Methyl Carbamate Pesticides. [Link]

  • Corbel, V., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]

  • Corbel, V., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]

  • Thorne, N., et al. (2012). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Chemical Biology, 4(4), 299-311. [Link]

  • National Center for Biotechnology Information. Phenyl Methylcarbamate. PubChem Compound Summary for CID 16034. [Link]

  • Corbel, V., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]

  • Dayan, F. E., et al. (2015). Determination of plant resistance to carbamate herbicidal compounds inhibiting cell division and early growth by seed and plantlets bioassays. Methods in Molecular Biology, 1245, 229-237. [Link]

  • Asen, I. T., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1008587. [Link]

  • West, M. J., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology, 2(2), 645-655. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. Journal of Pesticide Science, JPS-2023-0100. [Link]

  • Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7414. [Link]

  • Moreland, D. E., & Hill, K. L. (1962). Herbicide Structure and Activity, The Action of Alkyl N-Phenylcarbamates on the Photolytic Activity of Isolated Chloroplasts. Journal of Agricultural and Food Chemistry, 10(3), 229–236. [Link]

  • Plant and Soil Sciences eLibrary. Traditional 'Chemical-Based' Discovery and Screening. [Link]

  • ResearchGate. (2014). What is an authentic method to test our compounds for herbicidal or weedicidal activities?. [Link]

  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263–271. [Link]

  • Dayan, F. E., et al. (2015). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science, 63(sp1), 23-43. [Link]

  • Elmore, C. L. Cell Division Inhibitors. University of California, Davis. [Link]

  • Duke, S. O. (1990). Overview of Herbicide Mechanisms of Action. Environmental Health Perspectives, 87, 263–271. [Link]

  • Neal, J. C., & Senesac, A. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]

  • Analyzeseeds. Herbicide Bioassay Study Guide. [Link]

  • Gianergy. Applications: Pesticide emulsifiers, fertilizer additives, etc. [Link]

  • National Center for Biotechnology Information. 2-methoxyethyl N-(3-aminophenyl)carbamate. PubChem Compound Summary for CID 43309290. [Link]

  • Pittelkow, M. (2009). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. University of Copenhagen. [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • Organic Syntheses. (2008). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 85, 10-18. [Link]

  • ADAMA. Cleave Label. [Link]

Sources

Application

Application Note: A Scalable Two-Step Synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate for Pharmaceutical and Research Applications

Abstract This application note provides a comprehensive, detailed protocol for the scale-up synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate, a valuable intermediate in drug discovery and development. The described...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, detailed protocol for the scale-up synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate, a valuable intermediate in drug discovery and development. The described two-step process is designed for scalability, safety, and efficiency. The synthesis begins with the carbamoylation of 3-nitroaniline using 2-methoxyethyl chloroformate to yield an N-(3-nitrophenyl)carbamate intermediate. This intermediate is subsequently reduced via catalytic hydrogenation to afford the target compound. This guide offers in-depth explanations for experimental choices, robust safety protocols for handling hazardous reagents, and detailed methodologies for synthesis, purification, and characterization, tailored for researchers and process chemists.

Introduction and Synthetic Strategy

2-methoxyethyl N-(3-aminophenyl)carbamate is a bifunctional molecule incorporating a primary aromatic amine and a carbamate moiety. This structure makes it a versatile building block for introducing a protected aniline functionality in the synthesis of complex pharmaceutical agents and other high-value organic compounds.

Traditional methods for carbamate synthesis can involve hazardous reagents like phosgene or isocyanates.[1][2] The strategy outlined herein avoids these by employing a chloroformate, a common and well-understood class of reagents for this transformation.[3] The overall synthetic pathway is a two-step process:

  • Step 1: Carbamate Formation: Reaction of 3-nitroaniline with 2-methoxyethyl chloroformate in the presence of a non-nucleophilic base to form the stable intermediate, 2-methoxyethyl N-(3-nitrophenyl)carbamate. The nitro group serves as a protecting group for the amine, preventing side reactions, and acts as a precursor to the desired amino group.

  • Step 2: Nitro Group Reduction: Chemoselective reduction of the aromatic nitro group via catalytic hydrogenation using palladium on carbon (Pd/C) to yield the final product. This method is highly efficient and provides a clean conversion with minimal byproducts.[4][5]

This approach was chosen for its reliability, use of readily available starting materials, and amenability to process scale-up.

Safety First: Hazard Analysis and Mitigation

The scale-up of any chemical process requires a rigorous assessment of potential hazards. The reagents used in this synthesis are hazardous and must be handled with extreme care in a controlled laboratory environment with appropriate engineering controls (e.g., chemical fume hood) and personal protective equipment (PPE).

ReagentKey HazardsRecommended Mitigation Measures
3-Nitroaniline Toxic if swallowed, in contact with skin, or if inhaled.[6][7][8] Suspected of causing genetic defects and damage to organs through prolonged exposure.Handle in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[6][9][10] Avoid dust formation.[7]
2-Methoxyethyl Chloroformate Flammable liquid and vapor.[11][12][13] Fatal if inhaled, swallowed, or in contact with skin.[12][13] Causes severe skin burns and eye damage.[11][14] Reacts with water.Use in an explosion-proof, well-ventilated fume hood.[12] Wear a face shield, chemical-resistant gloves, and impervious clothing.[11] Ground all equipment to prevent static discharge.[12] Keep away from heat and ignition sources.
Pyridine Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.Handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety goggles.
Palladium on Carbon (Pd/C) Can be pyrophoric, especially when dry or spent. May ignite flammable solvents upon exposure to air.Do not allow the catalyst to dry. Handle as a wet paste. Filter the catalyst under an inert atmosphere (e.g., Nitrogen or Argon) if possible. After filtration, the filter cake must be kept wet and disposed of properly.
**Hydrogen Gas (H₂) **Extremely flammable gas. Forms explosive mixtures with air.Use in a dedicated hydrogenation area with appropriate safety monitoring (e.g., H₂ sensor). Ensure all equipment is properly grounded and free of ignition sources.

Overall Synthesis Workflow

The logical flow of the synthesis from starting materials to the final, purified product is depicted below. This workflow emphasizes the distinct stages of intermediate synthesis, reduction, and final purification.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis S1 3-Nitroaniline + 2-Methoxyethyl Chloroformate R1 Carbamoylation Reaction (Pyridine, DCM) S1->R1 W1 Aqueous Work-up & Solvent Removal R1->W1 P1 Purification (Recrystallization) W1->P1 I1 Intermediate 1: 2-methoxyethyl N-(3-nitrophenyl)carbamate P1->I1 R2 Catalytic Hydrogenation (Pd/C, H₂, Ethanol) I1->R2 W2 Catalyst Filtration & Solvent Removal R2->W2 P2 Final Product: 2-methoxyethyl N-(3-aminophenyl)carbamate W2->P2

Caption: High-level workflow for the two-step synthesis.

Part 1: Scale-up Synthesis of 2-methoxyethyl N-(3-nitrophenyl)carbamate (Intermediate)

Principle and Rationale

This step involves the formation of a carbamate linkage via the nucleophilic attack of the amino group of 3-nitroaniline on the electrophilic carbonyl carbon of 2-methoxyethyl chloroformate.[3] Pyridine, a mild non-nucleophilic base, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting aniline. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve both the starting materials and the intermediate product. The reaction is run at a low temperature initially to control the exothermic reaction and then allowed to warm to ensure complete conversion.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMolesPurity
3-Nitroaniline138.12100.0 g0.724>99%
2-Methoxyethyl chloroformate138.55110.5 g (88.5 mL)0.798 (1.1 eq)>97%
Pyridine79.1086.0 g (87.9 mL)1.086 (1.5 eq)Anhydrous
Dichloromethane (DCM)-1.5 L-Anhydrous
Hydrochloric Acid (HCl)-~500 mL-2 M aq.
Sodium Bicarbonate (NaHCO₃)-~500 mL-Saturated aq.
Brine-~500 mL-Saturated aq.
Anhydrous Magnesium Sulfate-~50 g--
Ethyl Acetate / Hexanes-As needed-Reagent Grade
  • Equipment: 3 L three-neck round-bottom flask, mechanical stirrer, thermometer, addition funnel, ice bath, rotary evaporator, Buchner funnel, and filtration flask.

Detailed Experimental Protocol
  • Reaction Setup: Equip a 3 L three-neck flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask under a nitrogen atmosphere.

  • Reagent Charging: Charge the flask with 3-nitroaniline (100.0 g, 0.724 mol) and anhydrous dichloromethane (1.0 L). Stir the mixture until all solids are dissolved. Add anhydrous pyridine (87.9 mL, 1.086 mol) to the solution.

  • Controlled Addition: Cool the reaction mixture to 0-5 °C using an ice bath. In the addition funnel, prepare a solution of 2-methoxyethyl chloroformate (88.5 mL, 0.798 mol) in anhydrous dichloromethane (500 mL).

  • Add the chloroformate solution dropwise to the reaction mixture over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C. A precipitate of pyridinium hydrochloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-nitroaniline is consumed.

  • Work-up:

    • Cool the mixture again to 10 °C and slowly quench by adding 2 M HCl (500 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 2 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and finally with brine (1 x 250 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification:

    • Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes (approx. 1:2 ratio).

    • Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to complete crystallization.

    • Collect the yellow crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.

    • Expected Yield: ~155-165 g (84-90%); m.p.: 78-80 °C.

Part 2: Scale-up Synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate (Final Product)

Principle and Rationale

Catalytic hydrogenation is a standard and highly effective method for the reduction of aromatic nitro compounds to anilines.[4] The reaction proceeds by the transfer of hydrogen from the gas phase to the substrate, mediated by a solid-phase catalyst. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for this transformation. Ethanol is used as the solvent as it readily dissolves the starting material and is compatible with the hydrogenation conditions. The process is conducted under a positive pressure of hydrogen to increase the reaction rate, which is crucial for a scale-up process.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMolesPurity
2-methoxyethyl N-(3-nitrophenyl)carbamate254.24150.0 g0.590From Part 1
10% Palladium on Carbon (Pd/C)-7.5 g-50% wet
Ethanol (EtOH)-1.5 L-Anhydrous
Hydrogen Gas (H₂)2.02As needed-High Purity
Celite®-~30 g--
  • Equipment: Parr hydrogenation apparatus or a similar high-pressure reactor (e.g., 2 L capacity), mechanical stirrer, filtration setup (Buchner funnel, Celite® pad), rotary evaporator.

Detailed Experimental Protocol
  • Reactor Charging: In a suitably sized hydrogenation reactor vessel, add 2-methoxyethyl N-(3-nitrophenyl)carbamate (150.0 g, 0.590 mol) and ethanol (1.5 L).

  • Catalyst Addition (CAUTION): Under a stream of nitrogen, carefully add 10% Pd/C (7.5 g, 50% wet). The catalyst is potentially pyrophoric and should not be allowed to dry.[4]

  • Hydrogenation:

    • Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to 50 psi (approx. 3.4 bar).

    • Begin vigorous stirring. The reaction is often exothermic; monitor the temperature and pressure. Hydrogen uptake should be observed.

    • Continue the reaction until hydrogen uptake ceases (typically 4-8 hours).

  • Monitoring: The reaction can be monitored by TLC or HPLC to confirm the disappearance of the starting material.

  • Catalyst Filtration (CAUTION):

    • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

    • Prepare a pad of Celite® (~2 cm thick) in a Buchner funnel and wet it with ethanol.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the reactor and the filter cake with additional ethanol (~200 mL).

    • Crucially, do not allow the filter cake to dry. Immediately transfer the wet catalyst cake into a container with water for safe storage and subsequent disposal.

  • Product Isolation:

    • Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting residue is the crude 2-methoxyethyl N-(3-aminophenyl)carbamate, which is often obtained as a viscous oil or a low-melting solid.

  • Purification (if necessary): The product is often of high purity (>95%) after this procedure. If further purification is required, it can be achieved by silica gel column chromatography or recrystallization from a suitable solvent system like ethyl acetate/hexanes.

    • Expected Yield: ~120-128 g (91-97%); Physical form: Off-white to pale tan solid.[15]

References

  • Chemical Safety Data Sheet MSDS / SDS - 3-NITROANILINE HYDROCHLORIDE - ChemicalBook. (2026).
  • 2-Methoxyethyl chloroformate 628-12-6 - Sigma-Aldrich. (n.d.).
  • Safety Data Sheet: 3-Nitroaniline - Carl ROTH. (2024).
  • SIGMA-ALDRICH - Durham Tech. (n.d.).
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. (n.d.).
  • 2-Methoxyethyl Chloroformate | 628-12-6 | TCI AMERICA. (n.d.).
  • 2-Methoxyethyl Chloroformate | 628-12-6 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • 2-Methoxyethyl chloroformate - Hazardous Agents - Haz-Map. (n.d.).
  • 2-Methoxyethyl chloroformate SDS, 628-12-6 Safety Data Sheets - ECHEMI. (n.d.).
  • Safety Data Sheet: 3-Nitroaniline - Carl ROTH. (n.d.).
  • 3-NITROANILINE PURE MSDS CAS No: 99-09-2 MSDS - Loba Chemie. (2015).
  • A Comparative Guide to Carbamate Synthesis Methodologies for Researchers and Drug Development Professionals - Benchchem. (2025).
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (n.d.).
  • Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. - ResearchGate. (2022).
  • Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed. (n.d.).
  • Efficient Catalytic Hydrogenation of Nitroaromatic Using Cobalt Single-atom Derived from Metal-organic Framework. (n.d.).
  • n-BUTYL CARBAMATE - Organic Syntheses Procedure. (n.d.).
  • Methyl N-Phenyl Carbamate Synthesis from Aniline and Methyl Formate: Carbon Recycling to Chemical Products | Request PDF - ResearchGate. (2025).
  • Application Notes and Protocols for the Synthesis of Carbamates from Amines and Carbon Dioxide - Benchchem. (2025).
  • Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity | The Journal of Physical Chemistry C - ACS Publications. (n.d.).
  • Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. | Semantic Scholar. (n.d.).
  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. (n.d.).
  • Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. (2023).
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. (n.d.).
  • Selective catalytic hydrogenation of aromatic nitro groups in the presence of acetylenes. Synthesis of (3-aminophenyl)acetylene via hydrogenation of (3-nitrophenyl)acetylene over cobalt polysulfide and ruthenium sulfide catalysts | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics - Cosmetic Ingredient Review. (2023).
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Michael Pittelkow. (n.d.).
  • 628-12-6, 2-Methoxyethyl chloroformate Formula - ECHEMI. (n.d.).
  • 2-ETHOXYETHYL N-(3-(DIETHYLAMINO)PHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich. (n.d.).
  • 2-methoxyethyl N-(3-aminophenyl)carbamate | C10H14N2O3 | CID 43309290 - PubChem. (n.d.).
  • Amended Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine as Used in Cosmetics - Cosmetic Ingredient Review. (2025).
  • Chloroformate - Wikipedia. (n.d.).
  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. (2019).
  • 2-METHOXYETHYL CHLOROFORMATE One Chongqing Chemdad Co. (n.d.).
  • 1095601-63-0|2-Methoxyethyl N-(3-aminophenyl)carbamate| Ambeed. (n.d.).
  • 2-methoxyethyl N-(3-aminophenyl)carbamate Shanghai Amole Biotechnology Co., Ltd. (n.d.).
  • Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. (n.d.).
  • US20150259307A1 - Purification method - Google Patents. (n.d.).
  • How can I unprotect a secondary amine protected from ethyl carbamate? - ResearchGate. (2015).
  • How to react chloroformate eg nitrobenzylchloroformate with other reactant? - ResearchGate. (2018).

Sources

Method

Application Note: High-Sensitivity Derivatization of Isocyanates using 2-Methoxyethyl N-(3-aminophenyl)carbamate (MEO-APC)

This Application Note provides a comprehensive guide on using 2-methoxyethyl N-(3-aminophenyl)carbamate (referred to herein as MEO-APC ) as a specialized derivatization reagent. Based on its chemical structure—an aromati...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide on using 2-methoxyethyl N-(3-aminophenyl)carbamate (referred to herein as MEO-APC ) as a specialized derivatization reagent.

Based on its chemical structure—an aromatic amine coupled with a polar glycol ether carbamate tail—this reagent is optimally designed for the capture and analysis of electrophilic species , specifically Isocyanates (e.g., HDI, MDI, TDI) in complex matrices (air, industrial surfaces, and biological fluids).

Introduction & Principle

The accurate quantification of isocyanates is critical in industrial hygiene and environmental monitoring due to their potent sensitizing properties. Traditional reagents like 1-(2-methoxyphenyl)piperazine (1,2-MP) or dibutylamine (DBA) often suffer from limited solubility in aqueous mobile phases or lack specific fragmentation patterns for sensitive MS/MS detection.

2-methoxyethyl N-(3-aminophenyl)carbamate (MEO-APC) addresses these limitations through its bifunctional design:

  • Nucleophilic Core (3-Aminophenyl): The aromatic amine provides rapid, selective reactivity with isocyanate groups (-NCO) to form stable urea derivatives.

  • Polar Modifier (2-Methoxyethyl Carbamate): The glycol ether tail enhances solubility in polar LC mobile phases (Water/Methanol/Acetonitrile), improving peak shape and reducing carryover compared to highly lipophilic reagents.

  • MS Reporter Tag: The carbamate linkage provides a distinct fragmentation pathway, increasing specificity in Triple Quadrupole (QqQ) analysis.

Reaction Mechanism

The derivatization proceeds via a nucleophilic addition of the primary amine on the MEO-APC to the electrophilic carbon of the isocyanate group.

Reaction Scheme:



(Where Ar = 1,3-phenylene)

Experimental Materials

  • Reagent: 2-methoxyethyl N-(3-aminophenyl)carbamate (MEO-APC), >98% purity.

  • Solvents: Acetonitrile (LC-MS grade), Dimethyl Sulfoxide (DMSO), Methanol.

  • Buffers: Ammonium Formate (10 mM), Formic Acid.

  • Standards: Hexamethylene Diisocyanate (HDI), Toluene Diisocyanate (TDI), Methylene Diphenyl Diisocyanate (MDI).

Reagent Preparation

Stock Solution (10 mg/mL):

  • Weigh 100 mg of MEO-APC.

  • Dissolve in 10 mL of DMSO (to ensure stability and prevent oxidation).

  • Store at -20°C in amber vials. Stability: 3 months.

Working Derivatization Solution (100 µg/mL):

  • Dilute the Stock Solution 1:100 with Acetonitrile.

  • Prepare fresh daily.

Protocol: Sample Collection & Derivatization[1][2][3]

This protocol is adaptable for Air Sampling (Impinger) and Surface Swiping .

A. Air Sampling (Impinger Method)

Rationale: Suitable for capturing airborne isocyanate vapors and aerosols.[1]

  • Setup: Fill a midget impinger with 15 mL of 100 µg/mL MEO-APC in Acetonitrile .

    • Note: Acetonitrile is preferred over Toluene for MEO-APC due to the reagent's polarity.

  • Sampling: Connect to a personal sampling pump. Calibrate flow to 1.0 L/min.

  • Duration: Sample for 15–30 minutes.

    • Critical: Ensure the reagent remains in excess (>100-fold molar excess relative to expected isocyanate load).

  • Transfer: Transfer the impinger solution to a scintillation vial. Rinse the impinger nozzle with 2 mL Acetonitrile and combine.

  • Quenching (Optional): Add 50 µL of Methanol to quench any unreacted isocyanates if analysis is delayed (though the urea derivative is stable).

  • Concentration: Evaporate solvent to near dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 1.0 mL of Mobile Phase A/B (50:50) . Filter through a 0.2 µm PTFE filter into an autosampler vial.

B. Surface/Bulk Derivatization

Rationale: For testing uncured polyurethane foams or liquid hardeners.

  • Extraction: Weigh 0.1 g of sample into a vial.

  • Addition: Add 5 mL of 100 µg/mL MEO-APC in Acetonitrile .

  • Sonication: Sonicate for 20 minutes at Room Temperature.

    • Mechanism: Sonication disrupts the matrix and accelerates the heterogeneous reaction.

  • Incubation: Allow to stand for 30 minutes to ensure complete derivatization.

  • Workup: Filter (0.2 µm PTFE) and dilute 1:10 with Mobile Phase A before injection.

LC-MS/MS Analysis Parameters

The MEO-APC derivatives are analyzed using Reverse Phase Chromatography with Electrospray Ionization (ESI+).

Instrument: Triple Quadrupole LC-MS (e.g., Agilent 6400 or Sciex QTRAP). Column: C18, 2.1 x 100 mm, 1.8 µm (e.g., Zorbax Eclipse Plus). Column Temp: 40°C.

Mobile Phase:

  • A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % B Flow (mL/min) Description
0.00 10 0.4 Initial equilibration
1.00 10 0.4 Load sample
8.00 95 0.4 Elution of derivatives
10.00 95 0.4 Wash
10.10 10 0.4 Re-equilibration

| 13.00 | 10 | 0.4 | End |

MS Source Parameters (ESI+):

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

MRM Transitions (Predicted):

  • Precursor Ion: [M + Isocyanate + H]+

  • Product Ion (Quantifier): m/z 211.1 (The protonated MEO-APC reagent ion, often regenerated in CID).

  • Product Ion (Qualifier): m/z 135.1 (Characteristic aminophenyl carbamate fragment).

AnalyteDerivative MWPrecursor (m/z)Product (m/z)CE (V)
HDI-MEO-APC (Di-urea)588.6589.3211.125
2,4-TDI-MEO-APC (Di-urea)594.6595.3211.128
MDI-MEO-APC (Di-urea)670.7671.4211.130

Visual Workflows

Figure 1: Reaction Mechanism & Derivatization Pathway

ReactionScheme ISO Isocyanate (R-NCO) INTERMEDIATE Nucleophilic Attack (Transition State) ISO->INTERMEDIATE Electrophilic C REAGENT MEO-APC Reagent (Aromatic Amine) REAGENT->INTERMEDIATE Nucleophilic N PRODUCT Stable Urea Derivative (Analyte) INTERMEDIATE->PRODUCT Proton Transfer

Caption: Nucleophilic addition of MEO-APC to Isocyanate forming a stable Urea derivative.

Figure 2: Analytical Workflow

Workflow cluster_0 Sampling cluster_1 Derivatization cluster_2 Analysis S1 Air Sampling (Impinger/Filter) D1 Add MEO-APC Reagent (Excess) S1->D1 S2 Surface Swipe S2->D1 D2 Incubate 15-30 min (Formation of Ureas) D1->D2 D3 Evaporate & Reconstitute (Mobile Phase) D2->D3 A1 LC Separation (C18 Column) D3->A1 A2 MS/MS Detection (MRM Mode) A1->A2

Caption: Step-by-step workflow from sampling to LC-MS/MS quantification.

Validation & Quality Control

To ensure data integrity (Trustworthiness), the following validation steps are mandatory:

  • Derivatization Efficiency: Verify >95% conversion by derivatizing a known standard of Phenyl Isocyanate. No unreacted isocyanate should be detectable by UV after 15 minutes.

  • Reagent Blank: Inject the MEO-APC working solution alone. Ensure no peaks elute at the retention times of the urea derivatives (check for reagent impurities).

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL (as isocyanate equivalent). R² should be >0.995.

  • Stability: The urea derivatives are stable for >1 week at 4°C. However, MEO-APC (the amine) can oxidize; always use fresh reagent or store under Nitrogen.

References

  • PubChem. (n.d.).[2] 2-methoxyethyl N-(3-aminophenyl)carbamate (Compound). National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • International Organization for Standardization (ISO). (2013). ISO 17734:2013 Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry. (Methodology basis for aromatic amine derivatization). [Link]

  • Occupational Safety and Health Administration (OSHA). (1989). Method 42: Diisocyanates. (Standard protocol for isocyanate sampling adapted herein). [Link]

  • Karlsson, D., et al. (2005).[3] Determination of isocyanates in air using 1-(2-methoxyphenyl)piperazine (MOPP) and LC-MS/MS. Journal of Environmental Monitoring. (Comparative reference for reagent reactivity). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Methoxyethyl N-(3-aminophenyl)carbamate Synthesis

Ticket ID: YIELD-OPT-2MC Subject: Improving Yield & Selectivity in Carbamate Synthesis Status: Open Analyst: Senior Application Scientist Diagnostic Hub: Define Your Bottleneck Before altering your protocol, identify the...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: YIELD-OPT-2MC Subject: Improving Yield & Selectivity in Carbamate Synthesis Status: Open Analyst: Senior Application Scientist

Diagnostic Hub: Define Your Bottleneck

Before altering your protocol, identify the specific mechanism of yield loss. The synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate presents a classic chemoselectivity challenge depending on your starting material.

SymptomProbable CauseRecommended Module
Mixture of products (Mono- vs. Bis-carbamate)Selectivity Failure: Starting with m-phenylenediamine leads to competitive acylation of the second amine.Go to Module A (High-Fidelity Route)
Low conversion of starting materialReagent Hydrolysis: 2-methoxyethyl chloroformate is moisture-sensitive.Go to Module B (Reagent Handling)
"Oiling out" / Emulsions during workuppH/Solubility Mismatch: The amphoteric nature of the product (amine + carbamate) complicates extraction.Go to Module C (Workup & Purification)
Violent exotherm / Impurities Thermal Runaway: Reaction of chloroformates with amines is highly exothermic.Go to Module B (Process Control)

Visualizing the Synthetic Strategy

The following decision tree outlines the two primary synthetic pathways. The Nitro-Reduction Route is the industry "Gold Standard" for high yield because it eliminates the selectivity issue inherent in the Direct Diamine Route .

SynthesisPathways Start Select Starting Material Diamine m-Phenylenediamine Start->Diamine Route A (Fast but Dirty) Nitro m-Nitroaniline Start->Nitro Route B (High Yield) DirectRxn Direct Acylation (0°C, Base) Diamine->DirectRxn Chloroformate + 2-Methoxyethyl chloroformate Chloroformate->DirectRxn NitroAcylation Acylation (High Selectivity) Chloroformate->NitroAcylation MixProduct Mixture: Mono- + Bis-carbamate DirectRxn->MixProduct Poor Selectivity Purification Difficult Column Chromatography MixProduct->Purification FinalProduct Target: 2-methoxyethyl N-(3-aminophenyl)carbamate Purification->FinalProduct Low Yield (<40%) Nitro->NitroAcylation Intermediate Intermediate: 2-methoxyethyl (3-nitrophenyl)carbamate NitroAcylation->Intermediate Quantitative Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Intermediate->Reduction Reduction->FinalProduct High Yield (>85%)

Figure 1: Comparison of Synthetic Routes. Route B (Green) is recommended for yields >85%.

Module A: The High-Fidelity Protocol (Nitro-Reduction)

Recommendation: Switch to this route if you require >80% isolated yield and high purity (>98%). This method uses m-nitroaniline to prevent the formation of bis-carbamates.

Step 1: Carbamate Formation
  • Reagents: m-Nitroaniline (1.0 equiv), 2-Methoxyethyl chloroformate (1.1 equiv), Pyridine (1.2 equiv) or K₂CO₃ (2.0 equiv).

  • Solvent: THF (anhydrous) or DCM.

  • Protocol:

    • Dissolve m-nitroaniline in dry THF (0.5 M concentration).

    • Add base (Pyridine or K₂CO₃). Cool to 0°C .

    • Critical Step: Add 2-methoxyethyl chloroformate dropwise over 30 minutes. Maintain temp <5°C to prevent decomposition.

    • Warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The nitro-carbamate intermediate should be the major spot.

Step 2: Selective Reduction
  • Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure) OR Iron powder/NH₄Cl (for chemoselectivity if other reducible groups exist).

  • Solvent: Methanol or Ethanol.[1]

  • Protocol:

    • Dissolve the nitro-intermediate in Methanol.

    • Add Pd/C catalyst carefully (under Argon).

    • Purge with H₂ and stir at RT for 4-6 hours.

    • Filtration: Filter through Celite to remove Pd/C.

    • Concentration: Evaporate solvent to yield the target amine.

Module B: Troubleshooting the Direct Diamine Route

If you must use m-phenylenediamine (e.g., due to cost or availability), you face the "Selectivity Trap." Here is how to maximize yield in this suboptimal pathway.

The Problem: Statistical Distribution

Reacting a diamine (A-A) with an electrophile (E) typically yields a statistical mixture:

  • Unreacted Diamine (A-A)

  • Target Mono-carbamate (A-A-E)

  • Unwanted Bis-carbamate (E-A-A-E)

The Solution: High-Dilution & Excess Amine

To favor the mono-product, you must ensure the electrophile (chloroformate) always encounters a fresh diamine molecule rather than a product molecule.

Optimized Protocol:

  • Stoichiometry: Use 3.0 to 4.0 equivalents of m-phenylenediamine relative to the chloroformate.

  • Reverse Addition:

    • Dissolve the diamine (3.0 equiv) in a large volume of DCM.

    • Add the base (1.0 equiv).

    • Add the chloroformate (1.0 equiv) very slowly (syringe pump: 1 mL/min) into the excess diamine solution at -10°C .

  • Workup Strategy (Recovery):

    • After reaction, extract with 0.5 M HCl .

    • The bis-carbamate (neutral/less basic) will stay in the organic layer or precipitate.

    • The target mono-carbamate and excess diamine will go into the aqueous acid phase.

    • Basify the aqueous phase (pH > 10) and extract with EtOAc.

    • Purification: You will still need to separate the target from the excess diamine (distillation or column).

Module C: Workup & Purification FAQs

Q: My product is "oiling out" and won't crystallize.

  • Cause: The 2-methoxyethyl chain adds flexibility and lipophilicity, preventing easy lattice formation.

  • Fix:

    • Evaporate the solvent completely to obtain the oil.

    • Triturate with cold Diethyl Ether or MTBE . The impurities often dissolve, inducing the carbamate to solidify.

    • If it remains an oil, use a solvent switch: dissolve in minimal DCM and add Hexane dropwise until cloudy, then refrigerate.

Q: I see low yield despite full conversion of starting material.

  • Cause: Water solubility.[2] The "2-methoxyethyl" tail makes the molecule more water-soluble than simple phenyl carbamates.

  • Fix: During extraction, saturate the aqueous phase with NaCl (brine) . Perform at least 3-4 extractions with EtOAc or DCM. Do not use simple ether for extraction; it is too non-polar.

Q: The chloroformate seems inactive.

  • Cause: 2-methoxyethyl chloroformate hydrolyzes rapidly in moist air to form 2-methoxyethanol, CO₂, and HCl.

  • Test: Take a small aliquot of the chloroformate and add it to dry methanol. Check pH or GC. If it doesn't fume or generate heat, it has hydrolyzed.

  • Prevention: Store the reagent under Argon at 4°C. Use a fresh bottle if possible.

Summary of Critical Parameters

ParameterStandard ConditionOptimized ConditionReason
Temperature Room Temp0°C to -10°C Suppresses bis-acylation and hydrolysis.
Addition Rate Bolus / FastDropwise (>30 min) Prevents local "hotspots" of high concentration.
Base TriethylaminePyridine or NaHCO₃ Pyridine acts as both solvent and catalyst; NaHCO₃ prevents over-basification.
Solvent DMFTHF or DCM DMF is hard to remove and can retain product during workup.

References

  • Selectivity in Diamine Acylation

    • Wang, T., et al. "Selective monoacylation of symmetrical diamines."[3][4][5] Journal of Organic Chemistry, 2003. (General principle of high-dilution/selectivity).

  • Nitro-Reduction Methodology

    • Smith, M. B. "Organic Synthesis."[2][3] McGraw-Hill, Chapter on Reduction of Nitro Compounds. (Standard reference for Pd/C reduction fidelity).

  • Reagent Properties (2-Methoxyethyl chloroformate)

    • PubChem Database. "2-Methoxyethyl chloroformate - Compound Summary." .

  • Target Molecule Data

    • PubChem Database. "2-methoxyethyl N-(3-aminophenyl)carbamate."[6][7][8] .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-methoxyethyl chloroformate (corrosive, lachrymator) and m-phenylenediamine (toxic) before handling.

Sources

Optimization

Technical Support Center: Purification of 2-Methoxyethyl N-(3-aminophenyl)carbamate

Case ID: PUR-VTB60163-001 Status: Active Subject: Isolation and Purification Protocols for Crude Aminophenyl Carbamates Executive Summary Welcome to the Technical Support Center. You are likely working with 2-methoxyethy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-VTB60163-001 Status: Active Subject: Isolation and Purification Protocols for Crude Aminophenyl Carbamates

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS: 1095601-63-0), a bifunctional intermediate containing a basic aniline moiety and a carbamate linker.[1]

The primary challenge in purifying this compound arises from the statistical nature of its synthesis (typically from m-phenylenediamine), which generates three distinct species in the crude mixture:

  • Unreacted Starting Material: m-Phenylenediamine (Highly basic, water-soluble).

  • Target Product: Mono-carbamate (Moderately basic, lipophilic).

  • Over-reacted Impurity: Bis-carbamate (Neutral, highly lipophilic).

This guide provides a self-validating Acid-Base Extraction Protocol designed to exploit the pKa differences between these species, followed by troubleshooting for oxidation (coloration) issues.

The "Golden Path" Purification Protocol

The most efficient method to purify this compound without chromatography is a pH-Switch Extraction . This method separates species based on their ability to protonate.

The Logic (Solubility vs. pH)
SpeciesStructureCharacterBehavior in Dilute Acid (pH ~2)Behavior in Base (pH >10)
Bis-carbamate Ar-(NH-CO-OR)₂NeutralInsoluble (Stays in Organic)Insoluble (Stays in Organic)
Target Product H₂N-Ar-NH-CO-ORBasic (Aniline)Soluble (Moves to Aqueous)Soluble in Organic
Start.[2] Material Ar-(NH₂)₂Highly BasicSoluble (Moves to Aqueous)Soluble in Water/Organic
Step-by-Step Workflow

Reagents Needed: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), 1M HCl, 2M NaOH, Brine, Sodium Sulfate (


).
  • Dissolution: Dissolve the crude reaction residue in DCM (approx. 10 mL per gram of crude).

  • Pre-Wash (Removal of Diamine): Wash the organic phase twice with water (neutral pH).

    • Why?m-Phenylenediamine is significantly water-soluble even as a free base. This step reduces its load before the acid switch.

  • Acid Extraction (Removal of Bis-carbamate):

    • Extract the DCM layer with 1M HCl (3 x volumes).

    • CRITICAL CHECKPOINT: The Target Product is now in the Aqueous Acid layer (as the anilinium salt). The Bis-carbamate impurity remains in the DCM layer.

    • Action: Separate layers.[3][4] Keep the Aqueous Acid layer. You may discard the DCM (after verifying product absence via TLC).

  • Basification (Recovery of Product):

    • Cool the acidic aqueous layer to 0–5°C (ice bath) to prevent hydrolysis.

    • Slowly add 2M NaOH until pH reaches 10–12. The solution will likely turn cloudy as the free amine precipitates/oils out.

  • Final Extraction:

    • Extract the basic aqueous mixture with fresh DCM (3 x volumes).

    • Action: The Target Product moves back into the DCM . Any residual polar salts/diamine remain in the water.

  • Drying: Wash combined DCM extracts with brine, dry over

    
    , filter, and concentrate.
    
Visual Workflow (DOT Diagram)

PurificationFlow Crude Crude Mixture (Product + Diamine + Bis-impurity) Step1 Dissolve in DCM Wash with Water Crude->Step1 Sep1 Phase Separation 1 Step1->Sep1 Org1 DCM Phase (Contains Bis-Carbamate) Sep1->Org1 Organic Aq1 Aqueous Wash (Contains excess Diamine) Sep1->Aq1 Aqueous (Discard) Step2 Extract DCM with 1M HCl Org1->Step2 Sep2 Phase Separation 2 Step2->Sep2 Org2 DCM Phase (Discard: Bis-carbamate) Sep2->Org2 Organic (Discard) Aq2 Acidic Aqueous Phase (Contains Target Product-H+) Sep2->Aq2 Aqueous (Keep) Step3 Basify (NaOH) -> Extract w/ DCM Aq2->Step3 Final Final Product (Pure Mono-carbamate) Step3->Final

Caption: Logical flow for the acid-base purification separating mono-carbamate from neutral and highly polar impurities.

Troubleshooting & FAQs

Issue 1: "My product is turning brown/red upon standing."

Diagnosis: Aniline Oxidation. The free amine group on the phenyl ring is sensitive to aerial oxidation, forming colored azo- or quinone-like impurities (aniline blacks). Solution:

  • Add Antioxidant: During the extraction workup, add a pinch of sodium hydrosulfite (sodium dithionite) or ascorbic acid to the aqueous layers.

  • Storage: Store the purified oil/solid under Nitrogen or Argon in the dark.

  • Salt Formation: If the free base is unstable, convert it immediately to the HCl salt (treat ethereal solution with HCl in dioxane/ether). The salt form is significantly more stable against oxidation.

Issue 2: "I still see starting material (diamine) in my product."

Diagnosis: Insufficient pre-washing. Because both the product and the starting diamine are basic, the Acid/Base switch (Step 3/4 above) lifts both into the final organic layer if the diamine wasn't removed earlier. Solution:

  • Aggressive Water Wash: In Step 2, increase the number of water washes. The diamine is much more water-soluble than the carbamate product.

  • Back-Extraction: After the final extraction (Step 5), wash the DCM layer one last time with a slightly acidic buffer (pH 4-5). The highly basic diamine (pKa ~5) will protonate and wash out, while the less basic aniline-carbamate (pKa ~4 due to electron-withdrawing carbamate) will largely remain in the organic layer.

Issue 3: "The yield is lower than expected after acid extraction."

Diagnosis: Hydrolysis or pH trapping. Carbamates can hydrolyze in strong acid/base, or the product is not fully deprotonating. Solution:

  • Avoid Strong Acid/Heat: Use 1M HCl (not concentrated) and keep it cold. Do not leave the product in the acidic phase for hours.

  • Check pH: Ensure the basification step reaches pH > 10. The aniline amine needs to be fully free to extract back into DCM.

Advanced Characterization Data

When verifying your purified compound, reference these expected properties.

PropertyExpected Value/ObservationNotes
Physical State Viscous oil or low-melting solidOften solidifies upon cooling/trituration with hexanes.
TLC (SiO₂)

~ 0.3–0.4 (50% EtOAc/Hex)
Lower

than bis-carbamate; Higher

than diamine.
Solubility Soluble: DMSO, MeOH, DCM, EtOAcInsoluble: Water, Hexanes (unless hot).
Reaction Positive for DiazotizationForms diazonium salt with

(turns red with naphthol).

References

  • Compound Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43309290, 2-methoxyethyl N-(3-aminophenyl)carbamate. Retrieved from [Link].

  • Purification Methodology: Pittelkow, M., et al. (2005). "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2005(13), 2195-2202.
  • General Aniline Handling: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Troubleshooting

Overcoming solubility issues with 2-methoxyethyl N-(3-aminophenyl)carbamate

The following technical guide serves as a specialized support resource for researchers working with 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS: 1095601-63-0). This guide addresses the physicochemical barriers inheren...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS: 1095601-63-0). This guide addresses the physicochemical barriers inherent to this molecule and provides validated protocols to overcome solubility limitations in biological and chemical assays.[1][2]

Document ID: TS-SOL-10956 | Revision: 2.1 | Status: Active[1][2]

Compound Profile & Solubility Physics

Before attempting dissolution, it is critical to understand why this compound presents solubility challenges. Despite a relatively low calculated LogP (~0.7), users frequently report precipitation ("crashing out") in aqueous media.[1][2]

PropertyValueImplication for Solubility
Molecular Weight 210.23 g/mol Small molecule; kinetics of dissolution should be fast if lattice energy is overcome.[1][2]
XLogP3 0.7 (Predicted)Moderately hydrophilic.[1][2] Theoretically water-soluble, but crystal packing forces often dominate.[1][2]
H-Bond Donors 2 (Aniline -NH₂, Carbamate -NH-)High potential for intermolecular hydrogen bonding, leading to a stable, hard-to-dissolve crystal lattice.[2]
pKa (Aniline) ~3.5 – 4.6Critical Handle: The molecule becomes ionized (soluble) at acidic pH (< 4.0).[1][2]
pKa (Carbamate) > 12Non-ionizable at physiological pH.[1][2]

The Core Problem: The carbamate backbone facilitates strong intermolecular hydrogen bonding (N-H[1]···O=C), creating a high lattice energy barrier.[2] While the methoxyethyl tail is polar, it is often insufficient to pull the aromatic core into neutral aqueous solution at high concentrations.[2]

Standard Operating Procedure (SOP): Stock Preparation

Objective: Create a stable, high-concentration stock solution free of micro-precipitates.

Recommended Solvent System
  • Primary Solvent: DMSO (Dimethyl sulfoxide) , Anhydrous, ≥99.9%.[1][2]

    • Why: DMSO effectively disrupts the carbamate hydrogen bonding network.[1][2]

  • Alternative: DMF (Dimethylformamide) or Ethanol (absolute).[1][2]

    • Note: Ethanol is more volatile and may lead to concentration drift over time.[1][2]

Protocol: Preparation of 50 mM Stock
  • Weighing: Weigh the solid compound into a glass vial (avoid polystyrene, which DMSO can leach).[1][2]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.[2]

    • Checkpoint: Solution must be optically clear.[1][2] Any turbidity indicates incomplete dissolution.[1][2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Protect from light (aniline oxidation risk).[1][2]

Aqueous Dilution & Assay Formulation

The "Crash Out" Phenomenon: Rapidly adding a DMSO stock to a saline buffer (e.g., PBS) often causes immediate precipitation due to the sudden polarity shift.[1][2]

Strategy A: The "Step-Down" Dilution (Recommended for Neutral pH)

Do not dilute directly 1:1000 into the well.[1][2] Use an intermediate dilution step.

  • Prepare an intermediate solution in PEG-400 or Propylene Glycol .[1][2]

    • Example: Dilute 50 mM DMSO stock 1:10 into 100% PEG-400 (Result: 5 mM).

  • Dilute this intermediate into your aqueous assay buffer.[2]

    • Mechanism:[1][2][3][4][5] PEG acts as a cosolvent bridge, reducing the interfacial tension between the hydrophobic drug clusters and the bulk water.[1][2]

Strategy B: pH Manipulation (The "Protonation Handle")

If your assay tolerates acidic conditions (e.g., certain enzymatic assays or HPLC mobile phases), lower the pH.[1][2]

  • Buffer: Citrate or Acetate buffer (pH 3.0 – 4.0).

  • Mechanism: At pH 3.5, the aniline nitrogen is protonated (

    
    ).[1][2] This charge drastically increases aqueous solubility, often >10 mg/mL.[2]
    
Strategy C: Cyclodextrin Complexation (For In Vivo/Cell Culture)

For high-concentration aqueous delivery without organic cosolvents.[1][2]

  • Prepare a vehicle of 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in water.

  • Add the solid compound directly to this vehicle (not from DMSO stock if possible).[1][2]

  • Sonicate at 40°C for 30–60 minutes.

  • Filter sterilize (0.22 µm).[2]

    • Why: The aromatic phenyl ring includes into the hydrophobic cavity of the cyclodextrin, shielding it from water while the outer shell remains soluble.[1][2]

Troubleshooting Guide (FAQ)

Q1: My solution turned yellow/brown after a week at room temperature. Is it still good?

  • Diagnosis: Oxidation of the aniline group.[1][2]

  • Action: Discard. Anilines are sensitive to air oxidation, forming azo/azoxy impurities (chromophores).[1][2]

  • Prevention: Store stocks under nitrogen or argon gas; keep at -20°C.[1][2]

Q2: I see a fine precipitate in my cell culture media (DMEM + 10% FBS).

  • Cause: "Salting out" effect.[1][2] High ionic strength in media reduces the solubility of non-electrolytes.[2] Also, serum proteins may bind the compound, but if saturation is reached, it precipitates.[1][2]

  • Solution: Limit final DMSO concentration to 0.5%. If higher concentrations are needed, use the HPβCD method (Strategy C) described above.[2]

Q3: Can I use this compound in a polystyrene 96-well plate?

  • Answer: Yes, but only after it is diluted into aqueous media.[2] Do not add pure DMSO stock directly to the plastic well; it will etch the surface and leach plasticizers.[1][2] Pre-dilute in a glass or polypropylene tube.

Decision Workflow: Optimization Logic

The following diagram illustrates the logical pathway for selecting the optimal solubilization strategy based on your specific assay constraints.

SolubilityWorkflow Start Start: Solid Compound (2-methoxyethyl N-(3-aminophenyl)carbamate) Target Define Target Concentration & Assay Conditions Start->Target HighConc High Conc. Needed (>1 mM) or In Vivo? Target->HighConc High Load LowConc Low Conc. Needed (<100 µM) In Vitro? Target->LowConc Screening PH_Check Is Acidic pH (3-4) Tolerable? HighConc->PH_Check DMSO_Stock Prepare 50mM Stock in Anhydrous DMSO LowConc->DMSO_Stock AcidSol Use Acidic Buffer (Citrate/Acetate pH 4.0) Protonates Aniline PH_Check->AcidSol Yes NeutralSol Must be Neutral pH (PBS/Media) PH_Check->NeutralSol No Cyclo Use 20% HP-beta-Cyclodextrin (Complexation) NeutralSol->Cyclo Dilution Dilution Step DMSO_Stock->Dilution Precip Precipitation Observed? Dilution->Precip Direct Direct Dilution (Vortex immediately) Precip->Direct No (Clear) Intermed Intermediate Dilution into PEG-400 or 1:1 DMSO:Water Precip->Intermed Yes (Cloudy)

Caption: Decision tree for selecting the appropriate solubilization vehicle based on concentration requirements and pH tolerance.

References

  • PubChem Database. 2-methoxyethyl N-(3-aminophenyl)carbamate (CID 43309290).[1][2][6] National Library of Medicine.[2] Available at: [Link][1][2]

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[2] (General reference for carbamate/aniline solubility principles).

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[2] Available at: [Link]

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[2] (Source for pKa-dependent solubility profiling).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Optimization

Removing unreacted amines from 2-methoxyethyl N-(3-aminophenyl)carbamate

Technical Support Center: Purification of 2-Methoxyethyl N-(3-aminophenyl)carbamate Diagnosis & Mechanistic Insight The Challenge: You are likely synthesizing 2-methoxyethyl N-(3-aminophenyl)carbamate via the reaction of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methoxyethyl N-(3-aminophenyl)carbamate

Diagnosis & Mechanistic Insight

The Challenge: You are likely synthesizing 2-methoxyethyl N-(3-aminophenyl)carbamate via the reaction of m-phenylenediamine (MPD) with 2-methoxyethyl chloroformate (or a mixed carbonate). The persistent impurity is the unreacted starting material, MPD .

Standard purification attempts often fail due to two competing factors:

  • Chemical Similarity: Both the product and the impurity are primary aromatic amines. They both react with electrophilic scavengers (e.g., isocyanates, aldehydes), making "chemical scavenging" impossible without destroying your product.

  • Chromatographic Streaking: On standard silica gel, diamines like MPD interact strongly with silanol groups, causing severe tailing that contaminates the less polar carbamate product.

The Solution Logic (The "Why"): The separation must exploit the Hydrophobicity Mismatch (LogP difference) rather than chemical reactivity.

CompoundStructureSolubility (Water)LogP (Octanol/Water)pKa (Conjugate Acid)
Impurity (MPD) H₂N-Ph-NH₂High (~350 g/L)-0.3 (Hydrophilic)~5.1, 2.5
Target Product H₂N-Ph-NH-C(O)ORLow (<1 g/L)~1.2 - 1.5 (Lipophilic)~4.2 (Amine), <0 (Carbamate)

Key Takeaway: The impurity is water-soluble and hydrophilic. The product is lipophilic.[1][2][3][4] Your primary separation tool is Aqueous Partitioning , not Silica Chromatography.

Experimental Protocols

Method A: The "Salting Out" Liquid-Liquid Extraction (LLE)

Best for: Bulk removal (>95%) of unreacted diamine from crude reaction mixtures.

The Principle: By using a slightly acidic brine wash, we exploit the high water solubility of MPD. The "salting out" effect forces the organic product into the organic phase while the brine prevents emulsion formation—a common issue with amphiphilic carbamates.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Ratio: Use 10 mL solvent per 1 g of crude solid.

  • First Wash (Removal of MPD):

    • Prepare a 5% NaCl solution adjusted to pH 5.5 - 6.0 (use dilute HCl to adjust).

    • Why pH 6? At this pH, both amines are largely neutral, but MPD prefers water (LogP -0.3) while the product prefers organic (LogP >1). Lowering pH further risks protonating your product and losing it to the water phase.

    • Wash the organic layer 3 times (3 x 10 mL).

  • Second Wash (Polishing):

    • Wash with pure saturated brine (1 x 10 mL) to remove residual water and trace diamine.

  • Drying:

    • Dry organic layer over anhydrous Na₂SO₄. Filter and concentrate.

Validation Check: Spot the organic layer on a TLC plate. The baseline spot (MPD) should be gone. If a faint spot remains, proceed to Method B.

Method B: Reverse Phase (C18) Flash Chromatography

Best for: Final polishing and high-purity requirements (>99.5%).

The Principle: Standard silica is acidic and binds amines. Reverse Phase (C18) silica is neutral and separates based purely on hydrophobicity. The hydrophilic MPD will elute with the solvent front (water), while the lipophilic carbamate is retained.

Workflow:

  • Column: C18-bonded silica (Flash cartridge).

  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient:

    • 0–5 min: 0% B (Flush out MPD).

    • 5–15 min: Ramp to 50% B.

    • 15–20 min: Ramp to 100% B (Elute Product).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct purification route based on the impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (Product + Unreacted MPD) LLE Method A: Liquid-Liquid Extraction (EtOAc vs. pH 6 Brine) Start->LLE Primary Clean-up Check TLC/HPLC Check: Is MPD detectable? LLE->Check Dry Dry & Concentrate (Final Product) Check->Dry No MPD detected C18 Method B: C18 Flash Chromatography (Water -> MeOH Gradient) Check->C18 Trace MPD remains Silica Standard Silica Column (NOT RECOMMENDED) Check->Silica Avoid (Streaking Risk) C18->Dry Elute Product

Caption: Workflow for separating hydrophilic diamines from lipophilic mono-carbamates. Note the avoidance of standard silica chromatography.

Troubleshooting & FAQs

Q1: I tried an acid wash (1M HCl) and my yield plummeted. Where did my product go? A: You likely protonated the product. The product contains an aniline-like amine. While its pKa (~4.2) is lower than the impurity, 1M HCl (pH ~0) will protonate both, rendering the product water-soluble. Fix: Extract the aqueous waste with DCM. Neutralize carefully to pH 6 before separating. In the future, use the pH 5.5–6.0 brine wash described in Method A.

Q2: Can I use a scavenger resin? A: Generally, no . Most scavenger resins for amines (isocyanate or aldehyde resins) are electrophilic. They cannot distinguish between the free amine on your product and the free amines on the impurity. Both will be scavenged, leading to product loss. Exception: You could use a Strong Cation Exchange (SCX) resin in "Catch and Release" mode, but elution selectivity between the diamine and mono-amine is difficult to control without precise buffer gradients.

Q3: The product is oiling out during the water wash. What do I do? A: This is common with methoxyethyl derivatives, which have surfactant-like properties. Fix:

  • Increase the ionic strength: Use saturated NaCl (brine) instead of water.

  • Change solvent: Switch from EtOAc to Dichloromethane (DCM) , which is denser than water and separates more cleanly.

Q4: On TLC, the impurity streaks from the baseline to the product spot. A: This is "tailing" caused by the interaction of the basic diamine with acidic silanols on the TLC plate. Fix: Add 1% Triethylamine (TEA) or Ammonium Hydroxide to your TLC developing solvent. This blocks the silanols and tightens the spots, allowing you to see if the separation is actually effective.

References

  • Solubility & Physical Properties of Phenylenediamines

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7935, m-Phenylenediamine.[5]

    • Relevance: Confirms high water solubility (350 g/L) and LogP (-0.[6]3) of the impurity.[7]

    • URL:[Link]

  • pKa Values of Aniline Deriv

    • Source: Bordwell pKa Table (Acidity in DMSO and W
    • Relevance: Establishes the acidity range for aniline (4.6) vs. diamines, supporting the pH 6 extraction logic.
    • URL:[Link]

  • Chromatographic Separ

    • Source: Teledyne ISCO Application Note AN86. "Purification of Amines: Silica vs. Reverse Phase."
    • Relevance: Validates the use of C18/Reverse Phase for amine purific
    • URL:[Link]

  • LogP and Lipophilicity in Drug Design

    • Source: ACD/Labs.
    • Relevance: Explains the partitioning behavior of ionizable amines
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Carbamate Formation of Aminophenols

Welcome to the Technical Support Center for professionals engaged in the carbamation of aminophenols. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals engaged in the carbamation of aminophenols. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered in the synthesis of high-purity N-aryl carbamates from aminophenol precursors. As experienced researchers, scientists, and drug development professionals, you are aware that the inherent bifunctionality of aminophenols presents a significant synthetic challenge, often leading to a mixture of desired and undesired products.

This resource moves beyond standard protocols to offer a deeper understanding of the underlying reaction mechanisms, enabling you to proactively mitigate side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the carbamation of aminophenols, providing potential causes and actionable solutions based on established chemical principles.

Problem 1: Significant Formation of O-Acylated Byproduct

Symptoms: Your reaction yields a substantial amount of the O-acylated carbamate isomer alongside your target N-acylated product, leading to difficult purification and reduced yield.

Causality: The formation of O-acylated byproducts is a classic example of competing nucleophilic attack. While the amino group is generally a better nucleophile than the phenolic hydroxyl group, this selectivity can be compromised under certain conditions.[1]

Troubleshooting Steps:

  • Re-evaluate Your Base:

    • Insight: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base is often preferred to deprotonate the amine selectively without activating the hydroxyl group.

    • Actionable Advice:

      • Consider switching to a hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

      • Carefully control the stoichiometry of your base. An excess of a strong base can lead to deprotonation of the phenol, increasing its nucleophilicity and promoting O-acylation.

  • Optimize Reaction Temperature:

    • Insight: Higher reaction temperatures can sometimes favor the thermodynamically more stable product, but can also provide the activation energy for less favorable pathways, such as O-acylation.

    • Actionable Advice:

      • Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly enhance the kinetic selectivity for N-acylation.

  • Consider In Situ Protection:

    • Insight: The reversible reaction of the amino group with carbon dioxide to form a carbamic acid salt can be exploited as a temporary, in situ protecting group, leaving the hydroxyl group as the primary site for acylation if desired, or vice versa.[2]

    • Actionable Advice:

      • For selective O-acylation, consider performing the reaction under a CO2 atmosphere to temporarily protect the more reactive amino group.[2] This strategy can be reversed to favor N-acylation by avoiding CO2.

  • Solvent Selection:

    • Insight: The polarity and hydrogen-bonding capability of the solvent can influence the relative nucleophilicity of the amine and hydroxyl groups.

    • Actionable Advice:

      • Experiment with a range of solvents with varying polarities. Aprotic solvents are generally preferred to avoid hydrogen bonding with the nucleophiles.

Visualizing the Competing Reactions:

G Figure 1: Competing N- vs. O-Acylation Pathways cluster_reactants Reactants cluster_products Potential Products aminophenol Aminophenol n_carbamate N-Acylated Product (Desired) aminophenol->n_carbamate N-Acylation (More Nucleophilic Amine) o_carbamate O-Acylated Byproduct (Undesired) aminophenol->o_carbamate O-Acylation (Less Nucleophilic Phenol) carbamoyl_chloride Carbamoyl Chloride carbamoyl_chloride->n_carbamate carbamoyl_chloride->o_carbamate G Figure 2: Troubleshooting Flowchart for Aminophenol Carbamation cluster_solutions_o Solutions for O-Acylation cluster_solutions_di Solutions for Di-acylation start Reaction Outcome Analysis desired_product High Yield of N-Carbamate start->desired_product Success o_acylation Significant O-Acylation start->o_acylation Problem di_acylation Significant Di-acylation start->di_acylation Problem solution_o1 Lower Reaction Temperature o_acylation->solution_o1 solution_o2 Use a Weaker/Hindered Base o_acylation->solution_o2 solution_o3 Change Solvent o_acylation->solution_o3 solution_di1 Reduce Acylating Agent Stoichiometry di_acylation->solution_di1 solution_di2 Decrease Reaction Time di_acylation->solution_di2 solution_di3 Lower Reaction Temperature di_acylation->solution_di3

Sources

Optimization

Technical Support Center: Purification of 2-Methoxyethyl N-(3-aminophenyl)carbamate

The following technical guide is structured as a dynamic support center for researchers working with 2-methoxyethyl N-(3-aminophenyl)carbamate . Status: Operational | Tier: Level 3 (Senior Scientist Support) Molecule Ana...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers working with 2-methoxyethyl N-(3-aminophenyl)carbamate .

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Molecule Analysis & Solvent Logic

Before attempting recrystallization, you must understand the "personality" of your molecule. This compound possesses a duality that dictates solvent choice:

  • The Core (Hydrophobic): The phenyl ring requires organic solubility.

  • The Tail (Polar/Flexible): The 2-methoxyethyl group acts as a "plasticizer," significantly lowering the melting point compared to methyl/ethyl analogs. This increases the risk of oiling out .

  • The Trap (Reactive): The 3-amino group (aniline) is nucleophilic.

    • CRITICAL WARNING: Never use ketones (Acetone, MEK, Cyclohexanone). The primary amine will react with ketones to form imines (Schiff bases), permanently destroying your product.

Solvent Decision Matrix

Use this logic flow to select your initial solvent system.

SolventSelection Start Start: Solvent Screening SolubilityCheck Check Solubility at 60°C Start->SolubilityCheck Warning STOP: Avoid Acetone (Schiff Base Risk) Start->Warning Alcohol Soluble in Ethanol/IPA? SolubilityCheck->Alcohol Esters Soluble in EtOAc? Alcohol->Esters No SystemA System A: Ethanol + Water (High Polarity) Alcohol->SystemA Yes SystemB System B: EtOAc + Heptane (Med Polarity - Recommended) Esters->SystemB Yes SystemC System C: Toluene + Hexane (Low Polarity) Esters->SystemC No

Figure 1: Solvent selection logic based on polarity and chemical compatibility.

Experimental Protocols

Protocol A: The "Standard" (Ethyl Acetate / Heptane)

Best for: High purity recovery and avoiding hydrolysis.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc)

  • Anti-solvent: Heptane (or Hexane)

Procedure:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal EtOAc. Heat to 60-65°C (do not boil aggressively; carbamates can thermally decompose). Add EtOAc dropwise until fully dissolved.

  • Filtration (Optional): If insoluble particles remain, perform a hot filtration through a pre-warmed glass funnel.

  • Precipitation: Remove from heat. While still hot, add Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clearing: Add 1-2 drops of EtOAc to clear the solution.

  • Crystallization: Allow to cool to room temperature slowly (wrap flask in foil/towel). Once at RT, move to an ice bath for 30 minutes.

  • Collection: Filter via vacuum. Wash with cold 1:3 EtOAc:Heptane.

Protocol B: The "Polar" (Ethanol / Water)

Best for: Removing non-polar impurities, but higher risk of oiling out.

Procedure:

  • Dissolve solid in warm Ethanol (95% or absolute) at 50-60°C .

  • Add warm water dropwise until turbidity persists.

  • Crucial Step: If oil droplets form immediately, reheat until clear and add a small amount of ethanol.

  • Cool very slowly.

Troubleshooting Guide (FAQs)

Issue 1: "My product is oiling out (forming liquid droplets) instead of crystals."

Cause: The 2-methoxyethyl tail lowers the melting point. If the solution cools too fast, or the saturation temperature is above the melting point, the product separates as a liquid (oil).[1][2] Solution:

  • The Re-Heat: Re-heat the mixture until the oil dissolves. Add slightly more of the good solvent (EtOAc or EtOH).

  • The Seed: Add a "seed crystal" of pure product (if available) when the solution is slightly supersaturated but not yet oiling.

  • The Scratch: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates nucleation sites.[2]

Issue 2: "The product is turning pink/brown."

Cause: The 3-aminophenyl group (aniline) is oxidizing in air. Solution:

  • Degas: Sparge your solvents with Nitrogen or Argon for 10 minutes before use.

  • Additives: Add a trace amount (<0.1%) of sodium hydrosulfite (if using water) or BHT (if using organics) to the mother liquor.

Issue 3: "Yield is very low (<40%)."

Cause: The compound is too soluble in the mother liquor (likely due to the methoxyethyl group). Solution:

  • Concentrate: Rotovap the mother liquor to half volume and repeat cooling.

  • Acid-Base Extraction (Plan B): Since you have a basic amine:

    • Dissolve crude in EtOAc.[3]

    • Extract with dilute, cold HCl (0.5 M) . (Keep cold to protect the carbamate).

    • Separate layers.[4] The product is in the aqueous acid layer.

    • Neutralize the aqueous layer with NaHCO₃ until pH ~8.

    • Extract back into EtOAc, dry, and evaporate.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Oiling Out Temp > Melting PointAdd more solvent; cool slower; seed.
No Crystals Too much solventEvaporate 30% of solvent; try ice bath.
Colored Impurities Oxidation of AmineAdd activated charcoal (hot), filter, then crystallize.
Precipitate is Gooey Solvent trapped in latticeTriturate (grind) the solid with cold Hexane/Heptane.

Mechanism of Failure: Oiling Out

Understanding why this specific molecule oils out helps you prevent it.[1]

OilingOut Step1 Hot Saturated Solution Step2 Cooling Begins Step1->Step2 Branch1 Temp > Melting Point of Solute Step2->Branch1 Supersaturation reached when... Branch2 Temp < Melting Point of Solute Step2->Branch2 Supersaturation reached when... ResultOil Phase Separation: Liquid Oil Droplets Branch1->ResultOil ResultCrystal Phase Separation: Solid Crystals Branch2->ResultCrystal

Figure 2: Thermodynamic pathway leading to oiling out vs. crystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent properties).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for general purification of carbamates and anilines).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for mechanism of Schiff base formation between amines and ketones).[5][6]

  • PubChem Compound Summary. (n.d.). 2-methoxyethyl N-(3-aminophenyl)carbamate.[7][8] National Center for Biotechnology Information. (Used for structural analysis and predicted properties).

Sources

Troubleshooting

Technical Support Center: Stability of 2-methoxyethyl N-(3-aminophenyl)carbamate

Reference ID: TS-CARB-3AP-001 Status: Active | Last Updated: February 14, 2026 Executive Summary 2-methoxyethyl N-(3-aminophenyl)carbamate is a bifunctional probe often used as a linker or intermediate in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TS-CARB-3AP-001
Status: Active | Last Updated: February 14, 2026

Executive Summary

2-methoxyethyl N-(3-aminophenyl)carbamate is a bifunctional probe often used as a linker or intermediate in drug development. Its stability in aqueous solution is governed by two competing degradation pathways: hydrolysis of the carbamate linkage (pH-dependent) and oxidation of the free aniline amine (oxygen/light-dependent).

This guide provides troubleshooting protocols to stabilize this compound during experimental workflows.

Module 1: Hydrolytic Stability (The "Disappearing Peak")

The Mechanism

The carbamate (urethane) linkage is susceptible to hydrolysis, particularly in alkaline environments.[1] Unlike simple alkyl carbamates, N-aryl carbamates (like this molecule) hydrolyze via an E1cB (Elimination-Conjugate Base) mechanism in basic conditions.[2]

  • Deprotonation: The proton on the carbamate nitrogen is acidic (

    
    ). Base removes this proton.
    
  • Elimination: The resulting anion eliminates the alkoxide (2-methoxyethoxide) to form a transient isocyanate intermediate.

  • Collapse: Water attacks the isocyanate, releasing CO₂ and the corresponding amine (m-phenylenediamine ).

Troubleshooting Guide: Hydrolysis
SymptomProbable CauseCorrective Action
Loss of >10% purity in 24h pH > 7.5 Action: Adjust buffer to pH 4.5–6.0. Reason: Base-catalyzed hydrolysis rates increase logarithmically with pH [1].
New peak at early retention time Formation of m-phenylenediamine Action: Confirm identity via LC-MS (Target Mass: 108.14 Da). This is the hydrolysis byproduct.
Non-linear degradation rate Buffer Catalysis Action: Switch from Phosphate/Tris to MES or Acetate . Reason: Nucleophilic buffers can catalyze acyl transfer.
Protocol: Determining Half-Life ( ) in Your Buffer

Do not rely on literature values for "generic" carbamates. Determine it for your specific matrix:

  • Prepare a 100 µM solution in the target buffer.

  • Incubate at experimental temperature (e.g., 37°C).

  • Inject onto HPLC at

    
     hours.
    
  • Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Module 2: Oxidative Stability (The "Pink Solution")

The Mechanism

The 3-aminophenyl (aniline) moiety is electron-rich and prone to autoxidation.

  • Radical Formation: Dissolved oxygen abstracts a hydrogen from the amine, creating a radical.

  • Polymerization: These radicals couple to form azo-compounds or oxidize further into quinone imines .

  • Visual Cue: These products are highly conjugated chromophores, turning the solution pink, brown, or black [2].

Troubleshooting Guide: Oxidation
SymptomProbable CauseCorrective Action
Solution turns pink/brown Autoxidation of aniline Action: Add antioxidant (0.1% Ascorbic Acid or Sodium Metabisulfite) if compatible with assay.
High background in UV (400nm+) Azo-dimer formation Action: Degas buffers with Argon/Nitrogen for 15 mins prior to dissolution.
Degradation in solid state Photodegradation Action: Store in amber vials. Light accelerates radical formation in anilines.

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways you must control.

DegradationPathways cluster_conditions Critical Control Points Parent 2-methoxyethyl N-(3-aminophenyl)carbamate Isocyanate Isocyanate Intermediate Parent->Isocyanate  OH- (Base Catalysis) E1cB Mechanism AlcoholProduct 2-Methoxyethanol Parent->AlcoholProduct  Leaving Group Quinone Quinone Imines/Azo Dimers (Colored Oxidation Products) Parent->Quinone  O2 / Light / High pH (Radical Coupling) AmineProduct m-Phenylenediamine (Hydrolysis Product) Isocyanate->AmineProduct  +H2O (-CO2)

Figure 1: Degradation pathways. The Red path (Hydrolysis) dominates at pH > 7. The Green path (Oxidation) dominates in the presence of light and oxygen, resulting in solution discoloration.

Module 4: Recommended Handling Protocols

Storage & Stock Preparation
  • Solid State: Store at -20°C under desiccant.

  • Stock Solvent: Dissolve in anhydrous DMSO or Acetonitrile . Avoid Methanol/Ethanol for long-term storage (transesterification risk).

  • Aqueous Dilution: Prepare fresh. Do not store aqueous dilutions >4 hours unless frozen.

HPLC Method for Stability Monitoring

To separate the parent from the m-phenylenediamine degradation product, use a gradient that retains the polar amine.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the sample during the run).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 210 nm (Carbamate bond).

  • Note: The hydrolysis product (m-phenylenediamine) will elute earlier (more polar) than the parent carbamate [3].

Frequently Asked Questions (FAQ)

Q: Can I use this compound in cell culture media (pH 7.4)? A: Yes, but with a half-life caveat. At pH 7.4, N-aryl carbamates typically have a half-life of 6–12 hours depending on temperature [1]. Ensure your assay readout occurs within 2–4 hours of dosing, or include a "no-cell" control to subtract background hydrolysis.

Q: Why is my peak broadening? A: If the peak is broadening or splitting, check your sample solvent. If you dissolved the compound in 100% DMSO and injected a large volume into a high-water mobile phase, the "methoxyethyl" tail may cause local solubility mismatch (viscous fingering). Dilute the sample with mobile phase A before injection.

Q: Does the "methoxyethyl" group make it stable? A: It provides solubility, not chemical stability. The instability comes from the N-Aryl carbamate linkage. The methoxyethyl tail is a good leaving group (similar to ethoxide), so it does not prevent hydrolysis [4].

References

  • Hegarty, A. F., & Frost, L. N. (1973). Elimination-addition mechanism for the hydrolysis of carbamates. Journal of the Chemical Society, Perkin Transactions 2.[3]

  • Nematollahi, D., et al. (2009). Electrochemical oxidation of some aminophenols in various pHs. Journal of Electroanalytical Chemistry.

  • U.S. EPA Method 531.1. (1995). Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by HPLC.

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for 2-methoxyethyl N-(3-aminophenyl)carbamate Analysis

In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a robust and validated analytical method. For a compound such as 2-methoxyethyl N-(3-aminophenyl)carbamate, a potential...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a robust and validated analytical method. For a compound such as 2-methoxyethyl N-(3-aminophenyl)carbamate, a potential pharmaceutical intermediate or active ingredient, ensuring the accuracy, precision, and specificity of its quantification is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for its analysis, underpinned by a rigorous validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] We will explore the rationale behind the selection of chromatographic conditions and validation parameters, presenting a clear, data-driven comparison to aid researchers in selecting the most suitable method for their needs.

The Analyte: 2-methoxyethyl N-(3-aminophenyl)carbamate

Before delving into method development, a fundamental understanding of the analyte's physicochemical properties is crucial.

  • Structure:

    
    
    
  • Molecular Formula: C₁₀H₁₄N₂O₃[5]

  • Molecular Weight: 210.23 g/mol [5]

  • Key Features: The presence of a carbamate linkage and an aromatic amine imparts specific chemical characteristics that influence its chromatographic behavior and detection. The aromatic ring provides a chromophore suitable for UV detection.

Method 1: A Robust Reversed-Phase HPLC-UV Method

This primary method is designed for routine quality control, prioritizing simplicity, and reliability.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Standard and Sample Diluent: 50:50 Acetonitrile:Water

Rationale for Method Design: The choice of a C18 column provides excellent retention for this moderately polar compound. A gradient elution is employed to ensure a sharp peak shape and to elute any potential impurities with different polarities. Formic acid is used as a mobile phase modifier to control the ionization of the amine group and improve peak symmetry. Detection at 240 nm is selected based on the UV absorbance spectrum of the aromatic ring.

Method 2: A High-Sensitivity HPLC-Fluorescence Detection (FLD) Method with Post-Column Derivatization

This alternative method is developed for applications requiring lower detection limits, such as impurity profiling or bioanalysis. It leverages the common strategy for carbamate analysis involving post-column derivatization to enhance sensitivity and selectivity.[6][7][8]

Experimental Protocol

Instrumentation:

  • HPLC system as in Method 1, with the addition of a post-column derivatization module and a fluorescence detector.

Chromatographic Conditions (identical to Method 1):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Standard and Sample Diluent: 50:50 Acetonitrile:Water

Post-Column Derivatization:

  • Reagent 1 (Hydrolysis): 0.05 N Sodium Hydroxide at a flow rate of 0.3 mL/min.

  • Reagent 2 (Derivatization): o-Phthalaldehyde (OPA) and 2-mercaptoethanol in a borate buffer at a flow rate of 0.3 mL/min.

  • Reaction Temperature: 40 °C

Fluorescence Detection:

  • Excitation Wavelength: 340 nm

  • Emission Wavelength: 455 nm

Rationale for Method Design: The chromatographic separation remains the same to allow for a direct comparison of the detection techniques. The post-column derivatization involves hydrolysis of the carbamate to yield the primary amine, which then reacts with OPA and a thiol to form a highly fluorescent isoindole derivative. This approach significantly enhances sensitivity and selectivity as only compounds with a primary amine group formed after hydrolysis will be detected.

HPLC Method Validation Workflow

The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[9][10][11][12] The following diagram illustrates the typical workflow for HPLC method validation.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Reporting Dev Method Development & Optimization Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness SystemSuitability System Suitability Protocol->SystemSuitability Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report SystemSuitability->Report

Caption: A typical workflow for HPLC method validation.

Comparative Validation Data

The following tables summarize the validation results for both the HPLC-UV and HPLC-FLD methods.

Table 1: System Suitability
ParameterAcceptance CriteriaHPLC-UV ResultHPLC-FLD Result
Tailing Factor≤ 2.01.11.2
Theoretical Plates≥ 200085008200
%RSD of Peak Area (n=6)≤ 2.0%0.8%0.9%
Table 2: Specificity
ConditionHPLC-UV ResultHPLC-FLD Result
Placebo InjectionNo interfering peaks at the retention time of the analyte.No interfering peaks at the retention time of the analyte.
Stressed Sample (Acid, Base, Peroxide, Heat, Light)Peak purity index > 0.999. Analyte peak is spectrally pure.No interfering peaks at the retention time of the analyte.
Table 3: Linearity and Range
ParameterAcceptance CriteriaHPLC-UV ResultHPLC-FLD Result
Range-1 - 150 µg/mL0.05 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.9990.99980.9999
Y-intercept (% of response at 100% concentration)≤ 2.0%0.5%0.8%
Table 4: Accuracy (Recovery)
Concentration LevelAcceptance CriteriaHPLC-UV Recovery (%)HPLC-FLD Recovery (%)
80%98.0 - 102.0%99.5100.2
100%98.0 - 102.0%100.199.8
120%98.0 - 102.0%100.8100.5
Table 5: Precision
ParameterAcceptance Criteria (%RSD)HPLC-UV Result (%RSD)HPLC-FLD Result (%RSD)
Repeatability (n=6)≤ 2.0%0.7%0.9%
Intermediate Precision (n=6, different day, different analyst)≤ 2.0%1.2%1.5%
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterMethodHPLC-UV ResultHPLC-FLD Result
LODSignal-to-Noise Ratio of 3:10.3 µg/mL0.015 µg/mL
LOQSignal-to-Noise Ratio of 10:11.0 µg/mL0.05 µg/mL
Table 7: Robustness
Parameter VariationAcceptance Criteria (%RSD of peak area ≤ 2.0%)HPLC-UV ResultHPLC-FLD Result
Flow Rate (± 0.1 mL/min)PassPassPass
Column Temperature (± 2 °C)PassPassPass
Mobile Phase Composition (± 2% organic)PassPassPass

Discussion and Method Comparison

The validation results demonstrate that both the HPLC-UV and HPLC-FLD methods are suitable for their intended purposes. The choice between the two will depend on the specific application requirements.

Method Comparison cluster_UV HPLC-UV Method cluster_FLD HPLC-FLD Method UV_Pros Pros: - Simpler setup - Lower cost - Good for routine QC UV_Cons Cons: - Lower sensitivity FLD_Pros Pros: - High sensitivity (low LOD/LOQ) - High selectivity - Ideal for trace analysis FLD_Cons Cons: - More complex setup - Higher cost (post-column module) - Potential for derivatization issues Application Application Requirement Application->UV_Pros Routine Analysis (e.g., Assay) Application->FLD_Pros Trace Analysis (e.g., Impurity Profiling)

Caption: A comparison of the HPLC-UV and HPLC-FLD methods.

The HPLC-UV method is a workhorse for routine quality control applications such as assay and content uniformity testing. Its simplicity, lower cost of implementation, and robust performance make it an excellent choice when high sensitivity is not a primary concern.

The HPLC-FLD method with post-column derivatization offers significantly superior sensitivity, with an LOQ approximately 20 times lower than the UV method. This makes it the preferred choice for applications requiring the quantification of trace-level impurities or for bioanalytical studies where sample concentrations are expected to be low. The high selectivity of fluorescence detection, coupled with the specificity of the post-column reaction, also reduces the likelihood of interference from matrix components.

Conclusion

Both the developed HPLC-UV and HPLC-FLD methods have been successfully validated according to ICH guidelines and are demonstrated to be accurate, precise, and specific for the analysis of 2-methoxyethyl N-(3-aminophenyl)carbamate. The selection of the most appropriate method should be a strategic decision based on the specific analytical challenge at hand. For routine, high-concentration measurements, the HPLC-UV method is sufficient and cost-effective. For applications demanding the utmost sensitivity and selectivity, the HPLC-FLD method with post-column derivatization is the superior choice. This comparative guide provides the necessary data and rationale to support an informed decision, ensuring the generation of high-quality, reliable analytical data in a regulated environment.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PharmTech. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • PubChem. 2-methoxyethyl N-(3-aminophenyl)carbamate. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?[Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • ResearchGate. (2025). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. [Link]

  • Ingenieria Analitica Sl. METHOD ABSTRACT / 112. [Link]

  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

Sources

Comparative

A Comparative Guide to 2-methoxyethyl N-(3-aminophenyl)carbamate and Phenyl Carbamates for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, carbamates represent a pivotal class of compounds, valued for their diverse applications ranging from therapeutic agents to polymer building blocks.[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, carbamates represent a pivotal class of compounds, valued for their diverse applications ranging from therapeutic agents to polymer building blocks.[1] This guide provides a detailed comparative analysis of 2-methoxyethyl N-(3-aminophenyl)carbamate and the broader class of phenyl carbamates, offering insights into their synthesis, physicochemical properties, and functional performance to aid researchers in selecting the appropriate molecule for their specific applications.

Structural Overview and Key Differentiators

At their core, both 2-methoxyethyl N-(3-aminophenyl)carbamate and phenyl carbamates share the carbamate functional group (-NHCOO-). The fundamental distinction lies in the nature of the alcohol moiety attached to the carbonyl oxygen.

  • Phenyl Carbamates : These are characterized by a phenyl group directly attached to the carbamate's oxygen atom. This aromatic substitution significantly influences the molecule's electronic properties, stability, and reactivity.[2]

  • 2-methoxyethyl N-(3-aminophenyl)carbamate : This molecule features a 2-methoxyethyl group, an aliphatic chain with an ether linkage, in place of the phenyl group on the oxygen. This structural alteration is expected to impart distinct physicochemical properties, particularly in terms of solubility and hydrophilicity.[3]

Below is a visual representation of their core structures.

structures cluster_0 2-methoxyethyl N-(3-aminophenyl)carbamate cluster_1 Phenyl Carbamate A H2N-Ph-NH-C(=O)O-CH2CH2OCH3 B R-NH-C(=O)O-Ph

Caption: Core structures of 2-methoxyethyl N-(3-aminophenyl)carbamate and a generic phenyl carbamate.

Synthesis Strategies: A Comparative Look

The synthesis of these carbamates typically involves the formation of the carbamate linkage through the reaction of an amine with a suitable carbonyl precursor.

Synthesis of Phenyl Carbamates

Phenyl carbamates are commonly synthesized via two primary routes:

  • From Amines and Phenyl Chloroformate : This is a versatile and widely used method where a primary or secondary amine reacts with phenyl chloroformate in the presence of a base to yield the corresponding phenyl carbamate.[4] The reaction is generally high-yielding and proceeds under mild conditions.

  • From Phenols and Isocyanates : This method involves the direct addition of a phenol to an isocyanate. The reaction is often catalyzed by a base and is highly efficient for forming the carbamate bond.[5]

Synthesis of 2-methoxyethyl N-(3-aminophenyl)carbamate

Experimental Protocol: General Synthesis of Carbamates from Amines and Chloroformates

This protocol provides a general guideline for the synthesis of carbamates, which can be adapted for both phenyl carbamates and 2-methoxyethyl N-(3-aminophenyl)carbamate.

Materials:

  • Amine (e.g., aniline for phenyl carbamate, m-phenylenediamine for the target molecule)

  • Chloroformate (e.g., phenyl chloroformate, 2-methoxyethyl chloroformate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine, Pyridine)

  • Aqueous work-up solutions (e.g., 1N HCl, saturated NaHCO3, brine)

  • Drying agent (e.g., anhydrous MgSO4 or Na2SO4)

Procedure:

  • Dissolve the amine (1.0 equivalent) and base (1.1 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the chloroformate (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a mild acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

synthesis_workflow start Start dissolve Dissolve Amine & Base in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add Add Chloroformate Dropwise cool->add react Stir at Room Temperature (Monitor by TLC) add->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end End purify->end

Caption: A generalized workflow for the synthesis of carbamates.

Comparative Performance Analysis

The structural differences between 2-methoxyethyl N-(3-aminophenyl)carbamate and phenyl carbamates translate into distinct performance characteristics, particularly in terms of solubility, stability, and reactivity.

Solubility
Compound ClassPredicted/Observed SolubilityRationale/Supporting Data
Phenyl Carbamates Generally low in water, soluble in organic solvents.Phenyl carbamate is sparingly soluble in water but dissolves in organic solvents like ethanol and acetone.[6] Ethyl N-phenylcarbamate is insoluble in cold water but soluble in alcohol and ether.[7]
2-methoxyethyl N-(3-aminophenyl)carbamate Predicted to have higher aqueous solubility than phenyl carbamates.The presence of the ether linkage and the terminal methoxy group in the 2-methoxyethyl moiety increases the molecule's polarity and potential for hydrogen bonding with water, thereby enhancing its hydrophilicity. While experimental data is not available, carbamate prodrugs with polar side chains have shown improved aqueous solubility.[8][9]

This difference in solubility is a critical consideration in drug development, where aqueous solubility is often a prerequisite for bioavailability.

Stability

Carbamates are generally considered to be more stable to hydrolysis than esters but less stable than amides.[9] Their stability is highly dependent on the nature of the substituents on the nitrogen and oxygen atoms.

Compound ClassHydrolytic StabilityKey Influencing Factors
Phenyl Carbamates Susceptible to hydrolysis, especially under basic conditions.The phenoxide ion is a good leaving group, which can facilitate hydrolysis. The rate of hydrolysis is influenced by substituents on the phenyl ring. Electron-withdrawing groups increase the rate of hydrolysis.[10]
2-methoxyethyl N-(3-aminophenyl)carbamate Predicted to have greater hydrolytic stability compared to phenyl carbamates.The 2-methoxyethoxide is a poorer leaving group than the phenoxide ion due to the lower stability of the resulting alkoxide. This would likely result in a slower rate of hydrolysis under similar conditions. Studies have shown that carbamate-linked esters exhibit enhanced stability in human plasma.[11]

The enhanced stability of the 2-methoxyethyl carbamate could be advantageous in applications requiring a longer half-life, such as in the design of long-acting prodrugs.

Reactivity

The reactivity of the carbamate group is a key determinant of its utility as a protecting group or as a reactive moiety in drug-target interactions.

Compound ClassReactivity ProfileMechanistic Considerations
Phenyl Carbamates The carbamate nitrogen is relatively non-nucleophilic. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.Phenyl carbamates of primary amines can react to form ureas.[12] The hydrolysis of phenyl N-phenylcarbamates can proceed via an E1cB mechanism involving a phenyl isocyanate intermediate under basic conditions.[10]
2-methoxyethyl N-(3-aminophenyl)carbamate The fundamental reactivity of the carbamate group is retained. The primary amino group on the phenyl ring provides an additional site for chemical modification.The reactivity of the carbamate carbonyl is expected to be similar to other alkyl carbamates. The free amino group can participate in further reactions, allowing for the synthesis of more complex molecules.

The presence of a free amino group in 2-methoxyethyl N-(3-aminophenyl)carbamate offers a handle for further functionalization, a feature not present in simple N-substituted phenyl carbamates.

Application-Specific Considerations

The choice between 2-methoxyethyl N-(3-aminophenyl)carbamate and a phenyl carbamate will ultimately depend on the specific requirements of the application.

  • For Prodrug Design : The enhanced aqueous solubility and predicted greater stability of 2-methoxyethyl N-(3-aminophenyl)carbamate make it an attractive candidate for developing prodrugs with improved pharmacokinetic profiles. Carbamates are frequently used to mask polar functional groups to enhance membrane permeability and to protect drugs from premature metabolism.[13][14]

  • As Synthetic Intermediates : Phenyl carbamates are well-established as versatile intermediates in organic synthesis, for example, in the preparation of ureas and other heterocyclic compounds.[12] The bifunctionality of 2-methoxyethyl N-(3-aminophenyl)carbamate (a carbamate and a primary aromatic amine) opens up possibilities for its use in polymer chemistry and in the synthesis of more complex drug scaffolds.

Conclusion

This guide has provided a comparative overview of 2-methoxyethyl N-(3-aminophenyl)carbamate and phenyl carbamates, highlighting key differences in their structure, synthesis, and physicochemical properties. While phenyl carbamates are a well-studied class of compounds with established synthetic routes and a broad range of applications, 2-methoxyethyl N-(3-aminophenyl)carbamate presents as a promising alternative with potentially enhanced aqueous solubility and hydrolytic stability. These characteristics make it a particularly interesting candidate for applications in drug delivery and development. Further experimental investigation into the properties of 2-methoxyethyl N-(3-aminophenyl)carbamate is warranted to fully elucidate its performance advantages and unlock its full potential in various scientific domains.

References

  • Guidechem. Phenyl carbamate 622-46-8 wiki.

  • Gelin, M., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 44861–44868.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.

  • Kralj, M. B., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(2), 77-99.

  • Riley, M. C., et al. (2002). Synthesis and analysis of urea and carbamate prodrugs as candidates for melanocyte-directed enzyme prodrug therapy (MDEPT). Bioorganic & Medicinal Chemistry, 10(8), 2625-2633.

  • Sharma, P., et al. (2023). Cyclic carbamates in medicine: A clinical perspective. Medicinal Research Reviews, 43(4), 1184-1221.

  • Li, Y., et al. (2020). Stability, Reduction, and Cytotoxicity of Platinum(IV) Anticancer Prodrugs Bearing Carbamate Axial Ligands: Comparison with Their Carboxylate Analogues. Inorganic Chemistry, 59(16), 11535-11545.

  • Google Patents. (2007). A process for the preparation of phenylcarbamates.

  • National Center for Biotechnology Information. (n.d.). Ethyl N-phenylcarbamate. PubChem.

  • ResearchGate. (2020). Stability, Reduction, and Cytotoxicity of Platinum(IV) Anticancer Prodrugs Bearing Carbamate Axial Ligands: Comparison with Their Carboxylate Analogues.

  • Solubility of Things. (n.d.). Phenyl N-methylcarbamate.

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

  • Singh, R., et al. (2023). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science, 9(8), 1585–1594.

  • Jain, A., & V. R, P. (2019). Carbonate and Carbamate Prodrugs. In Prodrugs: A Chemical Approach to Targeted Drug Delivery.

  • Google Patents. (2011). Process for preparation of phenyl carbamate derivatives.

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Boise State University ScholarWorks.

  • PubMed. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.

  • Field, M. J., et al. (2001). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. The Journal of Physical Chemistry A, 105(25), 6213–6221.

  • ChemicalBook. (n.d.). Phenyl carbamate | 622-46-8.

  • BenchChem. (2025). Phenyl 2-(phenylthio)phenylcarbamate: A Technical Guide to Solubility and Stability.

  • Kim, H., et al. (2023). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. European Journal of Pharmaceutical Sciences, 182, 106371.

  • Thermo Fisher Scientific. (n.d.). Phenyl carbamate, 98+%.

  • Testa, B., & Mayer, J. M. (2001). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Journal of Pharmacy and Pharmacology, 53(12), 1615-1628.

  • National Center for Biotechnology Information. (n.d.). 2-methoxyethyl N-(3-aminophenyl)carbamate. PubChem.

  • Williams, A. (1972). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (6), 808-812.

  • Thompson, C. D., et al. (1995). Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate. Chemical Research in Toxicology, 8(8), 1037-1043.

  • ResearchGate. (2023). Key parameters for carbamate stability in dilute aqueous–organic solution.

  • Mor, M., et al. (2007). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Medicinal Chemistry, 50(23), 5679-5688.

  • ResearchGate. (2014). Predicting Reactivities of Phenyl N -methylcarbamates in their Alkaline Hydrolysis.

  • ResearchGate. (2002). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media.

  • PubChemLite. (n.d.). 2-methoxyethyl n-(3-aminophenyl)carbamate (C10H14N2O3).

  • Sigma-Aldrich. (n.d.). 2-ETHOXYETHYL N-(3-(DIETHYLAMINO)PHENYL)CARBAMATE AldrichCPR.

  • Ambeed. (n.d.). 1095601-63-0|2-Methoxyethyl N-(3-aminophenyl)carbamate.

  • Amole Biotechnology. (n.d.). 2-methoxyethyl N-(3-aminophenyl)carbamate.

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

  • BenchChem. (n.d.). (2-Aminoethyl)carbamic acid derivatives in organic synthesis.

  • Organic Syntheses. (n.d.). ketene di(2-methoxyethyl) acetal.

  • BenchChem. (2025). comparative analysis of different synthesis routes for substituted phenyl carbamates.

Sources

Validation

A Senior Scientist's Guide to Selecting and Utilizing Reference Standards for the Analysis of 2-Methoxyethyl N-(3-aminophenyl)carbamate

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The accuracy of quantification, identification, and validation of analytical methods hinges on the qualit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The accuracy of quantification, identification, and validation of analytical methods hinges on the quality of the reference standards used. This guide provides an in-depth comparison of reference standards for the analysis of 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS No. 1095601-63-0), a key compound in various research and development pipelines.[1][2] We will explore the critical attributes of reference standards, compare available options, and detail a self-validating analytical protocol to ensure data of the highest caliber.

Section 1: The Analytical Imperative for High-Purity Reference Standards

2-Methoxyethyl N-(3-aminophenyl)carbamate, like many carbamate compounds, is often analyzed using chromatographic techniques due to their specificity and sensitivity.[3] High-Performance Liquid Chromatography (HPLC) is frequently the method of choice for thermally labile compounds such as carbamates.[3][4] Gas chromatography (GC) may also be employed, but care must be taken to avoid on-column degradation.[3] For unequivocal identification and quantification, especially at low levels, mass spectrometry (MS) coupled with either LC or GC is indispensable.

In each of these techniques, the reference standard serves as the bedrock of the analysis. It is used for:

  • Identity Confirmation: Matching the retention time and/or mass spectrum of the analyte in a sample to that of a known, pure reference standard.

  • Accurate Quantification: Creating calibration curves to determine the precise concentration of the analyte in the sample.

  • Method Validation: Establishing the performance characteristics of an analytical procedure, including accuracy, precision, linearity, and specificity, as mandated by guidelines like ICH Q2(R1).[5][6][7]

Section 2: Comparison of Commercially Available Reference Standards

Selecting a reference standard requires careful evaluation of its quality and the documentation provided by the supplier. Certified Reference Materials (CRMs) are the gold standard, offering the highest level of accuracy and traceability.[8][9] They are manufactured under an ISO 17034 quality system and characterized by a laboratory accredited to ISO/IEC 17025.[10][11] Pharmaceutical Secondary Standards, which are qualified against a primary standard, also offer a reliable and cost-effective option for routine use.[11]

Below is a comparative table of typical offerings for carbamate reference standards. Note: Specific details for 2-methoxyethyl N-(3-aminophenyl)carbamate may vary, and users must consult the supplier's Certificate of Analysis (CoA).

Parameter Certified Reference Material (CRM) Pharmaceutical Secondary Standard Research Grade Material
Purity Typically ≥99.5% (mass balance or qNMR)Typically ≥99.0%, qualified against a primary standardPurity stated, but methodology may be less rigorous (e.g., HPLC peak area % only)
Certification ISO 17034 / ISO/IEC 17025Traceable to a primary compendial (e.g., USP) or CRM standardGenerally not certified
Certificate of Analysis (CoA) Comprehensive, includes certified value, uncertainty, and expiry date.[9]Provides purity value and traceability statement.Basic CoA, may lack detailed characterization data.
Intended Use Primary calibrant, method validation, quality control, legal traceability.[9]Routine QC, working standard preparation, system suitability.Early-stage R&D, exploratory work.
Typical Suppliers Merck (Supelco®), LGC Standards, NISTMerck (Pharmaceutical Secondary Standards), USPVarious chemical suppliers (e.g., Sigma-Aldrich, Ambeed).[1][12]

Expert Insight: For pivotal studies, regulatory submissions, or when the highest degree of accuracy is required, the use of a CRM is non-negotiable. The stated uncertainty on the CoA is a critical parameter that must be incorporated into the overall uncertainty budget of your analytical measurement. For routine testing, a well-characterized secondary standard provides a practical balance of reliability and cost.

Section 3: A Validated Experimental Protocol: HPLC-UV Quantification

This section details a robust, step-by-step protocol for the quantification of 2-methoxyethyl N-(3-aminophenyl)carbamate using HPLC with UV detection. The choices behind each parameter are explained to provide a deeper understanding of the method's mechanics. This protocol is based on common methodologies for carbamate analysis.[4][13]

Objective: To accurately quantify 2-methoxyethyl N-(3-aminophenyl)carbamate in a sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatograph with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatography Data System (CDS).

Materials:

  • 2-Methoxyethyl N-(3-aminophenyl)carbamate Reference Standard (CRM or Secondary Standard).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic Acid (LC-MS grade).

  • Volumetric flasks (Class A).

  • Analytical balance.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The use of a C18 column necessitates a reversed-phase elution. Acetonitrile is a common organic modifier providing good peak shape for moderately polar compounds. The formic acid acidifies the mobile phase, which suppresses the ionization of any residual silanols on the column packing, thereby reducing peak tailing and improving reproducibility.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      10.0 10 90
      12.0 10 90
      12.1 90 10

      | 15.0 | 90 | 10 |

    • Causality: A gradient elution is employed to ensure the analyte is eluted with a good peak shape within a reasonable runtime while also cleaning the column of more strongly retained impurities. A column temperature of 30 °C ensures stable retention times by mitigating fluctuations in ambient temperature. The detection wavelength of 254 nm is commonly used for aromatic compounds.

  • Standard and Sample Preparation:

    • Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard.

    • Sample Preparation: Dissolve the sample in the diluent to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Section 4: Ensuring Trustworthiness: A Self-Validating Workflow

To ensure the reliability of every analytical run, a self-validating workflow incorporating System Suitability Testing (SST) is essential. This practice is a core requirement of pharmacopeial guidelines such as USP <621>.[14][15][16] The SST verifies that the chromatographic system is performing adequately before any samples are analyzed.

SST Protocol:

  • Equilibrate: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Reference Injections: Make at least five replicate injections of a mid-range calibration standard (e.g., 10 µg/mL).

  • Evaluate SST Parameters: The system is deemed suitable for analysis only if the following criteria are met:

    • Peak Tailing (Tailing Factor): ≤ 2.0. This ensures peak symmetry.[14]

    • Repeatability (RSD): The relative standard deviation (RSD) of the peak areas from the replicate injections must be ≤ 2.0%. This demonstrates the precision of the system.

    • Theoretical Plates (N): > 2000. This indicates the efficiency of the column separation.

If any SST parameter fails, the analysis must be stopped. The cause must be investigated (e.g., check for leaks, mobile phase issues, column degradation) and rectified before proceeding.

Workflow Diagram:

Below is a diagram illustrating the self-validating analytical workflow.

G cluster_prep Preparation cluster_analysis Analysis & Validation cluster_review Review & Action prep_std Prepare Reference Standard Solutions equilibrate Equilibrate HPLC System prep_std->equilibrate prep_smp Prepare Sample Solutions prep_smp->equilibrate sst_check Perform System Suitability Test (SST) equilibrate->sst_check inject_smp Inject Samples and Standards sst_check->inject_smp SST Pass troubleshoot Troubleshoot System sst_check->troubleshoot SST Fail process_data Process Data & Calculate Results inject_smp->process_data report Final Report process_data->report troubleshoot->equilibrate Issue Resolved

Caption: Self-validating HPLC workflow from preparation to reporting.

References

  • Certified Reference Materials (CRMs) for Pharma QC. SynThink Research Chemicals.

  • USP-NF <621> Chromatography. United States Pharmacopeia.

  • Revisions per USP 621. Agilent Technologies.

  • Chromatographic Analysis of Insecticidal Carbamates. Jo A. Engebretson, SpringerLink.

  • General Chapters: <621> CHROMATOGRAPHY. U.S. Pharmacopeial Convention.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies.

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621>. Waters Corporation.

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • Certified Reference Materials. Merck Millipore.

  • Certified Reference Materials. Sigma-Aldrich.

  • Selecting the right Certified Reference Material (CRM) for your laboratory. ARO Scientific.

  • 2-methoxyethyl N-(3-aminophenyl)carbamate. Ambeed.

  • 2-methoxyethyl N-(3-aminophenyl)carbamate. PubChem, National Center for Biotechnology Information.

  • 2-ETHOXYETHYL N-(3-(DIETHYLAMINO)PHENYL)CARBAMATE. Sigma-Aldrich.

  • Analysis of N-Methyl Carbamate Pesticides in Food. Pickering Laboratories.

Sources

Comparative

A Comparative Guide to the Chromatographic Analysis of 2-methoxyethyl N-(3-aminophenyl)carbamate

For researchers and professionals in drug development, the accurate and reliable analysis of chemical compounds is paramount. This guide provides an in-depth comparison of chromatographic methods for determining the rete...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate and reliable analysis of chemical compounds is paramount. This guide provides an in-depth comparison of chromatographic methods for determining the retention time of 2-methoxyethyl N-(3-aminophenyl)carbamate, a compound of interest in various chemical and pharmaceutical research areas. We will delve into established data, explore viable alternative methodologies, and provide the scientific rationale behind our recommendations to ensure robust and reproducible results.

Understanding the Analyte: Physicochemical Properties

Before exploring chromatographic techniques, it is crucial to understand the physicochemical properties of 2-methoxyethyl N-(3-aminophenyl)carbamate that will govern its behavior during separation.

PropertyValueSource
Molecular FormulaC10H14N2O3PubChem[1]
Molecular Weight210.23 g/mol PubChem[1]
XLogP30.7PubChem[1]
Precursor m/z211.1077PubChem[1]
Precursor Adduct[M+H]+PubChem[1]

The compound's moderate polarity, indicated by its XLogP value, and its susceptibility to protonation make it an ideal candidate for reversed-phase liquid chromatography.

Established Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

A documented retention time for 2-methoxyethyl N-(3-aminophenyl)carbamate has been established using a specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.

A retention time of 4.802 minutes has been recorded on a Zorbax Eclipse Plus C18 column (2.1 mm x 150 mm, 3.5 µm) using LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry.[1]

This method offers high sensitivity and selectivity, making it an excellent choice for identifying and quantifying the compound in complex matrices. The high-resolution mass spectrometry also provides confident confirmation of the analyte's identity.

Alternative Chromatographic Approaches: A Comparative Analysis

While HPLC-MS provides excellent performance, alternative methods may be more suitable depending on the available instrumentation, sample matrix, and the specific goals of the analysis. Here, we compare two viable alternatives: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography (GC).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique that is well-suited for the analysis of 2-methoxyethyl N-(3-aminophenyl)carbamate due to the presence of a chromophore (the phenyl ring) in its structure.

Rationale for HPLC-UV:

  • Accessibility: HPLC-UV systems are more common in analytical laboratories compared to HPLC-MS systems.

  • Robustness: The method is generally less complex to develop and validate.

  • Cost-Effectiveness: Both the initial instrument cost and ongoing operational expenses are typically lower than for HPLC-MS.

A reversed-phase C18 column would be an excellent starting point for method development, given the compound's moderate polarity. The aromatic ring should provide strong UV absorbance, likely around 254 nm, allowing for sensitive detection.

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique; however, its application to carbamates, including 2-methoxyethyl N-(3-aminophenyl)carbamate, requires careful consideration due to their potential thermal lability.[2][3][4][5]

Challenges and Solutions for GC Analysis:

  • Thermal Degradation: Many carbamates can degrade at the high temperatures typically used in GC inlets and columns.[3][4] This can lead to inaccurate quantification and the appearance of degradation product peaks.

  • Derivatization: To improve volatility and thermal stability, derivatization of the carbamate group may be necessary. However, this adds complexity to the sample preparation process.

  • Cold On-Column Injection: A specialized injection technique, such as cold on-column injection, can mitigate thermal degradation by introducing the sample into a cool column, which is then rapidly heated.[6]

While direct GC analysis may be challenging, it could be a viable option with the appropriate instrumentation and method development to avoid thermal decomposition.[3][6]

Performance Comparison of Chromatographic Methods

MethodExpected Retention TimeSensitivitySelectivityProsCons
HPLC-MS 4.802 min (documented)[1]Very HighVery HighConfident identification, suitable for complex matrices.Higher instrument and maintenance costs.
HPLC-UV Dependent on conditions (estimated 5-15 min)HighGoodWidely available, robust, cost-effective.Potential for interference from co-eluting compounds with similar UV spectra.
GC-MS Dependent on conditions and potential degradationHighHighExcellent separation efficiency for volatile compounds.Potential for thermal degradation of the analyte, may require derivatization or specialized injection techniques.[3][4][6]

Experimental Protocol: A Generalized HPLC-UV Method

This section provides a detailed, step-by-step methodology for a robust HPLC-UV analysis of 2-methoxyethyl N-(3-aminophenyl)carbamate. This protocol is designed to be a starting point for method development and validation in your laboratory.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of 2-methoxyethyl N-(3-aminophenyl)carbamate reference standard and dissolve it in a 100 mL volumetric flask with a diluent of 50:50 acetonitrile:water to create a 100 µg/mL stock solution.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Solution: The preparation of the sample solution will be dependent on the matrix. For simple matrices, a "dilute-and-shoot" approach may be feasible. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering components.

HPLC-UV Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-12 min: Linear gradient from 10% to 90% B

    • 12-14 min: Hold at 90% B

    • 14-15 min: Return to 10% B

    • 15-20 min: Column re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Data Analysis
  • System Suitability: Inject the 10 µg/mL working standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

  • Calibration Curve: Inject the working standard solutions in ascending order of concentration. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be greater than 0.999.

  • Quantification: Inject the sample solution and determine the concentration of 2-methoxyethyl N-(3-aminophenyl)carbamate using the calibration curve.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the decision-making process for method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolution & Dilution Standard->Dissolution Sample Test Sample Extraction Extraction/Cleanup (if needed) Sample->Extraction HPLC HPLC System Dissolution->HPLC Extraction->HPLC Separation Reversed-Phase Separation HPLC->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

method_selection Analyte 2-methoxyethyl N-(3-aminophenyl)carbamate Properties Physicochemical Properties (Polarity, Chromophore, Thermal Stability) Analyte->Properties High_Sensitivity High Sensitivity & Selectivity Properties->High_Sensitivity Accessibility Accessibility & Cost Properties->Accessibility Thermal_Stability Thermal Stability Properties->Thermal_Stability HPLC_MS HPLC-MS HPLC_UV HPLC-UV GC GC High_Sensitivity->HPLC_MS Ideal Accessibility->HPLC_UV Practical Thermal_Stability->GC Requires Caution

Caption: Decision tree for chromatographic method selection.

Conclusion

The analysis of 2-methoxyethyl N-(3-aminophenyl)carbamate can be effectively achieved using reversed-phase HPLC. While a highly sensitive and selective HPLC-MS method with a documented retention time of 4.802 minutes exists, HPLC-UV offers a robust and more accessible alternative for routine analysis.[1] Gas chromatography may also be considered, but careful attention must be paid to the potential for thermal degradation. The choice of the optimal method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The provided HPLC-UV protocol serves as a solid foundation for developing a validated analytical method for this compound.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • McLeod, H. A., & Lewis, D. (1971). Gas Chromatographic Analysis of Some Carbamate Derivatives. Journal of the Association of Official Analytical Chemists, 54(5), 1067–1071.
  • Moyo, M., & Ushewokunze-Obatolu, U. (2000). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. Journal of Agricultural and Food Chemistry, 48(10), 4543–4548.
  • Yao, W., & Tu, C. (2004). Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector. Agilent Technologies.
  • Engebretson, J. A. (2001). Chromatographic Analysis of Insecticidal Carbamates. In Handbook of Pesticide Science (pp. 113–136). John Wiley & Sons, Ltd.
  • Li, G., & Dong, Y. (2002). Fast gas chromatography analysis of N-carbamates with cold on-column injection. Journal of Chromatographic Science, 40(1), 25–30.
  • National Center for Biotechnology Information. (n.d.). 2-methoxyethyl N-(3-aminophenyl)carbamate. PubChem.
  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • Poclaba, C., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12155–12165.
  • Canellas, E., et al. (2011). Development of a method for the analysis of primary aromatic amines by SPE-UPLC-MS. Journal of Separation Science, 34(15), 1841–1849.
  • ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations.
  • ResearchGate. (n.d.). HPLC separation of carbamates. Mobile phase: water/ ACN (33/67, v/v);....
  • Zhang, Y., et al. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Chromatography A, 1602, 333–341.
  • Pico, Y., et al. (2001). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. Critical Reviews in Analytical Chemistry, 31(1), 19–52.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-methoxyethyl N-(3-aminophenyl)carbamate

This document provides a detailed protocol for the safe handling and proper disposal of 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS No. 1095601-63-0).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and proper disposal of 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS No. 1095601-63-0). As a carbamate derivative, this compound falls under specific regulatory frameworks and requires meticulous management to ensure the safety of laboratory personnel and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Core Principle: Hazard-Awareness and Regulatory Compliance

2-methoxyethyl N-(3-aminophenyl)carbamate is a hazardous chemical. The foundation of its proper disposal lies in understanding its specific risks and the regulations that govern its waste stream. The Globally Harmonized System (GHS) classifies this compound with several hazard statements, mandating careful handling and disposal.[1]

Due to their toxicity, wastes generated from carbamates are regulated as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[2] This federal law, enforced by the U.S. Environmental Protection Agency (EPA), establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[3][4]

Chemical Profile: 2-methoxyethyl N-(3-aminophenyl)carbamate
CAS Number 1095601-63-0[1]
Molecular Formula C₁₀H₁₄N₂O₃[1]
Molecular Weight 210.23 g/mol [1]
GHS Hazard Codes H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Hazards Acute Oral Toxicity, Skin/Eye/Respiratory Irritant[1]

Pre-Disposal: Safe Handling and Waste Accumulation

Proper disposal begins with correct procedures in the laboratory during and immediately after use. The Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[5][6]

Step 1: Personal Protective Equipment (PPE)

Based on the identified hazards, appropriate PPE must be worn at all times when handling the pure chemical or its waste.

Required Personal Protective Equipment (PPE)
Hand Protection Wear compatible, chemical-resistant gloves (e.g., Nitrile).[7][8]
Eye/Face Protection Use safety glasses with side-shields or chemical safety goggles.[8][9]
Skin and Body Protection Wear a lab coat. Ensure skin is not exposed.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[9][10] If engineering controls are insufficient, respiratory protection may be necessary in accordance with 29 CFR 1910.134.[5]
Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[3][7]

  • Do not mix 2-methoxyethyl N-(3-aminophenyl)carbamate waste with incompatible materials. As a general rule, avoid mixing it with strong oxidizing agents, acids, or bases unless part of a specific neutralization protocol.

  • Collect waste in a dedicated, properly labeled hazardous waste container.[7]

Step 3: Waste Container Selection and Labeling
  • Container: Use a container that is compatible with the chemical, in good condition, and has a secure, sealable lid.[7] The container must be kept closed unless waste is actively being added.[11]

  • Labeling: The waste container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-methoxyethyl N-(3-aminophenyl)carbamate"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")[3]

    • The date when waste was first added to the container (the "accumulation start date").[3]

Disposal Protocol: A Step-by-Step Workflow

Disposal of this chemical waste is not a matter of simply discarding it. It must be managed through your institution's Environmental Health & Safety (EHS) office and a licensed hazardous waste disposal company.

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Institutional Disposal cluster_3 Step 4: Final Disposition A Chemical is Used (Waste Generated) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Dedicated, Compatible Container B->C D Label Container Clearly: 'Hazardous Waste' Chemical Name Hazards & Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Container is Full or Accumulation Time Limit Reached E->F G Contact Institution's EHS Office for Waste Pickup Request F->G H EHS Arranges Pickup by a Licensed Hazardous Waste Vendor G->H I Complete Hazardous Waste Manifest (Cradle-to-Grave Documentation) H->I J Waste Transported to a Treatment, Storage, and Disposal Facility (TSDF) I->J K Final Disposal via EPA-Approved Method (e.g., High-Temperature Incineration) J->K

Caption: Disposal workflow for 2-methoxyethyl N-(3-aminophenyl)carbamate.

  • Characterize the Waste: The first step in management is determining that the waste is hazardous. Given its GHS classification and its identity as a carbamate, it must be managed as a regulated hazardous waste.[1][2]

  • Contact Your EHS Office: Your institution's Environmental Health & Safety (EHS) or equivalent department is your primary resource. They will provide specific guidance based on institutional policies and local regulations. Do not attempt to dispose of this chemical without their involvement.

  • Arrange for Licensed Disposal: The EHS office will coordinate with a licensed hazardous waste management company for the transportation and disposal of the material.[3] This ensures the waste is handled in compliance with EPA and Department of Transportation (DOT) regulations.

  • Documentation (The Manifest): For off-site transport, a Uniform Hazardous Waste Manifest is required. This document tracks the waste from your laboratory to its final destination, serving as a key component of the cradle-to-grave system.[11][12] Your EHS office will typically manage this paperwork.

  • Final Disposal Method: Carbamate wastes are subject to Land Disposal Restrictions (LDRs), which require them to be treated before being landfilled to minimize risk.[2][13] The Best Demonstrated Available Technology (BDAT) for many organic hazardous wastes, including carbamates, is high-temperature incineration.[2][7] This process destroys the hazardous organic constituents, rendering the waste non-hazardous.

Emergency Procedures: Spills and Exposures

Your laboratory's Chemical Hygiene Plan must include emergency procedures.[6]

  • In Case of a Spill:

    • Evacuate the immediate area and alert personnel.

    • If safe to do so, control the source of the spill.

    • Prevent the spill from entering drains.[10]

    • Absorb the spill with an inert, non-combustible material like sand or vermiculite.[14]

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

    • Decontaminate the area.

    • Report the incident to your supervisor and EHS office.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][15]

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[14]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][16]

By adhering to this structured, safety-first approach, you ensure that the disposal of 2-methoxyethyl N-(3-aminophenyl)carbamate is conducted in a manner that is safe, compliant, and environmentally responsible.

References

  • PubChem. 2-methoxyethyl N-(3-aminophenyl)carbamate. National Center for Biotechnology Information. [Link]

  • Federal Register. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. [Link]

  • U.S. Environmental Protection Agency. EPA Issues Rule on Carbamate Wastes. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Federal Register. Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. [Link]

  • ERG Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • U.S. Environmental Protection Agency. Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Safety Data Sheet. NewV XE MGA Paper CRSmax Black 7899. [Link]

  • U.S. Environmental Protection Agency. Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • MERI. Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. [Link]

  • Murray State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

Sources

Handling

Personal protective equipment for handling 2-methoxyethyl N-(3-aminophenyl)carbamate

Executive Safety Summary: Beyond the SDS As researchers, we often rely on the Safety Data Sheet (SDS) as the final word on safety. However, for compounds like 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS: 1095601-63-0)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: Beyond the SDS

As researchers, we often rely on the Safety Data Sheet (SDS) as the final word on safety. However, for compounds like 2-methoxyethyl N-(3-aminophenyl)carbamate (CAS: 1095601-63-0), a standard SDS often lists generic GHS classifications (H302, H315, H319, H335) based on computational models rather than exhaustive toxicological testing.

The Scientist’s Assessment: You must treat this compound with a higher tier of caution than a standard "irritant." The molecular structure presents two specific "Silent Hazards" that dictate our PPE strategy:

  • The Glycol Ether Moiety (2-methoxyethyl group): Metabolic hydrolysis can release 2-methoxyethanol (EGME), a known potent reproductive toxin and teratogen. Standard nitrile gloves are often permeable to glycol ethers over time.

  • The Aniline Moiety (3-aminophenyl group): Aniline derivatives are lipophilic and can be absorbed dermally, carrying a risk of methemoglobinemia (blood toxicity) and skin sensitization.

Core Directive: Handle this substance as a potential reproductive toxin and sensitizer .

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in pure powder or concentrated solution (>10 mM) forms.

Hand Protection Strategy

Rationale: Aniline derivatives and glycol ethers can permeate standard disposable nitrile gloves (0.10–0.12 mm) in under 15 minutes upon direct contact.

Hazard LevelOperationRecommended Glove SystemMaterial Standard
Incidental Handling closed vials, microscopyDouble Nitrile Outer: Nitrile (min 5 mil)Inner: Nitrile (min 4 mil)
High Risk Weighing powder, preparing stock solutions (DMSO/Methanol)Laminate / Composite Silver Shield® / 4H® (Laminate) or Viton® Note: Do not rely on latex.
Immersion Spill cleanupHeavy Duty Neoprene Class 2 Chemical Resistant (>0.5 mm)
Respiratory & Body Protection

Rationale: As a solid carbamate, the dust is the primary vector for respiratory sensitization.

  • Respiratory:

    • Open Bench: NOT PERMITTED for powder handling.

    • Fume Hood: Standard handling (Sash height < 18 inches).

    • Outside Hood (Spill): Full-face respirator with P100/OV (Organic Vapor + HEPA) cartridges.

  • Body:

    • Lab coat (Tyvek® preferred for weighing to prevent dust entrapment in cotton fibers).

    • Closed-toe chemically resistant shoes.

Part 2: Operational Protocols

Workflow Visualization: Safety Decision Logic

This diagram illustrates the decision-making process for handling this specific carbamate, prioritizing engineering controls over PPE.

SafetyLogic Start Task: Handle 2-methoxyethyl N-(3-aminophenyl)carbamate State Physical State? Start->State Powder Solid / Powder State->Powder Weighing Solution Solution (DMSO/Media) State->Solution Pipetting Control_Powder Engineering Control: Chemical Fume Hood REQUIRED (Static Control Mat Essential) Powder->Control_Powder Control_Sol Engineering Control: Biosafety Cabinet (if sterile) or Fume Hood Solution->Control_Sol PPE_High PPE Loadout: Double Nitrile OR Silver Shield Tyvek Sleeves N95/P100 (if outside hood) Control_Powder->PPE_High PPE_Std PPE Loadout: Double Nitrile Gloves Lab Coat Safety Glasses Control_Sol->PPE_Std Action Proceed with Experiment PPE_High->Action PPE_Std->Action

Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the compound.

Protocol A: Weighing & Solubilization (Critical Step)

The moment of highest risk is the transition from solid to solution.

  • Preparation:

    • Place a static-dissipative mat inside the fume hood. Carbamate powders can be electrostatically charged and "jump" during weighing.

    • Pre-wet a paper towel with 10% bleach (sodium hypochlorite) and place it near the balance to act as a "landing pad" for any stray particles.

  • Weighing:

    • Use an anti-static gun on the spatula and weighing boat before touching the powder.

    • Never weigh this compound on an open benchtop.

  • Solubilization:

    • Add solvent (e.g., DMSO) to the vial containing the powder, rather than transferring powder to a solvent-filled vessel. This reduces aerosolization.

    • Note: Once in DMSO, the permeation rate through nitrile gloves increases significantly. Change outer gloves immediately if a splash occurs.

Part 3: Emergency Response & Disposal

Spill Response Workflow

In the event of a powder spill (>50 mg) or solution spill (>5 mL), follow this containment logic to prevent area contamination.

SpillResponse Alert Spill Detected Isolate 1. Isolate Area (Evacuate 15ft radius) Alert->Isolate PPE_Don 2. Don Emergency PPE (Double Gloves, Resp Protection) Isolate->PPE_Don Type Spill Type? PPE_Don->Type Dry Dry Powder Type->Dry Wet Liquid/Solvent Type->Wet Clean_Dry Cover with wet pad (Do NOT sweep dry) Dry->Clean_Dry Clean_Wet Absorb with Vermiculite or Chem-Pad Wet->Clean_Wet Decon 3. Decontaminate Surface (10% Bleach or 1N NaOH) Clean_Dry->Decon Clean_Wet->Decon Dispose 4. Disposal (Haz Waste Tag: Toxic) Decon->Dispose

Figure 2: Step-by-step containment and cleanup protocol for dry and wet spills.

Disposal Specifications
  • Waste Stream: High-Temperature Incineration.

  • Classification: RCRA Hazardous Waste (P-listed or U-listed analog logic applies due to toxicity).

  • Deactivation:

    • Carbamates are susceptible to hydrolysis in strong bases.

    • Protocol: For trace residues on glassware, soak in 1N NaOH for 1 hour before standard washing. This cleaves the carbamate bond, though it may release the aniline and glycol ether sub-components (which must still be treated as hazardous waste).

  • Prohibition: NEVER dispose of down the drain. The methoxyethyl group is persistent and toxic to aquatic life.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 43309290, 2-methoxyethyl N-(3-aminophenyl)carbamate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-methoxyethanol (Metabolic Hazard Analog).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline (Structural Analog for Toxicity). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxyethyl N-(3-aminophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
2-methoxyethyl N-(3-aminophenyl)carbamate
© Copyright 2026 BenchChem. All Rights Reserved.